molecular formula C21H25NO4·H2O B600692 Rotundin hydrate CAS No. 219697-24-2

Rotundin hydrate

Katalognummer: B600692
CAS-Nummer: 219697-24-2
Molekulargewicht: 373.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rotundin hydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO4·H2O and its molecular weight is 373.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

219697-24-2

Molekularformel

C21H25NO4·H2O

Molekulargewicht

373.44

Synonyme

L-Tetrahydropalmatine hydrate;  Gindarine;  Caseanine;  Corydalis B;  2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline hydrate

Herkunft des Produkts

United States

Foundational & Exploratory

Chemical structure and molecular properties of Rotundin hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Rotundin hydrate, scientifically defined as the hydrated crystalline form of L-Tetrahydropalmatine (L-THP) .

Structural Dynamics, Physicochemical Profiling, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Rotundin is the pharmaceutical trade name for (-)-Tetrahydropalmatine (L-THP) , an isoquinoline alkaloid primarily isolated from Stephania rotunda and Corydalis yanhusuo.[1][2] While often administered as a sulfate salt for injectables, the This compound (specifically the Monohydrate form,


) represents a distinct solid-state modification critical for oral formulation stability and bioavailability studies.

Unlike traditional opioid analgesics, Rotundin functions as a non-narcotic dopamine receptor antagonist, offering a unique therapeutic window for sedation and analgesia without the high addiction liability of morphine derivatives.

Structural Nomenclature
PropertySpecification
IUPAC Name (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline monohydrate
Common Name Rotundin, L-Tetrahydropalmatine (L-THP)
CAS Number 483-14-7 (Anhydrous Free Base)
Formula

Stereochemistry (S)-enantiomer (The (R)-enantiomer is significantly less active/inactive for sedation)
Molecular Weight 355.43 g/mol (Anhydrous) / ~373.45 g/mol (Monohydrate)

Structural Architecture & Solid-State Dynamics

The "hydrate" designation is not merely nominal; it defines the crystal lattice stability.

Crystal Packing and Hydration

X-ray diffraction studies reveal that L-THP exists in pseudopolymorphic forms. The monohydrate is characterized by water molecules acting as structural bridges.

  • Lattice Arrangement: The water molecule generates infinite helically arranged molecular columns around the screw axes.[3]

  • Hydrogen Bonding: The stability of the hydrate is driven by intermolecular hydrogen bonds between the lattice water and the methoxy/nitrogen moieties of the isoquinoline backbone.

  • Anhydrous vs. Hydrate: The anhydrous form is often metastable and can revert to the hydrate upon exposure to ambient humidity, making the hydrate the preferred form for consistent solid-state manufacturing.

Physicochemical Profile

Understanding the solubility and stability profile is prerequisite for formulation.

ParameterValue / BehaviorImplications for Development
Appearance White to slightly yellow crystalline powderPhotosensitive; requires amber glass storage.
Melting Point 141–144 °C (Free Base)Sharp endotherm indicates high purity.
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires conversion to sulfate/hydrochloride salt for aqueous injection.
Solubility (Organic) Soluble in Chloroform, Ethanol, Dilute AcidEthanol is the preferred solvent for extraction; Chloroform for assay.
pKa ~6.5 (Tertiary amine)Weak base; protonates readily in gastric pH (1.2–2.0).
Chirality Levorotatory (

)
Critical: Optical rotation must be verified to exclude the inactive D-isomer.

Pharmacological Mechanism of Action

Rotundin is distinct from benzodiazepines and opioids.[4] Its mechanism is defined by postsynaptic dopamine antagonism with a unique selectivity profile.

Receptor Binding Profile
  • Primary Target: Dopamine D1 and D2 receptors (Antagonist).

  • Secondary Target: Serotonin 5-HT1A (Partial Agonist/Antagonist) and

    
    -adrenergic receptors.
    
  • Functional Outcome: Sedation results from blocking dopaminergic signaling in the ascending reticular activating system (ARAS), while analgesia is mediated via modulation of dopamine activity in the striatum and supraspinal pathways.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic blockade of Dopamine receptors by L-THP.

Rotundin_MOA cluster_synapse Post-Synaptic Membrane L_THP Rotundin (L-THP) D1R D1 Receptor (Gs-coupled) L_THP->D1R Blocks (Antagonist) D2R D2 Receptor (Gi-coupled) L_THP->D2R Blocks (Antagonist) Effect_Sedation Sedation & Anxiolysis L_THP->Effect_Sedation Downregulates DA Signaling Effect_Analgesia Analgesia (Supraspinal) L_THP->Effect_Analgesia Modulates Pain Pathway DA Endogenous Dopamine DA->D1R Activates DA->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA

Figure 1: Mechanism of Action.[2] Rotundin acts as a competitive antagonist at D1/D2 receptors, dampening downstream cAMP signaling to induce sedation and analgesia.

Isolation & Purification Protocol

The extraction of L-THP from Stephania rotunda tubers relies on an Acid-Base switching technique to isolate the alkaloid fraction.

Experimental Workflow
  • Extraction: Ethanol is used to pull total alkaloids.

  • Acidification: Converts free bases to water-soluble salts (sulfates/chlorides), leaving non-alkaloid lipophiles in the organic layer.

  • Basification: pH adjustment precipitates the free base alkaloids.

  • Crystallization: Selective crystallization yields the L-THP Monohydrate.

Isolation_Protocol Raw Stephania rotunda Tubers (Dried/Powdered) Extract Crude Ethanolic Extract Raw->Extract Maceration/Reflux Ethanol Solvent: 70-80% Ethanol Ethanol->Extract Acid_Phase Acidic Aqueous Phase (Alkaloid Salts) Extract->Acid_Phase Partition Waste_Org Discard Organic Impurities (Lipids/Resins) Extract->Waste_Org Partition Acid Add 2% H2SO4 Acid->Acid_Phase Precipitate Crude Alkaloid Precipitate (Free Base) Acid_Phase->Precipitate Neutralization Base Basify to pH 9-10 (NH4OH or NaOH) Base->Precipitate Recryst Recrystallization (Ethanol/Water) Precipitate->Recryst Final This compound Crystals (>98% L-THP) Recryst->Final Slow Cooling

Figure 2: Isolation Workflow. The "Acid-Base Switch" ensures high purity by selectively solubilizing the alkaloid as a salt before reprecipitating as the free base hydrate.

Analytical Characterization Standards

To validate "this compound" versus the anhydrous or racemic forms, the following analytical controls are mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiral stationary phase (e.g., Chiralcel OD-H) is required if enantiomeric purity (L- vs D-) is unknown. For routine assay of L-THP, a C18 reverse-phase column is standard.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (30:70).

  • Detection: UV at 280 nm (Absorption max of the isoquinoline ring).

  • Acceptance Criteria: Purity > 98.0%; Single peak matching retention time of L-THP standard.

Infrared Spectroscopy (FT-IR)
  • Hydrate Signature: Look for a broad O-H stretching band around 3300–3500 cm⁻¹ (indicative of lattice water).

  • Fingerprint: Characteristic Bohlmann bands (2700–2800 cm⁻¹) indicating the trans-quinolizidine conformation.

Optical Rotation
  • Protocol: Dissolve in Ethanol (c=1.0).

  • Target: Specific Rotation

    
     must be between -290° and -300° .[5] A lower negative value suggests contamination with the inactive D-isomer or racemate.
    

References

  • Selleck Chemicals. (2025). Rotundine (L-tetrahydropalmatine) - Dopamine Receptor Antagonist.[1][2][6][7] Retrieved from

  • PubChem. (2025).[6][8] Tetrahydropalmatine Compound Summary. National Library of Medicine.[8] Retrieved from

  • Nguyen, H. M., et al. (2019).[9] Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour.[9] ResearchGate. Retrieved from

  • Cayman Chemical. (2025). L-Tetrahydropalmatine Product Information. Retrieved from

  • BenchChem. (2025).[10] Comparative Analysis of APIs and Hydrates. Retrieved from

Sources

Decoding the Dopaminergic Antagonism of Rotundin Hydrate (l-THP): Mechanisms, Binding Kinetics, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rotundin hydrate, chemically identified as levo-tetrahydropalmatine (l-THP), is a naturally occurring tetrahydroprotoberberine (THPB) isoquinoline alkaloid extracted from Corydalis yanhusuo and Stephania rotunda[1]. In the landscape of neuropharmacology, l-THP presents a highly atypical profile. Unlike classical first-generation neuroleptics (e.g., haloperidol) that exhibit overwhelming affinity for Dopamine D2 receptors, l-THP functions as a multi-target antagonist with a preferential affinity for Dopamine D1 receptors over D2 and D3 receptors ()[2].

This whitepaper synthesizes the receptor binding kinetics, synaptic mechanisms of action, and the self-validating experimental workflows required to characterize l-THP in a preclinical setting.

Receptor Binding Profile & Quantitative Kinetics

The therapeutic index of l-THP—spanning analgesia, sedation, and anti-addiction applications—is heavily dictated by its unique receptor binding hierarchy: D1 > D2 ≫ D3 [1]. It possesses no intrinsic efficacy at the D1 receptor, categorizing it as a pure antagonist, which distinguishes it from other THPB analogs like l-stepholidine (a D1 partial agonist)[2].

Table 1: Dopamine Receptor Binding Profile of this compound (l-THP)
Receptor SubtypeAffinity (

in nM)
Inhibitory Concentration (

)
Intrinsic Activity
Dopamine D1 ~124 nM166 nMPure Antagonist
Dopamine D2 ~388 nM1.4 μMAntagonist / Presynaptic Autoreceptor Blocker
Dopamine D3 ~1420 nMN/AWeak Antagonist

Data synthesized from authoritative pharmacological screenings ()[2],[1].

Mechanism of Action at the Dopaminergic Synapse

The pharmacological duality of l-THP arises from its differential action on pre-synaptic versus post-synaptic dopamine receptors.

  • Post-Synaptic Blockade: l-THP competitively binds to post-synaptic D1 (

    
    -coupled) and D2 (
    
    
    
    -coupled) receptors. By blocking D1, it prevents dopamine-mediated activation of adenylyl cyclase, thereby reducing intracellular cAMP and dampening downstream Protein Kinase A (PKA) signaling[2].
  • Pre-Synaptic Autoreceptor Modulation: At specific clinical doses, l-THP's lower affinity for D2 receptors confers a degree of selectivity for pre-synaptic D2 autoreceptors. Blockade of these autoreceptors disrupts the negative feedback loop, paradoxically increasing dopamine release into the synaptic cleft ()[3],[2]. This mechanism is hypothesized to mitigate the severe extrapyramidal motor side effects typically associated with systemic D2 blockade.

Synapse cluster_presynaptic Pre-Synaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Post-Synaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release D2_Auto D2 Autoreceptor DA->D2_Auto Feedback (Blocked) D1_Rec D1 Receptor (Gs) DA->D1_Rec Agonism (Blocked) D2_Rec D2 Receptor (Gi/o) DA->D2_Rec Agonism (Blocked) lTHP l-THP (Rotundin) lTHP->D2_Auto Autoreceptor Blockade lTHP->D1_Rec Antagonism (High Aff.) lTHP->D2_Rec Antagonism (Mod Aff.) cAMP ↓ cAMP / PKA D1_Rec->cAMP Inhibition of Gs

Synaptic modulation by l-THP: post-synaptic D1/D2 antagonism and pre-synaptic autoreceptor blockade.

Experimental Workflows: Validating Receptor Kinetics

To establish rigorous scientific trust (E-E-A-T), claims regarding l-THP's affinity and intrinsic activity must be derived from self-validating assay systems. As an application scientist, I design these protocols to inherently control for false positives and non-specific interactions.

Protocol 1: Radioligand Competitive Binding Assay (Affinity Determination)

Rationale & Causality: To determine the


 of l-THP, we utilize competitive displacement. 

is selected for D1 due to its high selectivity, while

is used for D2. The assay must include a Non-Specific Binding (NSB) control to ensure the displacement measured is strictly receptor-mediated and not an artifact of the highly lipophilic l-THP partitioning into the membrane.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (a region dense in D1/D2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM

    
    , and 1 mM 
    
    
    
    . Causality: This specific ionic composition is mandatory to maintain the receptors in their high-affinity, G-protein-coupled state. Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.
  • Incubation: In a 96-well format, combine 50 μg of membrane protein, the radioligand (e.g., 0.5 nM

    
    ), and varying concentrations of l-THP (
    
    
    
    to
    
    
    M). Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.
  • Self-Validating Control (NSB): In parallel wells, define NSB by introducing 10 μM of an unlabeled competitor (e.g., (+)-butaclamol).

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged alkaloid. Wash 3x with ice-cold buffer.

  • Data Analysis: Quantify retained radioactivity using liquid scintillation counting. Calculate

    
     via non-linear regression and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep 1. Membrane Prep (Rat Striatum) Incubate 2. Radioligand + l-THP Incubation Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B) Incubate->Filter Scint 4. Scintillation Counting Filter->Scint Analyze 5. Cheng-Prusoff Analysis (Ki) Scint->Analyze

Step-by-step radioligand binding assay workflow for determining l-THP receptor affinity.

Protocol 2: Functional cAMP Accumulation Assay (Intrinsic Activity)

Rationale & Causality: Binding affinity (


) does not equal functional antagonism. To definitively prove l-THP lacks intrinsic efficacy (i.e., it is a pure antagonist and not a partial agonist), we must measure its effect on intracellular cAMP production in a living system.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human D1 receptors.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 μM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the rapid degradation of cAMP and allowing for a measurable accumulation window.

  • Ligand Treatment: Treat cells with an

    
     concentration of Dopamine to stimulate adenylyl cyclase, while simultaneously co-incubating with varying concentrations of l-THP. A critical control well must contain l-THP without Dopamine.
    
  • Detection: Lyse the cells and quantify cAMP using a TR-FRET immunoassay. A concentration-dependent decrease in Dopamine-stimulated cAMP, coupled with zero cAMP elevation in the l-THP-only wells, confirms pure competitive antagonism[2].

Translational Implications

The precise dopaminergic antagonism of l-THP translates into profound clinical utility:

  • Addiction Pharmacotherapy: By dampening the dopamine surge in the nucleus accumbens via D1/D2 blockade, l-THP significantly attenuates the reward pathways associated with cocaine and opiate use, reducing drug-seeking behavior and reinstatement ()[2],[4].

  • Schizophrenia: The D1 > D2 affinity ratio of l-THP mirrors that of the superior atypical antipsychotic clozapine. Furthermore, l-THP possesses concurrent anti-inflammatory properties (reducing TNF-α and IL-6), making it a highly novel candidate for adjunctive schizophrenia treatment ()[5],[6].

References

  • Title: Tetrahydropalmatine Source: Wikipedia URL: [Link]

  • Title: L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction Source: Future Medicinal Chemistry / e-Publications@Marquette URL: [Link]

  • Title: Natural Product-Inspired Dopamine Receptor Ligands Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: L-Tetrahydropalmatine, a Novel Dopamine Antagonist, Fails to Improve Psychiatric Symptoms as Adjunctive Treatment for Schizophrenia Source: Schizophrenia Bulletin Open / Oxford Academic URL: [Link]

  • Title: Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity (NCT02118610) Source: ClinicalTrials.gov URL: [Link]

  • Title: A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine Source: Frontiers in Pharmacology / PMC URL: [Link]

Sources

Technical Guide: Pharmacological & Solid-State Distinctions Between Rotundin Hydrate and L-Tetrahydropalmatine

[1][2][3][4]

Executive Summary

Rotundin is the common pharmaceutical trade name for L-tetrahydropalmatine (L-THP) , an isoquinoline alkaloid extracted from Stephania rotunda and Corydalis yanhusuo.[1][2][3][4][5] While often used interchangeably in clinical vernacular, the distinction between "this compound" and "L-tetrahydropalmatine" (anhydrous) represents a critical solid-state pseudopolymorphism that fundamentally alters pharmacokinetics, manufacturing stability, and bioavailability.[1][2][3][4]

  • L-Tetrahydropalmatine (Anhydrous): The pure, water-free crystalline form.[1][2][3][4] It exhibits higher thermodynamic stability and, counter-intuitively for a lipophilic base, often demonstrates superior oral bioavailability (approx.[4] 1.5x) compared to the hydrate due to dissolution kinetics.[4][6]

  • This compound (Monohydrate): A crystalline solvate containing water molecules within the lattice (typically a monohydrate).[1][2][3][4] It has a significantly lower melting point and distinct dissolution profile.[4] It is often the form isolated directly from aqueous extraction processes but may be less effective per unit weight if not corrected for water content and dissolution lag.[4]

Chemical Identity & Solid-State Physics[1][2][3][4]

The primary divergence lies in the crystal lattice architecture.[4][6][7] L-THP is a chiral molecule (levo-isomer), and its solid-state behavior is dictated by how these chiral centers pack with or without water.[1][2][3][4]

Comparative Physicochemical Profile[1][3][4]
FeatureL-Tetrahydropalmatine (Anhydrous)This compound (Monohydrate)
CAS Number 10097-84-410097-84-4 (General) / Specific Hydrate CAS varies
Molecular Formula


Molecular Weight 355.43 g/mol ~373.45 g/mol (approx.)[1][2][3][4]
Melting Point 141–144°C ~115°C (with effervescence/dehydration)
Crystal Habit Orthorhombic/Monoclinic platesHelical molecular columns with H-bonded water
Solubility (Water) Insoluble (Lipophilic Free Base)Insoluble (Free Base) / Soluble if Sulfate Salt*
Thermodynamic Stability High (Stable > 70°C)Metastable (Dehydrates at high temp)

> Note: "Rotundin" is sometimes formulated as a Sulfate salt for injection.[1][2][4] The sulfate is water-soluble.[1][2][3][4] This guide focuses on the free base hydrate vs. anhydrous distinction common in oral solids.

Pseudopolymorphism and Lattice Dynamics

X-ray diffraction (XRD) studies reveal that This compound forms a channel solvate where water molecules bridge the alkaloid stacks via hydrogen bonding.[2][4] This water stabilizes a lower-density crystal packing.[1][2][3][4] Upon heating or vacuum drying, the hydrate collapses or transitions to the anhydrous form, but this transition can induce amorphous disorder if not controlled, affecting shelf-life stability.[4]

Pharmacokinetics (PK): The Bioavailability Divergence[2][3][4]

The most scientifically significant difference for drug development is the bioavailability gap .[4]

Dissolution Kinetics

Contrary to the general rule that hydrates (being "pre-wetted") might dissolve faster, the Anhydrous L-THP often exhibits a higher peak plasma concentration (

1234
  • Mechanism: The anhydrous form has a higher thermodynamic activity than the hydrated form.[4] When the anhydrous crystal contacts the aqueous gastric medium, it possesses a higher driving force for dissolution compared to the hydrate, which is already in a lower energy state relative to water.[4]

  • Data Point: Research indicates the anhydrous form can achieve ~150% of the bioavailability of the monohydrate form in animal models (Rabbit/Rat PK studies).[4]

Metabolism

Once dissolved and absorbed, both forms yield the identical active moiety: L-tetrahydropalmatine .[1][2][4]

  • First-Pass Metabolism: Extensive demethylation by hepatic CYPs (CYP1A2, CYP3A4).[1][2][3][4]

  • Active Metabolites: L-corypalmine, L-isocorypalmine (both retain D1/D2 antagonist activity).[1][2][3][4]

PK_Pathwaycluster_0Solid State Inputcluster_1Gastric Dissolutioncluster_2Systemic CirculationAnhydrousL-THP Anhydrous(High Energy State)SolubilizedFree L-THP (aq)Anhydrous->SolubilizedFast Dissolution(High Driving Force)HydrateThis compound(Low Energy State)Hydrate->SolubilizedSlow Dissolution(Lattice Water Barrier)PlasmaPlasma L-THPSolubilized->PlasmaAbsorption (Intestine)BrainBBB Crossing(Lipophilic)Plasma->BrainTarget Tissue

Figure 1: Pharmacokinetic pathway highlighting the dissolution advantage of the Anhydrous form.[1][2][3][4]

Pharmacodynamics (PD): Mechanism of Action[2][3][4]

Since both forms deliver the same chiral molecule, the pharmacodynamics are identical at the receptor level.[4] However, the potency per milligram of the raw material differs due to the molecular weight of the water in the hydrate.[4]

  • Primary Target: Dopamine D1 and D2 receptor antagonism (postsynaptic).[1][2][4]

  • Secondary Targets: Serotonin 5-HT1A (agonist/partial agonist) and

    
    -adrenergic blockade.[1][2][3][4]
    
  • Therapeutic Effect: Sedation, analgesia (non-opioid), anxiolysis.[2][4][5]

  • Racemic Risk: Historically, "Rotundin" sometimes referred to the racemate (dl-THP).[1][2][3][4] The dextro-isomer (d-THP) is associated with monoamine depletion and higher toxicity.[1][2][3][4][8] Modern "Rotundin" must be strictly L-THP.[1][2][3][4]

MOAcluster_receptorsReceptor TargetsLTHPL-Tetrahydropalmatine(Ligand)D1Dopamine D1(Antagonist)LTHP->D1BlockadeD2Dopamine D2(Antagonist)LTHP->D2BlockadeHT5-HT1A(Agonist)LTHP->HTModulationEffectsSedation & Analgesia(Non-Opioid)D1->EffectsD2->EffectsHT->Effects

Figure 2: Pharmacodynamic mechanism of action for L-THP.[1][2][3][4]

Experimental Protocols for Differentiation

To validate the specific form in a research or QC setting, the following protocols are required.

Protocol A: Powder X-Ray Diffraction (PXRD)

Objective: Distinguish Anhydrous L-THP from this compound.

  • Sample Prep: Grind 500mg of sample gently to avoid inducing phase transition (dehydration).

  • Instrument: Cu K

    
     radiation source (
    
    
    ).
  • Scan Range:

    
     from 5° to 40°.
    
  • Diagnostic Peaks:

    • Hydrate: Look for unique low-angle peaks characteristic of the expanded lattice (often around 8-10°

      
      , specific to the polymorph).[1][2][3][4]
      
    • Anhydrous: Distinct high-intensity peaks differing from the hydrate pattern.[1][2][3][4]

  • Validation: Comparison with reference patterns from CCDC or USP standards.

Protocol B: Comparative Intrinsic Dissolution Rate (IDR)

Objective: Quantify the bioavailability potential.[2][4]

  • Apparatus: USP Apparatus 2 (Paddle) or Wood's Apparatus (Intrinsic).

  • Medium: 0.1N HCl (Simulated Gastric Fluid), 900 mL, 37°C.

  • Speed: 50-100 RPM.

  • Sampling: Aliquots at 5, 10, 15, 30, 45, 60 min.

  • Analysis: HPLC-UV at 280 nm.

  • Success Criteria: The Anhydrous form should show a steeper initial slope (flux) compared to the Hydrate.

References

  • Characterization of A New Anhydrous Form of Rotundine and its Monohydrate. ResearchGate. [Link]

  • L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction. Future Medicinal Chemistry. [Link][1][2][3][4]

  • Rotundine (L-Tetrahydropalmatine) Compound Summary. PubChem. [Link][1][2][3][4][9]

  • Development of solidified self-microemulsifying drug delivery systems containing L-tetrahydropalmatine. International Journal of Pharmaceutics. [Link]

  • Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. ACS Omega. [Link]

Rotundin (L-Tetrahydropalmatine): Physicochemical Profile & Technical Guide

[1][2]

Executive Summary

Rotundin, chemically known as L-Tetrahydropalmatine (L-THP) , is a tetrahydroisoquinoline alkaloid primarily isolated from Stephania rotunda and Corydalis yanhusuo.[1][2] It is distinct from the racemic DL-tetrahydropalmatine and is the pharmacologically active levorotatory enantiomer.[1] Widely utilized for its analgesic, anxiolytic, and sedative properties, Rotundin acts primarily as a dopamine (D1/D2) receptor antagonist.

This guide clarifies the nomenclature regarding "Rotundin Hydrate," often a commercial reference to the sulfate salt form or the hydrated crystal of the racemate, and establishes the definitive physicochemical standards for the active pharmaceutical ingredient (API).

Chemical Identity & Nomenclature

Precision in nomenclature is critical due to the existence of enantiomers and salt forms.[1] The "Hydrate" designation often appears in commercial catalogs referring to the sulfate salt formulated for injection (which is aqueous) or the crystalline water associated with the racemic form.[1]

ParameterDetail
Common Name Rotundin; Rotundine; L-Tetrahydropalmatine (L-THP)
IUPAC Name (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline
CAS Number (L-Base) 483-14-7 (Primary API Identifier)
CAS Number (DL-Mix) 10097-84-4 (Racemic Tetrahydropalmatine)
Chemical Formula C₂₁H₂₅NO₄
Molecular Weight 355.43 g/mol
SMILES COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Salt Forms Rotundine Sulfate (Soluble); Rotundine Hydrochloride

Physicochemical Characteristics

The following data represents the core physicochemical profile for L-Tetrahydropalmatine (Base).

Physical Properties Table[2]
PropertyValueContext/Notes
Appearance White to slightly yellow crystalline powderPhotosensitive; yellows upon light exposure [1].[1][2]
Melting Point 141°C – 144°CSharp melting range indicates high purity.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic base form.[1][2]
Solubility (Organic) Soluble in Chloroform, Ethanol, EtherFreely soluble in chlorinated solvents.[1]
Solubility (Acidic) SolubleForms water-soluble salts in dilute H₂SO₄ or HCl.[1][2]
pKa 6.53 ± 0.20 (Predicted)Nitrogen protonation site; weak base.[1]
LogP 2.6 – 3.2Moderate lipophilicity; crosses Blood-Brain Barrier (BBB).[1][2]
Optical Rotation ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Concentration

in Ethanol.[1]
Stability Profile
  • Photostability: Rotundin is light-sensitive .[1][2] Exposure to UV or visible light causes photo-oxidation, turning the white powder yellow.[2] Storage in amber glass or opaque containers is mandatory.

  • Thermal Stability: Stable up to its melting point (141°C).[1] Avoid prolonged exposure to temperatures >60°C during drying to prevent degradation.

  • Hydrolysis: The ether linkages are stable under neutral conditions but may hydrolyze under extreme acidic/basic conditions at high temperatures.[1]

Extraction & Purification Protocol

The following protocol outlines the isolation of L-THP from Stephania rotunda tubers, utilizing its pH-dependent solubility switch [2].[1][2]

Workflow Diagram

ExtractionProtocolStartRaw Material(Stephania rotunda tuber powder)AcidExtAcid Extraction(1% H2SO4, pH 1-2)Ultrasonic Bath, 50°CStart->AcidExtSolubilize AlkaloidsFilter1Filtration(Remove solid residue)AcidExt->Filter1BasifyBasification(Adjust to pH 9-10 with NH4OH)Filter1->BasifyFiltrate (Acidic)PptPrecipitation(Crude Alkaloids precipitate)Basify->PptFree Base FormationExtractOrgLiquid-Liquid Extraction(Chloroform or DCM)Ppt->ExtractOrgDissolve BaseCrystallizeRecrystallization(Ethanol/Water)ExtractOrg->CrystallizeEvaporate SolventFinalPure L-Tetrahydropalmatine(>98% HPLC)Crystallize->FinalPurify

Figure 1: Acid-Base extraction workflow for isolating L-Tetrahydropalmatine from plant tissue.

Detailed Methodology
  • Maceration/Extraction: Suspend dried, pulverized Stephania rotunda tuber powder in 1% H₂SO₄ (1:10 w/v). Sonicate at 50°C for 30 minutes. The acidic environment protonates the alkaloid (Rotundine-H⁺), rendering it water-soluble.[1][2]

  • Filtration: Filter the mixture to remove plant debris. Retain the acidic aqueous filtrate.[1]

  • Basification: Slowly add Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to the filtrate until pH reaches 9–10. Rotundin will deprotonate and precipitate as a free base.[1]

  • Organic Partitioning: Extract the alkaline aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).[1] The non-polar free base partitions into the organic layer.[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness. Recrystallize the residue from hot Ethanol (EtOH) to yield colorless prismatic crystals of L-Tetrahydropalmatine.[1][2]

Analytical Characterization

To validate the identity and purity of Rotundin, the following analytical parameters must be met.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol : Water (containing 0.1% Triethylamine) = 70 : 30 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Absorption maximum for the tetrahydroisoquinoline chromophore).[1]

  • Retention Time: Typically elutes between 8–12 minutes depending on column dimensions.[1]

Identification Criteria
  • Infrared (IR) Spectroscopy: Characteristic peaks at ~2940 cm⁻¹ (C-H stretch), ~1610 cm⁻¹ and 1510 cm⁻¹ (Aromatic ring skeleton), and ~1100-1250 cm⁻¹ (C-O-C ether stretch).[1][2]

  • Mass Spectrometry (ESI-MS): Major ion peak ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     m/z.[1]
    

Pharmacological Mechanism

Rotundin acts as a central nervous system depressant.[1] Its primary mechanism involves the antagonism of dopamine receptors, specifically D1 and D2 subtypes, distinguishing it from opioid analgesics [3].

MechanismLTHPL-Tetrahydropalmatine(Rotundin)D1RDopamine D1 ReceptorLTHP->D1RAntagonizesD2RDopamine D2 ReceptorLTHP->D2RAntagonizesACAdenylyl CyclaseD1R->ACInhibits ActivationD2R->ACModulatescAMPcAMP LevelsAC->cAMPReducesPKAPKA SignalingcAMP->PKADownregulatesEffectAnalgesia & Sedation(No Opioid Receptor Affinity)PKA->EffectModulates Neuronal Excitability

Figure 2: Pharmacological cascade of L-THP acting via Dopaminergic pathways.[1][2]

References

  • ChemicalBook. (2024).[1] Rotundine Chemical Properties and Stability.[1][3][4][5] Retrieved from [1][2]

  • Hoang, N. M., et al. (2019).[1] The procedure for extracting and purifying Rotudin from tubers of Stephania rotunda Lour.[1] Engineering and Technology.[1] Retrieved from

  • Cayman Chemical. (2023).[1] L-Tetrahydropalmatine Product Information & Biological Activity. Retrieved from [1][2]

  • PubChem. (2023).[1] Tetrahydropalmatine Compound Summary (CID 72301).[1] National Library of Medicine.[1] Retrieved from [1][2]

  • LKT Laboratories. (2023).[1] L-Tetrahydropalmatine Product Specifications. Retrieved from [1][2]

Technical Guide: Binding Affinity of Rotundin Hydrate to Serotonin and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Rotundin , scientifically known as L-Tetrahydropalmatine (L-THP) , is an isoquinoline alkaloid extracted from Stephania glabra and Corydalis yanhusuo. Unlike traditional opioid analgesics, Rotundin exerts its sedative, anxiolytic, and analgesic effects primarily through the modulation of dopaminergic and serotonergic systems.

This guide provides a rigorous technical analysis of the binding affinity of Rotundin hydrate to Dopamine (D1, D2) and Serotonin (5-HT1A) receptors. It details the specific


 values, the physiological implications of this binding profile, and the validated radioligand binding protocols required to replicate these data.
Chemical Profile
PropertyDetail
Common Name Rotundin (Rotundine)
Active Isomer Levo-Tetrahydropalmatine (L-THP)
CAS Number 10097-84-4 (L-THP)
Molecular Formula

(Hydrate form)
Molecular Weight 355.43 g/mol (Anhydrous basis)
Solubility Soluble in chloroform, acidic aqueous solutions; poor solubility in water/ethanol.[1][2][3]

Pharmacodynamics: Binding Affinity Profile[4][5]

The therapeutic efficacy of Rotundin stems from its unique "multi-target" antagonism.[4] Unlike typical neuroleptics that indiscriminately blockade D2 receptors (often causing severe extrapyramidal symptoms), L-THP displays a balanced affinity for D1 and D2 receptors, along with significant 5-HT1A interaction.

Quantitative Binding Data ( & )

The following values represent the consensus from radioligand binding assays using mammalian striatal membrane preparations.

Receptor TargetLigand Type

(nM)

(nM)
Functional Effect
Dopamine D1 Antagonist124 166Modulates motor control; low EPS risk.
Dopamine D2 Antagonist388 1,470Sedation, analgesia, anti-emetic.
Serotonin 5-HT1A Antagonist340 374Anxiolysis, modulation of mood.
Dopamine D3 Antagonist

3,250Weak inhibition; minimal contribution.

Technical Insight: The


 affinity ratio of L-THP is approximately 1:3. This is distinct from Haloperidol (ratio ~1:100 favoring D2) and Clozapine (ratio ~1:1). This profile suggests L-THP provides sedation and analgesia with a reduced liability for catalepsy compared to potent D2-selective antagonists.
Mechanism of Action: Signaling Pathways

The following diagram illustrates the downstream effects of Rotundin's antagonism on G-protein coupled receptors (GPCRs).

Rotundin_Signaling_Pathway cluster_D1 D1 Receptor Pathway (Gs) cluster_D2 D2 Receptor Pathway (Gi) Rotundin Rotundin (L-THP) D1 Dopamine D1 Receptor Rotundin->D1 Antagonism (Ki=124nM) D2 Dopamine D2 Receptor Rotundin->D2 Antagonism (Ki=388nM) AC_D1 Adenylyl Cyclase D1->AC_D1 Prevents Activation cAMP_D1 cAMP Production AC_D1->cAMP_D1 Reduced PKA PKA Activation cAMP_D1->PKA Reduced Phosphorylation AC_D2 Adenylyl Cyclase D2->AC_D2 Prevents Inhibition cAMP_D2 cAMP Inhibition AC_D2->cAMP_D2 Disinhibition (Normalization)

Figure 1: Rotundin acts as an antagonist at both D1 and D2 receptors. At D1, it reduces cAMP signaling. At D2, it prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols: Radioligand Binding Assays

To validate the binding affinity of this compound in your own laboratory, follow these standardized protocols. These methods rely on the displacement of specific radioligands (


-labeled) by non-radioactive Rotundin.
Preparation of Membrane Homogenates

Objective: Isolate cell membranes rich in D1, D2, and 5-HT1A receptors from rat striatum or hippocampus.

  • Tissue Isolation: Dissect rat striatum (for Dopamine receptors) and hippocampus (for Serotonin receptors) on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer (setting 6, 15 sec).

  • Centrifugation:

    • Spin at

      
       for 20 minutes at 4°C.
      
    • Discard supernatant. Resuspend pellet in fresh buffer.

    • Repeat centrifugation twice to wash away endogenous neurotransmitters.

  • Storage: Resuspend final pellet in assay buffer. Store aliquots at -80°C if not used immediately.

Dopamine D1 & D2 Binding Assay

Causality: We use


Sch-23390  for D1 because of its high selectivity, avoiding cross-reactivity with D2 or 5-HT2 receptors. We use 

Spiperone
for D2; note that Spiperone also binds 5-HT2A, so Ketanserin (a 5-HT2A antagonist) is added to mask those sites.
ParameterD1 Receptor AssayD2 Receptor Assay
Radioligand

Sch-23390 (0.2 nM)

Spiperone (0.5 nM)
Non-Specific Mask (+)-Butaclamol (1

M)
(+)-Butaclamol (1

M)
Masking Agent NoneKetanserin (50 nM) (Blocks 5-HT2A)
Incubation 60 min @ 25°C20 min @ 37°C

Workflow:

  • Reaction Mix: In 12x75mm polypropylene tubes, add:

    • 100

      
      L Radioligand.
      
    • 100

      
      L this compound (concentrations 
      
      
      
      to
      
      
      M).
    • 200

      
      L Tissue Homogenate (approx. 200 
      
      
      
      g protein).
    • Buffer to final volume of 1.0 mL.

  • Equilibrium: Incubate according to the table above.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

Serotonin 5-HT1A Binding Assay

Causality:


8-OH-DPAT  is the gold standard agonist radioligand for 5-HT1A due to its extreme selectivity over other 5-HT subtypes.
  • Radioligand:

    
    8-OH-DPAT (1 nM).
    
  • Non-Specific Mask: Serotonin (10

    
    M).
    
  • Incubation: 60 min @ 25°C.

  • Buffer: Tris-HCl (50 mM, pH 7.4) containing 0.1% Ascorbic Acid (prevents oxidation) and 10

    
    M Pargyline (MAO inhibitor).
    
Data Analysis & Calculation

Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation . This correction is vital because 

fluctuates with radioligand concentration, whereas

is an absolute constant.


  • 
     : Concentration of Rotundin displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used.[2][5]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Assay Workflow Diagram

Binding_Assay_Workflow cluster_Incubation Incubation Phase Start Tissue Homogenate (Striatum/Hippocampus) Prep Membrane Preparation (Wash 3x, Resuspend) Start->Prep Mix Add Reagents: 1. Membrane 2. Radioligand (3H) 3. Rotundin (Test) Prep->Mix Equil Equilibrium Binding (25°C or 37°C) Mix->Equil Filter Rapid Filtration (GF/B Filters + PEI) Equil->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Calc Data Analysis (Cheng-Prusoff -> Ki) Count->Calc

Figure 2: Step-by-step workflow for determining Rotundin binding affinity.

Clinical & Research Implications

The "Dual-Action" Advantage

Rotundin's binding profile (


) offers a distinct advantage over classical antipsychotics.
  • Analgesia: Mediated primarily through the blockade of D2 receptors in the striatum and modulation of serotonergic descending pain pathways.

  • Safety: The moderate affinity (nM range rather than pM) and the D1/D2 balance reduce the risk of profound motor side effects (Parkinsonism) often seen with high-affinity, D2-selective agents like haloperidol.

Stereospecificity Warning

Researchers must ensure the use of L-THP (Rotundine) . The dextro-isomer (D-THP) acts primarily as a dopamine depletor rather than a direct receptor antagonist and lacks the specific affinity profile described here.

References

  • BenchChem. (2025). Tale of Two Enantiomers: A Comparative Analysis of D-THP and L-THP Dopamine Receptor Affinity. Retrieved from

  • Selleck Chemicals. (n.d.). Rotundine: Dopamine Receptor Antagonist.[4][6] Retrieved from

  • MedChemExpress. (n.d.). Rotundine: Mechanism of Action & Protocol. Retrieved from

  • National Institutes of Health (NIH). (2007). Dopamine and serotonin receptor binding and antipsychotic efficacy.[7][8] PubMed. Retrieved from

  • Guide to Pharmacology. (n.d.). 5-Hydroxytryptamine 1A receptor binding data. Retrieved from

Sources

Technical Guide: Rotundin (L-Tetrahydropalmatine) Hydrate – Sedative & Analgesic Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rotundin , chemically known as L-Tetrahydropalmatine (L-THP) , is a levorotatory isoquinoline alkaloid extracted from Stephania rotunda and Corydalis yanhusuo. Unlike traditional opioid analgesics, Rotundin exerts a dual sedative-analgesic effect primarily through dopaminergic antagonism (D1/D2) and modulation of serotonergic (5-HT) and alpha-adrenergic pathways.

This technical guide provides a rigorous analysis of Rotundin’s pharmacological mechanism, validated experimental protocols for assessing its efficacy, and a quantitative review of its safety and potency. It is designed for drug development professionals seeking a non-addictive alternative to benzodiazepines and opioids.

Chemical & Pharmacological Profile

Chemical Identity[1]
  • Active Moiety: L-Tetrahydropalmatine (L-THP)[1][2][3][4][5][6]

  • Chemical Formula:

    
    
    
  • Molar Mass: 355.43 g/mol

  • Forms: Often supplied as Rotundin Sulfate or Rotundin Hydrate (crystalline form). The pharmacological activity is driven by the L-THP base.[7]

  • Solubility: Lipophilic; crosses the Blood-Brain Barrier (BBB) rapidly. Soluble in chloroform and dilute sulfuric acid; poorly soluble in water unless in salt form.

Pharmacokinetics (PK)
  • Absorption: Rapidly absorbed after oral administration (

    
     0.5–1.5 hours).
    
  • Distribution: High affinity for adipose and brain tissue due to lipophilicity.

  • Metabolism: Extensively metabolized in the liver via demethylation.

  • Elimination: Excreted in urine. Half-life (

    
    ) is approximately 4.5 hours in rats  and 10 hours in humans , supporting twice-daily dosing regimens.
    

Mechanistic Pathways: Sedation & Analgesia[9]

Rotundin’s mechanism is distinct from the mu-opioid receptor agonism of morphine. Its sedative and analgesic effects stem from a multi-target blockade of monoaminergic receptors.

Primary Mechanism: Dopamine Antagonism

L-THP acts as a potent antagonist at Dopamine D1 and D2 receptors in the striatum and nucleus accumbens.

  • Sedation: Blockade of postsynaptic D2 receptors inhibits dopaminergic transmission, reducing locomotor activity and arousal.

  • Analgesia: Antagonism of D2 receptors in the striatum and descending pain modulatory pathways (PAG-RVM-Spinal cord) elevates pain thresholds.

Secondary Modulation
  • Serotonin (5-HT): High affinity for 5-HT1A receptors (partial agonist/antagonist) contributes to anxiolytic effects.

  • Alpha-Adrenergic: Antagonism at

    
    -adrenergic receptors  contributes to sedation and mild hypotension.
    
  • GABA: Positive allosteric modulation of GABA-A receptors (facilitates GABA binding), enhancing the sedative floor.

Mechanistic Pathway Diagram

Rotundin_Mechanism cluster_Receptors Receptor Targets cluster_Cellular Cellular Effects cluster_Clinical Clinical Outcomes Rotundin Rotundin (L-THP) D1 D1 Receptor (Antagonism) Rotundin->D1 D2 D2 Receptor (Antagonism) Rotundin->D2 HT1A 5-HT1A Receptor (Modulation) Rotundin->HT1A Alpha1 α1-Adrenergic (Blockade) Rotundin->Alpha1 cAMP Modulation of cAMP Pathways D1->cAMP D2->cAMP Analgesia ANALGESIA (Elevated Threshold) D2->Analgesia Descending Inhibitory Control (PAG-RVM) Excitability Reduced Neuronal Excitability HT1A->Excitability Alpha1->Excitability cAMP->Excitability Downstream Signaling Sedation SEDATION (Reduced Locomotor) Excitability->Sedation Excitability->Analgesia

Figure 1: Multi-target mechanism of Rotundin illustrating the convergence of Dopamine (D1/D2) antagonism and Serotonin/Alpha-adrenergic modulation to produce sedation and analgesia.

Preclinical Evaluation Protocols

To validate the efficacy of Rotundin, the following standardized protocols are recommended. These assays distinguish between simple sedation and specific antinociception.

Sedative Assay: Thiopental-Induced Sleeping Time

This protocol measures the potentiation of GABAergic sleep, a hallmark of central nervous system (CNS) depressants.

Protocol Steps:

  • Acclimatization: House male Swiss mice (20-25g) in a quiet room (25°C) for 1 hour.

  • Grouping: Divide into 3 groups (n=10): Vehicle (Saline), Standard (Diazepam 1 mg/kg), and Test (Rotundin 10 mg/kg).

  • Administration: Administer treatments intraperitoneally (i.p.) or orally (p.o.) 30 minutes prior to challenge.

  • Challenge: Inject Thiopental Sodium (40 mg/kg, i.p.).

  • Measurement:

    • Latency: Time from injection to Loss of Righting Reflex (LORR).[8]

    • Duration: Time from LORR to Recovery of Righting Reflex (RORR).

  • Validation: Rotundin should significantly decrease latency and prolong duration compared to vehicle.

Analgesic Assay: Hot Plate Test (Thermal)

This test evaluates supraspinal analgesia (central integration) distinct from spinal reflexes.

Protocol Steps:

  • Screening: Place mice on a hot plate at 55 ± 0.5°C . Discard mice with baseline latency <5s or >30s.

  • Basal Reading: Record pre-drug latency (paw lick or jump).

  • Treatment: Administer Rotundin (10, 20, 40 mg/kg, p.o.).

  • Testing: Measure latency at 30, 60, and 90 minutes post-dose.

  • Cut-off: Enforce a 60-second cut-off to prevent tissue damage.

  • Calculation: Calculate % Maximum Possible Effect (%MPE):

    
    
    
Experimental Workflow Diagram

HotPlate_Protocol Start Subject Selection (Mice 20-25g) Screen Pre-Screening (55°C Plate) Start->Screen Exclude Exclude (<5s or >30s) Screen->Exclude Fail Base Record Basal Latency Screen->Base Pass Dose Administer Rotundin (10-40 mg/kg) Base->Dose Test Test Latency (30, 60, 90 min) Dose->Test Cutoff Safety Cutoff (60 sec) Test->Cutoff If >60s Analyze Calculate %MPE (Efficacy) Test->Analyze Data Point Cutoff->Analyze

Figure 2: Workflow for the Hot Plate Analgesia Test, ensuring rigorous subject selection and safety cut-offs to generate valid %MPE data.

Quantitative Efficacy Analysis

Rotundin exhibits a unique profile where analgesia is achieved without the respiratory depression associated with opioids.

Receptor Affinity (Ki Values)

The following table highlights the selectivity of L-THP compared to typical antipsychotics.

Receptor TargetBinding Affinity (

)
Functional Effect
Dopamine D1 ~124 nMAntagonism (Sedation/Analgesia)
Dopamine D2 ~388 nMAntagonism (Analgesia/Anti-addiction)
5-HT1A ~340 nMPartial Agonist/Antagonist (Anxiolysis)
Alpha-1 Adrenergic High Affinity (Sub-micromolar)Antagonism (Sedation/Hypotension)
Comparative Potency (In Vivo Mice)

Data derived from standard comparative studies (Hot Plate & Writhing Tests).

CompoundAnalgesic Dose (

)
Sedative OnsetDuration of Action
Rotundin (L-THP) 20 - 40 mg/kg (p.o.) 30 min4 - 6 hours
Morphine 5 - 10 mg/kg (s.c.)15 min3 - 4 hours
Aspirin >100 mg/kg (p.o.)N/A4 - 6 hours

Note: Rotundin is approximately 40-50% as potent as morphine but lacks opioid-related dependence liability.

Safety & Toxicology

Rotundin has a wide therapeutic index, supported by decades of clinical use in traditional medicine.

  • Acute Toxicity (

    
    ): 
    
    • Mice (Intragastric/Oral): 1160 mg/kg .[6]

    • Safety Margin: The therapeutic analgesic dose (20-40 mg/kg) is roughly 1/30th of the lethal dose, indicating a high safety profile.

  • Adverse Effects:

    • Common: Sedation, drowsiness (dose-dependent).

    • Less Common: Mild hypotension (due to alpha-1 blockade), nausea.

    • Chronic Use: No evidence of tolerance development or withdrawal syndrome typically seen with opioids.

  • Contraindications: Due to CNS depression, co-administration with other sedatives (alcohol, benzodiazepines) should be monitored to prevent excessive somnolence.

References

  • Mechanism of Action: Levo-tetrahydropalmatine: A Potential New Medication for the Treatment of Cocaine Addiction.[5][7] (2011). Discusses D1/D2 antagonism and receptor binding profiles.[6][7]

  • Receptor Affinity Data: Rotundine | Dopamine Receptor Antagonist.[6][9] MedChemExpress Product Sheet. Provides specific Ki and IC50 values for D1, D2, and 5-HT1A.

  • Analgesic Efficacy: Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. (2020).[9] Details hot plate and mechanical hyperalgesia protocols.

  • Pharmacokinetics & Safety: Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users. (2017).[10][11] Human safety data, half-life, and tolerability.[1][4][12]

  • Toxicology (LD50): Rotundine Chemical Properties and Safety. Selleck Chemicals. Cites LD50 in mice as 1160 mg/kg.

Sources

The Solvation Dynamics and Pseudopolymorphism of Rotundine (L-Tetrahydropalmatine): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rotundine, stereochemically identified as levo-tetrahydropalmatine (l-THP), is a highly potent tetrahydroprotoberberine isoquinoline alkaloid utilized for its dopaminergic antagonism and analgesic properties[1]. However, its clinical translation and formulation development are frequently bottlenecked by its challenging physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of Rotundine's solubility behavior, contrasting its performance in aqueous media versus organic solvents. Furthermore, it explores the critical role of pseudopolymorphism—specifically the thermodynamic differences between its anhydrous and monohydrate forms—and provides self-validating laboratory workflows for polymorph isolation and solubility quantification.

The Physicochemical Bottleneck of Rotundine

From a structural perspective, Rotundine (C₂₁H₂₅NO₄) possesses a rigid tetracyclic core decorated with four hydrophobic methoxy groups at positions 2, 3, 9, and 10, alongside a tertiary amine[2]. This specific molecular architecture dictates its solvation mechanics. The dense electron clouds of the methoxy groups and the lack of traditional hydrogen-bond donating groups (such as hydroxyls or primary amines) render the free base profoundly lipophilic. Consequently, Rotundine exhibits extremely poor wetting characteristics and is virtually insoluble in neutral aqueous environments (< 1 mg/mL)[1]. For drug development professionals, overcoming this thermodynamic barrier requires a precise understanding of solvent interactions and solid-state chemistry.

Solvent-Specific Solvation Mechanics

The solubility of Rotundine is a dynamic interplay of solvent polarity, dielectric constants, and pH-dependent ionization[3].

  • Aqueous Media (Neutral pH): In pure water, the high crystal lattice energy of Rotundine prevents dissolution. Water molecules cannot thermodynamically compensate for the energy required to break the lipophilic crystal lattice, resulting in sparing solubility[2].

  • Organic Solvents (DMSO, Chloroform, Ethanol): Rotundine exhibits excellent solubility in polar aprotic solvents like[1], reaching concentrations up to 55 mg/mL (154.74 mM). DMSO's strong dipole moment effectively solvates the hydrophobic core. Similarly, it is highly soluble in chloroform and benzene due to favorable dispersive interactions with the methoxy groups[4].

  • Acidic Aqueous Media: The tertiary amine acts as a critical functional switch. Lowering the pH with dilute sulfuric acid protonates the nitrogen, converting the lipophilic free base into a hydrophilic salt (e.g., L-tetrahydropalmatine sulfate)[4]. This ion-dipole interaction drastically increases aqueous solubility, a principle routinely exploited in extraction and salt-screening workflows[5].

G A Rotundine (Free Base) Highly Lipophilic B Aqueous Media (pH 7) High Crystal Lattice Energy A->B Neutral pH C Organic Solvents (DMSO, Chloroform) A->C Lipophilic interaction D Acidic Media (Dilute H2SO4) A->D Protonation of Tertiary Amine E Insoluble / Sparingly Soluble (< 1 mg/mL) B->E Poor solvation F Highly Soluble (> 50 mg/mL in DMSO) C->F Disruption of lattice G Soluble Salt Formation (e.g., L-THP Sulfate) D->G Ion-dipole bonds

Physicochemical pathways dictating Rotundine solubility across different solvent environments.

Pseudopolymorphism: The Hydrate vs. Anhydrous Paradigm

A critical variable in Rotundine formulation is pseudopolymorphism—the existence of an anhydrous form (Form I) and a monohydrate form (Form II)[6]. The incorporation of water molecules into the crystal lattice of the monohydrate fundamentally alters intermolecular arrangements and conformational flexibility[7].

Causality in Bioavailability: The (938 µg/mL) compared to the monohydrate (791 µg/mL)[8]. Why? The monohydrate form contains a stabilizing, hydrogen-bonded water network within its crystal lattice. Breaking this pre-existing network requires higher thermodynamic energy during dissolution. Because the anhydrous form lacks this network, it dissociates more readily in biological fluids. Consequently, the anhydrous form demonstrates superior in-vivo absorption, achieving a Cmax and AUC approximately 1.5 times greater than the monohydrate[7].

G A Raw Rotundine (L-THP) B Dissolution in Ethyl Acetate (10°C) A->B Non-aqueous C Dissolution in Acetone/Water (2:1, 10°C) A->C Aqueous mix D Anhydrous Form (Form I) Higher Solubility B->D Recrystallization (5 days) E Monohydrate Form (Form II) Lower Solubility C->E Recrystallization (10 days)

Directed workflow for controlled crystallization of Rotundine anhydrous and monohydrate forms.

Quantitative Solubility Profile

The following table synthesizes the solubility limits of Rotundine across various standard laboratory and formulation solvents[1][2][4][8].

Solvent SystemSolubility LimitSolvation Mechanism & Notes
Water (pH 7.0) < 1 mg/mL (~791 - 938 µg/mL)Sparingly soluble. Limited by high lattice energy and lack of H-bond donors.
Dimethyl Sulfoxide (DMSO) ~55 mg/mL (154.74 mM)Highly soluble. Strong dipole-dipole interactions disrupt the crystal lattice.
Chloroform / Benzene Highly SolubleFavorable dispersive/lipophilic interactions with the four methoxy groups.
Ethanol (Hot) SolubleTemperature-dependent disruption of intermolecular forces.
Dilute Sulfuric Acid Freely SolubleProtonation of the tertiary amine yields a highly soluble sulfate salt.

Validated Laboratory Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to prevent false data generation.

Protocol A: Controlled Crystallization of Rotundine Polymorphs

To evaluate solubility accurately, the starting solid-state form must be absolute. This protocol isolates the anhydrous and monohydrate forms[6].

Step-by-Step Methodology:

  • Monohydrate (Form II) Preparation: Dissolve raw Rotundine completely in a solvent mixture of acetone and water (2:1 v/v).

    • Causality: Acetone acts as the primary solubilizer, while water integrates into the nucleating crystal lattice.

  • Anhydrous (Form I) Preparation: Dissolve raw Rotundine completely in anhydrous ethyl acetate.

    • Causality: The strict absence of water forces the molecule to pack without hydrate-stabilizing hydrogen bonds.

  • Recrystallization: Incubate both solutions at a constant 10 °C. Allow the anhydrous solution to crystallize for 5 days, and the monohydrate solution for 10 days[6].

  • Validation: Confirm the isolated forms using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) before proceeding to solubility testing.

Protocol B: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This protocol measures the true equilibrium solubility of the isolated polymorphs[9].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of the confirmed Rotundine polymorph (Form I or II) to 10 mL of the target solvent (e.g., pure water, DMSO) in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on a constant-temperature oscillator at 37 °C (200 rpm) for 48 hours.

    • Causality: 48 hours ensures thermodynamic equilibrium is reached, preventing the measurement of transient kinetic solubility.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .

    • Causality: PTFE must be used instead of Nylon or Cellulose. Rotundine is highly lipophilic; Nylon membranes cause non-specific binding of the alkaloid, artificially lowering the quantified solubility in the filtrate.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (Detection at 260-280 nm) using a C18 reverse-phase column. A mobile phase of methanol and 0.1% phosphoric acid aqueous solution is recommended to suppress peak tailing of the tertiary amine[3][9].

  • Self-Validation Step (Critical): Recover the residual solid pellet from Step 3, dry it gently, and analyze it via PXRD.

    • Causality: Solvents can induce phase transformations (e.g., anhydrous converting to hydrate in water). If the PXRD pattern of the pellet does not match the starting material, the measured solubility represents the new transformed phase, not the original polymorph.

References

  • CPHI Online. ROTUNDINE | Sichuan Province Yuxin Pharmaceutical Co.,Ltd.4

  • TargetMol. Rotundine | Dopamine Receptor | 5-HT Receptor.1

  • ChemicalBook. Rotundine | 10097-84-4.10

  • Grokipedia. Tetrahydropalmatine.2

  • TCI Chemicals. Alkaloids.3

  • Yang, S., Du, G., & Lu, Y. (2015). Characterization of A New Anhydrous Form of Rotundine and its Monohydrate. Journal of Molecular Structure, 1095, 79-86. 7

  • The Royal Society. New crystal forms and amorphous phase of sophoricoside: X-ray structures and characterization.9

  • Google Patents. CN105949186A - Method for preparing L-tetrahydropalmatine sulfate from Stephania kwangsiensis.5

  • ChemicalBook. Rotundine: Indication, Pharmacodynamics, Mechanism of action, Toxicity, Preparation.6

Sources

Metabolic Pathways and Pharmacokinetics of Rotundin (l-Tetrahydropalmatine) in Mammalian Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Pathways of Rotundin Hydrate in Mammalian Systems Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rotundin, chemically known as l-tetrahydropalmatine (l-THP) , is a tetrahydroprotoberberine isoquinoline alkaloid widely used for its analgesic, sedative, and anxiolytic properties.[1] While "this compound" refers to the specific crystalline form (often a monohydrate) utilized to enhance pharmaceutical stability or solubility, the metabolic fate of the drug is dictated by the l-THP pharmacophore.

This guide details the biotransformation of l-THP, focusing on the critical role of Cytochrome P450 (CYP) enzymes in Phase I metabolism and the subsequent Phase II conjugation events. It provides actionable protocols for metabolic stability assessment and metabolite identification, designed for application scientists in DMPK (Drug Metabolism and Pharmacokinetics) environments.

Chemical Identity and Physicochemical Context

Understanding the solid-state form is crucial for formulation but less relevant for hepatic clearance once the drug is solubilized. However, the choice of hydrate vs. anhydrous form significantly impacts oral bioavailability (


).
ParameterDescription
Active Moiety l-Tetrahydropalmatine (l-THP)
Chemical Name (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Forms Anhydrous: Higher

and AUC (~1.5x higher than hydrate).Monohydrate: "this compound," more stable, slower dissolution.[1]
Key Functional Groups Four methoxy groups (-OCH3) at positions C-2, C-3, C-9, and C-10 (Sites of demethylation).

Metabolic Profiling: The Pathway Map

The metabolism of l-THP is extensive and occurs primarily in the liver. It follows a classic Phase I (functionalization) and Phase II (conjugation) paradigm.[2]

Phase I: Oxidative Demethylation

The primary metabolic route is O-demethylation catalyzed by CYP450 enzymes. l-THP contains four methoxy groups, all of which are susceptible to oxidative cleavage, though with varying regioselectivity.

  • Major Metabolites: l-isocorypalmine (2-O-desmethyl), l-corypalmine (3-O-desmethyl).

  • Minor Metabolites: l-corydalmine (10-O-desmethyl), l-tetrahydropalmatrubine (9-O-desmethyl).

  • Secondary Reactions: Bis-demethylation (removal of two methyl groups) occurs but is less abundant than mono-demethylation.

Phase II: Conjugation

The resulting hydroxyl groups from Phase I serve as handles for Phase II enzymes.

  • Glucuronidation: Catalyzed by UGTs (UDP-glucuronosyltransferases).

  • Sulfation: Catalyzed by SULTs (Sulfotransferases).

  • Excretion: These polar conjugates are excreted primarily via urine (renal) and bile (fecal).

Pathway Visualization

The following diagram illustrates the cascade from the parent compound through specific enzymatic transformations.

MetabolicPathway Parent Rotundin (l-THP) (Parent) M1 l-isocorypalmine (2-O-desmethyl) Parent->M1 CYP3A4/5, CYP1A2 (Major Route) M2 l-corypalmine (3-O-desmethyl) Parent->M2 CYP1A2 (Major Route) M3 l-corydalmine (10-O-desmethyl) Parent->M3 CYP Enzymes (Minor Route) M4 l-tetrahydropalmatrubine (9-O-desmethyl) Parent->M4 CYP Enzymes (Minor Route) Conj1 Glucuronide Conjugates M1->Conj1 UGT Conj2 Sulfate Conjugates M1->Conj2 SULT M2->Conj1 UGT M2->Conj2 SULT

Caption: Figure 1. Metabolic cascade of l-THP showing primary O-demethylation pathways and subsequent conjugation.

Enzymology and Stereoselectivity

Understanding the specific enzymes involved is critical for predicting Drug-Drug Interactions (DDIs).

CYP Isoform Contribution[2]
  • CYP1A2: High affinity for l-THP. It is the dominant enzyme for the formation of l-isocorypalmine and l-corypalmine.

  • CYP3A4/5: Plays a significant role, particularly in systems where CYP1A2 is saturated or inhibited. It contributes broadly to demethylation at all positions.

  • CYP2D6: Shows stereoselective inhibition. While it metabolizes l-THP to a lesser extent, (-)-THP is a potent inhibitor of CYP2D6 (

    
    ), whereas (+)-THP is not. This is a critical safety consideration for co-administration with CYP2D6 substrates (e.g., fluoxetine, codeine).
    
Species Differences
  • Human: CYP1A2 and CYP3A4 are co-dominant.

  • Rat: CYP1A2 and CYP3A1/2 (the rat ortholog of 3A4) are the primary drivers. The metabolic profile in rats is qualitatively similar to humans, making the rat a valid toxicological model, though quantitative clearance rates differ.

Experimental Protocols

This section details self-validating protocols for assessing l-THP metabolism.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS) (e.g., Verapamil or Propranolol).

Procedure:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer. Pre-warm at 37°C for 5 min.

  • Initiation: Add l-THP (final conc. 1

    
     to ensure linear kinetics 
    
    
    
    ). Note: Dissolve l-THP in DMSO; final DMSO < 0.1%.
  • Start Reaction: Add NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Termination: Immediately quench into 150

    
     Stop Solution. Vortex and centrifuge (4000 rpm, 10 min, 4°C).
    
  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

gives

.

Protocol B: Metabolite Identification via LC-MS/MS

Objective: Confirm the presence of demethylated metabolites (M1-M4).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agela Bonshell ASB, 2.1 × 100 mm, 2.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 10 mins.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

Target Transitions: | Analyte | Precursor (


) | Product (

) | Identification | | :--- | :--- | :--- | :--- | | l-THP (Parent) | 356.2 | 192.1 | Retention Time Match | | Mono-desmethyl (M1-M4) | 342.2 | 178.1 | Mass shift -14 Da | | Di-desmethyl | 328.2 | 164.1 | Mass shift -28 Da |
Workflow Visualization

ExperimentalWorkflow Step1 Sample Prep: HLM + l-THP (1 µM) + NADPH Step2 Incubation: 37°C, Time points (0-60 min) Step1->Step2 Step3 Quench: Add Ice-Cold ACN + Internal Std Step2->Step3 Step4 Centrifugation: Remove protein precip Step3->Step4 Step5 LC-MS/MS Analysis: MRM Mode (m/z 356 -> 342) Step4->Step5 Step6 Data Processing: Calc CL_int & ID Metabolites Step5->Step6

Caption: Figure 2. Step-by-step bioanalytical workflow for intrinsic clearance and metabolite identification.

Pharmacokinetics and Clinical Implications[4][5][6][7][8]

Pharmacokinetic Parameters

Quantitative data highlights the rapid metabolism and short duration of action of l-THP.

ParameterRat ModelHuman (Clinical)

0.44 ± 0.1 h1.25 - 1.5 h

~4.5 h11.4 - 13.3 h
Bioavailability (

)
Low (< 5%)Low (Extensive First-Pass)
Clearance Mechanism Hepatic MetabolismHepatic Metabolism + Renal Excretion of Conjugates
Drug-Drug Interactions (DDI)
  • Inhibition Risk: l-THP inhibits CYP2D6. Caution is advised when co-administering with CYP2D6 substrates like metoprolol or dextromethorphan.

  • Induction Risk: Chronic use may induce CYP3A4, potentially lowering the efficacy of co-administered drugs like midazolam or statins.

  • Formulation Impact: The anhydrous form of Rotundin yields higher plasma exposure than the hydrate form, likely due to dissolution rate differences. Switching between forms in a clinical setting requires dose adjustment.

References

  • Wang, W., et al. (2017). Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. Biomedical Chromatography.[4] Link

  • Sun, H., et al. (2013). Stereoselective interaction between tetrahydropalmatine enantiomers and CYP enzymes in human liver microsomes. Xenobiotica. Link

  • Abdallah, I. A., et al. (2017). Characterization of human metabolism and disposition of levo-tetrahydropalmatine: Qualitative and quantitative determination of oxidative and conjugated metabolites. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hassan, H. E., et al. (2017). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. Journal of Clinical Pharmacology. Link

  • Zhao, Y., et al. (2012). Characterization of A New Anhydrous Form of Rotundine and its Monohydrate. Journal of Pharmaceutical Sciences. Link

Sources

Toxicology profile and LD50 of Rotundin hydrate in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicological Profiling and LD50 Determination of Rotundin Hydrate in Murine Models: A Comprehensive Technical Guide

Introduction & Pharmacological Context

This compound, the crystalline hydrate form of l-tetrahydropalmatine (l-THP), is a naturally occurring isoquinoline alkaloid extracted primarily from Stephania rotunda and Corydalis yanhusuo[1]. Widely utilized in traditional and modern medicine for its analgesic, sedative, and anxiolytic properties, Rotundin operates distinctively from classical opioid analgesics and benzodiazepines[1]. As drug development pipelines increasingly explore l-THP for anti-addiction and neuroleptic applications, establishing a rigorous, reproducible toxicological profile in murine models is a critical regulatory prerequisite.

Toxicodynamics: Receptor-Mediated Mechanisms

As a Senior Application Scientist, I emphasize that understanding toxicity requires mapping the pharmacodynamic limits of the compound. Unlike classical toxicants that induce direct cellular necrosis, Rotundin's acute toxicity is primarily neuro-depressive, driven by its high-affinity interactions with central monoaminergic receptors[2].

  • Dopamine Receptors: Rotundin acts as a selective antagonist at D1-like and D2-like receptors. Binding assays indicate a higher affinity for D1 (

    
     nM) over D2 (
    
    
    
    nM)[2]. At toxic doses, this profound dopaminergic blockade leads to severe extrapyramidal symptoms, catalepsy, and central nervous system (CNS) depression.
  • Serotonin & GABA: It exhibits antagonism at 5-HT1A receptors (

    
     nM) and acts as a positive allosteric modulator (PAM) at 
    
    
    
    receptors[3]. The synergistic effect of GABAergic enhancement and dopaminergic blockade is the primary causal factor for the fatal respiratory depression seen in acute overdose.

Toxicodynamics Rotundin This compound (l-THP) D1 D1 Receptor Antagonism Rotundin->D1 Ki: 124 nM D2 D2 Receptor Antagonism Rotundin->D2 Ki: 388 nM GABA GABA-A Receptor Positive Modulation Rotundin->GABA Allosteric HT 5-HT1A Receptor Antagonism Rotundin->HT IC50: 374 nM Tox2 Extrapyramidal Catalepsy D1->Tox2 D2->Tox2 Tox1 Profound Sedation & Hypothermia GABA->Tox1 Tox3 Respiratory Depression (Lethal) GABA->Tox3 HT->Tox1

Receptor-mediated toxicodynamic pathways of this compound leading to acute murine toxicity.

Quantitative LD50 Data in Murine Models

The Lethal Dose 50 (


) of this compound in mice is highly dependent on the route of administration. The stark contrast between systemic (i.v./i.p.) and intragastric (i.g.) 

values highlights significant first-pass metabolism and variable bioavailability.

Table 1: Acute Toxicity (


) of this compound in Mice 
Route of Administration

Value (mg/kg)
Primary Cause of MortalitySource
Intragastric (Oral/i.g.)1160 mg/kgRespiratory failure secondary to CNS depression[3]
Intravenous (i.v.)111 mg/kgAcute cardiovascular collapse / Apnea[4]
Intraperitoneal (i.p.)100 mg/kgSevere catalepsy and respiratory arrest[4]

Causality Insight: The >10-fold difference between oral and systemic toxicity is driven by the compound's lipophilic tetracyclic structure. While this structure allows rapid blood-brain barrier penetration, it simultaneously subjects the drug to extensive hepatic first-pass metabolism (cytochrome P450-mediated demethylation) when administered orally[2].

Experimental Protocols: Self-Validating Toxicological Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the toxicological readouts.

Protocol A: Acute Toxicity ( ) Determination via Modified Up-and-Down Procedure

The Up-and-Down Procedure (OECD Test Guideline 425) is preferred over the traditional Bliss method to minimize animal usage while maintaining statistical robustness.

Step-by-Step Methodology:

  • Subject Preparation: Utilize healthy, nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old, 20-25g). Acclimate for 5 days. Fast the mice for 4 hours prior to dosing (water ad libitum).

  • Dose Formulation: Due to poor aqueous solubility, dissolve this compound in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline[3]. Self-Validation Step: Always run a parallel vehicle-only control group to ensure mortality is not solvent-induced.

  • Dosing Strategy (i.g.): Administer the initial dose at 800 mg/kg via oral gavage.

  • Observation Matrix: Monitor individually at 30 min, 1, 2, 4, and 6 hours post-dosing, then daily for 14 days. Document toxic signs: ptosis, piloerection, ataxia, loss of righting reflex, and tremors.

  • Dose Progression:

    • If the animal survives 48 hours, dose the next animal at a higher progression (e.g., 1160 mg/kg).

    • If the animal dies, dose the next animal at a lower progression (e.g., 550 mg/kg).

  • Necropsy & Histopathology: Perform gross necropsy on all decedents and survivors at day 14. Extract liver and kidneys for H&E staining to assess microvesicular steatosis or centrilobular necrosis.

UDP_Workflow Start Fasted Murine Model (Female Swiss Albino) Dose Administer Initial Dose (e.g., 800 mg/kg i.g.) Start->Dose Observe 48-Hour Critical Observation Window Dose->Observe Survive Survival Observe->Survive Death Mortality Observe->Death Increase Increase Dose for Next Subject Survive->Increase Necropsy Gross Necropsy & Histopathology Survive->Necropsy Day 14 Decrease Decrease Dose for Next Subject Death->Decrease Death->Necropsy Immediate Increase->Dose Decrease->Dose Calc Maximum Likelihood Calculation (LD50) Necropsy->Calc

Step-by-step Up-and-Down Procedure (UDP) workflow for determining this compound LD50.

Protocol B: Neurobehavioral Toxicity Assessment

To evaluate sub-lethal neurotoxicity (sedation and motor impairment), which occurs well below the


 threshold.

Step-by-Step Methodology:

  • Baseline Calibration: Train mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for 3 consecutive days. Exclude mice that cannot maintain balance for >60 seconds to ensure a standardized baseline.

  • Treatment Assignment: Randomize into groups (n=10): Vehicle, Rotundin 10 mg/kg, 25 mg/kg, and 50 mg/kg (i.p.).

  • Open Field Test (OFT): 30 minutes post-injection, place mice in a 50x50 cm arena. Record total distance traveled and vertical rearings for 15 minutes using automated tracking software. Causality Insight: Reduced locomotion directly correlates with D2 receptor blockade and GABAergic enhancement[3].

  • Rotarod Assay: 60 minutes post-injection, place mice on the rotarod. Record latency to fall. A significant reduction in latency at 25-50 mg/kg validates the muscle relaxant and cataleptic properties of the compound.

Subacute Toxicity and Hepatotoxic Considerations

While acute single-dose toxicity is heavily skewed toward CNS depression, repeated dosing (subacute/chronic) reveals potential hepatotoxicity. High-dose, long-term administration of l-THP has been associated with elevated ALT/AST levels and drug-induced liver injury (DILI)[1]. This is hypothesized to be caused by the accumulation of reactive electrophilic metabolites generated during CYP450-mediated phase I metabolism. Researchers must incorporate liver enzyme panels (ALT, AST, ALP) and bilirubin assays in any murine study extending beyond 14 days of continuous this compound administration.

References

  • Selleck Chemicals. "Rotundine | Dopamine Receptor antagonist | CAS 483-14-7". Selleckchem.com.
  • Santa Cruz Biotechnology.
  • Wikipedia Contributors.
  • National Institutes of Health. "Natural Product-Inspired Dopamine Receptor Ligands". PMC.

Sources

Methodological & Application

Application Note: Robust HPLC Method Development for Rotundine (L-Tetrahydropalmatine) Hydrate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Rotundine (L-tetrahydropalmatine, L-THP) hydrate. Unlike generic protocols, this document addresses the specific challenges of analyzing tetrahydroisoquinoline alkaloids—namely, peak tailing due to silanol interactions and oxidation instability. The method described herein utilizes a base-deactivated C18 stationary phase with a silanol-masking mobile phase to ensure high resolution, theoretical plate counts >5000, and strict linearity (


).

Introduction & Physicochemical Context

Rotundine (L-tetrahydropalmatine) is the active levo-enantiomer isoquinoline alkaloid extracted from Stephania rotunda and Corydalis yanhusuo.[1] It is widely used for its analgesic and sedative properties.

The "Hydrate" Factor

Rotundine is often supplied as a hydrate. While the chromatographic behavior is dictated by the core alkaloid structure, the water of hydration must be accounted for in quantitative calculations to prevent potency assignment errors.

  • Molecular Formula:

    
    
    
  • pKa: ~6.5 and ~9.0 (Nitrogen center). The tertiary amine makes the molecule susceptible to protonation at acidic pH and interaction with residual silanols on silica columns, leading to severe peak tailing.

  • UV Max: ~280–282 nm (characteristic of the isoquinoline ring).

Critical Analytical Challenges
  • Peak Tailing: The basic nitrogen interacts with acidic silanol groups on the column stationary phase.

  • Oxidation: L-THP can oxidize to Palmatine (a quaternary ammonium salt) or Dehydrocorydaline upon exposure to light and air. The method must resolve L-THP from these specific degradants.

Method Development Strategy (The "Why")

The following decision matrix illustrates the logic used to select the final chromatographic conditions.

MethodDevelopment Start Analyte: Rotundine (Basic Alkaloid) ColumnSelect Stationary Phase Selection Start->ColumnSelect C18_Std Standard C18 (Risk: Silanol Tailing) ColumnSelect->C18_Std C18_BDS Base-Deactivated C18 (BDS) (End-capped) ColumnSelect->C18_BDS Preferred MobilePhase Mobile Phase Strategy C18_BDS->MobilePhase Acidic Acidic pH (2-3) (Ionized form, good solubility) MobilePhase->Acidic Modifier Add Triethylamine (TEA) (Competes for Silanol sites) Acidic->Modifier Essential for Symmetry Detection Detection: UV 280 nm Modifier->Detection Final Final Method: BDS C18 + MeOH/Water/TEA Detection->Final

Figure 1: Decision tree for optimizing alkaloid separation, prioritizing peak symmetry via base-deactivated columns and amine modifiers.

Detailed Analytical Protocol

Instrumentation & Reagents[2]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with PDA/UV detector.

  • Column: Phenomenex Luna C18(2) or Kromasil 100-5-C18 (250 mm × 4.6 mm, 5 µm). Note: End-capping is non-negotiable.

  • Reagents: HPLC Grade Methanol (MeOH), HPLC Grade Water, Triethylamine (TEA), Phosphoric Acid (85%).

Chromatographic Conditions

This method uses a Silanol-Masking Isocratic System to ensure robustness.

ParameterConditionRationale
Mobile Phase Methanol : Water : Triethylamine (65 : 35 : 0.5 v/v/v) TEA blocks silanol sites; MeOH provides elution strength.
pH Adjustment Adjust water phase to pH 6.0 - 7.0 with H3PO4 before mixing with MeOH (Optional but recommended for retention stability).Controls ionization state of the alkaloid.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Wavelength 280 nmMax absorption for L-THP; minimizes solvent noise.
Column Temp 30°CImproves mass transfer and peak sharpness.
Injection Vol 10–20 µLDependent on sensitivity requirements.
Run Time ~15 minutesL-THP typically elutes at 6–9 minutes.
Standard & Sample Preparation

Important: Rotundine is photosensitive. Use amber glassware.

  • Diluent: Methanol (100%).

  • Stock Standard (1.0 mg/mL):

    • Weigh 25.0 mg of Rotundine Hydrate Reference Standard.[2]

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in 15 mL Methanol (sonicate for 5 mins).

    • Make up to volume with Methanol.[2]

  • Working Standard (50 µg/mL):

    • Pipette 2.5 mL of Stock Standard into a 50 mL flask.

    • Dilute to volume with Mobile Phase.

  • Sample Preparation (Tablets/Powder):

    • Grind tablets to fine powder. Weigh equivalent to 25 mg Rotundine.[2][3]

    • Extract with 25 mL Methanol (Sonicate 15 mins).

    • Centrifuge or filter (0.45 µm PTFE).

    • Dilute filtrate to reach target concentration (~50 µg/mL) using Mobile Phase.

Validation Parameters (ICH Q2 R1)

The following acceptance criteria ensure the method is scientifically valid.

Validation ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor (

) < 1.5Plates (

) > 5000RSD (Area) < 2.0%
5 replicate injections of Working Standard.
Specificity Resolution (

) > 2.0 between L-THP and Palmatine.
Inject forced degradation sample (Oxidation: 3% H2O2, 2h).
Linearity

5 levels: 10, 25, 50, 75, 100 µg/mL.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo at 80%, 100%, 120% levels.
Precision RSD < 2.0% (Repeatability)RSD < 2.5% (Intermediate)6 independent sample preps.

Analytical Workflow & Calculations

Workflow Sample Sample (Hydrate) Extract Extraction (MeOH) Sonicate 15m Sample->Extract Filter Filter (0.45 µm PTFE) Extract->Filter Inject HPLC Injection (20 µL) Filter->Inject Data Integration (Peak Area) Inject->Data Calc Calculation (Apply Hydrate Correction) Data->Calc

Figure 2: Step-by-step analytical workflow for Rotundine analysis.[4]

Calculation Formula

Since the standard may be anhydrous or a specific hydrate, and the sample is a hydrate, use the Anhydrous Basis for comparison if the certificate of analysis (CoA) provides it.



Where:

  • 
     = Peak Area[2][5]
    
  • 
     = Concentration (mg/mL)
    
  • 
     = Potency of Standard (as is). Note: If Standard is anhydrous L-THP, correct for molecular weight ratio if reporting as Hydrate.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction.Increase TEA concentration to 0.1% or 0.2%. Ensure column is "End-capped".
Retention Time Drift Mobile phase evaporation.TEA is volatile. Prepare mobile phase fresh daily. Cap reservoirs tightly.
Extra Peaks Degradation (Oxidation).[3]L-THP oxidizes to Palmatine (yellow color). Protect samples from light; analyze within 24h.
High Backpressure Salt precipitation.If using Phosphate buffer, ensure % Organic is not too high (>80%) to precipitate salts.

References

  • Separation of Tetrahydropalmatine (Rotundine)

    • ACS Omega. (2025).[1][2][6][7][8] "Sustainable Extraction and HPLC Method Development for Tetrahydropalmatine."

  • Pharmacokinetics and HPLC Analysis

    • Journal of Separation Science.[9] (2014).[10] "Simultaneous determination of L-tetrahydropalmatine and metabolites."

  • Standard Pharmacopoeial Methods (Basis)

    • Chinese Pharmacopoeia (ChP). Method for Corydalis yanhusuo (Yan Hu Suo).[1][7][11]

  • Degradation Pathways

    • SSRN. (2025).[1][2][6][7][8] "Levo-Tetrahydropalmatine Chemical Stability and Degradation Products."

Sources

Application Note: Protocol for Extraction of Rotundin Hydrate from Stephania Roots

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the extraction, isolation, and crystallization of Rotundine (L-tetrahydropalmatine) hydrate from Stephania roots. It is designed for researchers and process engineers requiring high purity and scalability.

Abstract & Scope

Rotundine, chemically known as L-tetrahydropalmatine (L-THP) , is a tetrahydroprotoberberine alkaloid extracted primarily from the tubers of Stephania rotunda Lour (and related species like S. glabra).[1] It acts as a dopamine receptor antagonist (D1, D2) and is widely utilized for its analgesic, sedative, and anxiolytic properties.

This protocol details the isolation of Rotundine and its subsequent conversion to the stable Rotundine Hydrate crystalline form. While the free base is lipophilic, the hydrate form (typically a monohydrate) is often preferred for specific pharmaceutical stability profiles. We present two methodologies:

  • Method A (Industrial Standard): Acid-Base Precipitation (Cost-effective, scalable).

  • Method B (Laboratory Standard): Ethanol Reflux with Solvent Partitioning (High purity).

Scientific Grounding & Mechanism

The extraction logic relies on the pH-dependent solubility of alkaloids:

  • Acidic Phase (pH < 3): Alkaloids exist as water-soluble salts (e.g., Rotundine Sulfate). Lipophilic impurities (fats, waxes) remain insoluble or are removed via organic wash.

  • Basic Phase (pH > 9): Alkaloids revert to their hydrophobic free-base form, precipitating out of aqueous solution or becoming extractable into organic solvents (Chloroform/DCM).

  • Hydrate Formation: The final crystalline structure is dictated by the solvent system during recrystallization. Slow cooling in a protic solvent mixture (Ethanol/Water) facilitates the incorporation of water molecules into the crystal lattice, yielding the hydrate.

Material Requirements

Biological Material[1][2][3][4][5][6][7][8][9][10]
  • Source: Stephania rotunda tubers (dried).[2][3][4][5][6]

  • Pre-treatment: Washed, sliced, dried at 50°C, and ground to a coarse powder (20-40 mesh). Note: Fine powder (<60 mesh) may cause filtration clogging due to high starch content.

Reagents
  • Extraction Solvents: Sulfuric Acid (1% v/v) or Ethanol (95%).

  • pH Adjusters: Ammonium Hydroxide (25%) or Sodium Hydroxide (10% solution).

  • Purification Solvents: Chloroform (CHCl₃) or Dichloromethane (DCM), Ethanol (absolute and 70%).

  • Analytical Standards: L-tetrahydropalmatine reference standard (HPLC grade).

Experimental Protocols

Method A: Acid-Base Precipitation (Scalable)

Best for large biomass processing where solvent recovery is limited.

Step 1: Acidic Maceration

  • Suspend 1.0 kg of Stephania powder in 6.0 L of 1.5% Sulfuric Acid (H₂SO₄) .

  • Agitate at room temperature (25°C) for 24–48 hours.

  • Filtration: Filter the mixture through a coarse filter press or muslin cloth. Retain the filtrate (Acidic Extract).

  • Optional: Re-extract the marc (residue) with fresh acid to maximize yield.

Step 2: Impurity Removal & Basification

  • Defatting (Optional): If the extract is cloudy/oily, wash with 500 mL Hexane. Discard the Hexane layer.

  • Neutralization: Slowly add Ammonium Hydroxide (25%) to the acidic filtrate while stirring.

  • Target pH: Adjust pH to 9.0–10.0 .

  • Precipitation: Allow the solution to stand at 4°C for 12–24 hours. Rotundine free base will precipitate as a crude, amorphous yellow-white solid.

Step 3: Collection

  • Decant the supernatant and collect the precipitate via vacuum filtration.

  • Wash the precipitate with cold water (pH 9) to remove residual salts.

  • Dry the crude cake at 50°C.

Method B: Ethanol Reflux (High Purity)

Best for high-yield laboratory extraction and analytical grade isolation.

Step 1: Solvent Extraction

  • Mix 100 g of Stephania powder with 500 mL of 80-95% Ethanol .

  • Reflux: Heat to boiling (approx. 78°C) for 2 hours.

  • Filter hot. Repeat the extraction 2 times.

  • Concentration: Combine filtrates and evaporate ethanol under reduced pressure (Rotavap) to obtain a thick, dark syrup.

Step 2: Acid-Base Partitioning

  • Dissolve the syrup in 200 mL of 1% HCl .

  • Filtration: Filter through Celite to remove insoluble resins/chlorophyll.

  • Basification: Adjust filtrate pH to 10 using Ammonia.

  • Liquid-Liquid Extraction: Extract the aqueous alkaline solution with Chloroform (3 x 100 mL). Rotundine migrates into the Chloroform layer.

  • Drying: Dry the Chloroform layer over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness.

Purification & Crystallization of Rotundin Hydrate

Critical Step: This process ensures the formation of the hydrate crystal lattice.

  • Dissolution: Take the crude Rotundine (from Method A or B) and dissolve it in a minimum amount of boiling Ethanol (95%) .

    • Ratio: Approx. 10-15 mL Ethanol per gram of crude solid.

  • Hydration: While maintaining boiling temperature, slowly add Distilled Water dropwise until the solution becomes faintly turbid (milky).

    • Target Solvent Ratio: Final mixture should be approx. 3:1 (Ethanol:Water).

  • Clarification: If the solution is colored, add Activated Carbon (5% w/w), boil for 5 mins, and filter hot.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

    • Mechanism:[7][8][9][10][11] Slow cooling in the presence of water promotes the inclusion of water molecules into the lattice, forming Rotundine Monohydrate .

  • Harvesting: Filter the white needle-like crystals. Wash with cold 50% Ethanol.

  • Drying: Dry in a desiccator or air oven at 50°C . Warning: Temperatures >80°C may dehydrate the crystal, reverting it to the anhydrous form.

Analytical Validation

HPLC Parameters

To verify purity and quantify yield:

ParameterCondition
Column C18 (e.g., Kromasil or Symmetry), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Wavelength 280 nm (UV)
Injection Vol 20 µL
Retention Time ~10-12 min (varies by column)
Expected Data
MetricMethod A (Acid-Base)Method B (Ethanol Reflux)
Crude Yield 0.8% - 1.2%1.5% - 2.2%
Purity (HPLC) 85% - 90%>95%
Crystal Form Amorphous/MicrocrystallineDistinct Needles (Hydrate)

Process Visualization (Graphviz)

Extraction Workflow Logic

RotundineExtraction Start Dried Stephania Roots (Ground to 40 mesh) AcidExt Acid Extraction (1.5% H2SO4, 24h) Start->AcidExt Filter1 Filtration (Remove Marc) AcidExt->Filter1 Basify Basification (NH4OH to pH 9-10) Filter1->Basify Acidic Filtrate Precip Precipitation (Crude Alkaloids) Basify->Precip Alkaloids become insoluble EthanolDis Dissolve in Boiling Ethanol Precip->EthanolDis Purification Step WaterAdd Add Water (Dropwise) until Turbidity EthanolDis->WaterAdd Cooling Slow Cooling (4°C) (Hydrate Lattice Formation) WaterAdd->Cooling FinalProd Rotundine Hydrate Crystals (L-THP • H2O) Cooling->FinalProd

Figure 1: Step-by-step workflow for the isolation and crystallization of Rotundine Hydrate.

Troubleshooting & Critical Control Points

  • Emulsions: In Method B, vigorous shaking during the Chloroform extraction can cause emulsions.

    • Solution: Use gentle inversion or add a pinch of NaCl to break the emulsion.

  • Oily Precipitate: If Method A yields a sticky oil instead of a solid.

    • Cause: High lipid content or insufficient pH adjustment.

    • Solution: Redissolve in acid, wash with Hexane, and re-precipitate.

  • Dehydration:

    • Risk:[7] Excessive drying heat removes the water of crystallization.

    • QC: Verify hydrate status via TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry). A distinct endotherm <100°C indicates water loss.

References

  • Sustainable Extraction of Tetrahydropalmatine: Title: Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour.[1][12][2][3] Tubers Using Eco-Friendly Solvent Systems.[1][12][3] Source: ACS Omega, 2020. URL:[Link]

  • Alkaloid Isolation Protocols: Title: Alkaloids from the Tuber of Stephania cf.[12][2][3] rotunda. Source: Natural Product Communications, 2016. URL:[Link]

  • Crystallization & Polymorphism: Title: Characterization of A New Anhydrous Form of Rotundine and its Monohydrate. Source: Chemical Research in Chinese Universities, 2006. URL:[Link]

  • Title: Method for high yield extraction of rotundine (CN108276400A).

Sources

High-Precision Preparation of Rotundin (L-Tetrahydropalmatine) Hydrate Standard Stock Solutions for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MS-2026-THP

Abstract

This protocol details the gravimetric and volumetric preparation of primary stock solutions for Rotundin hydrate (L-Tetrahydropalmatine, L-THP), a bioactive isoquinoline alkaloid. Due to its photosensitivity and specific solubility profile, standard preparation requires strict adherence to environmental controls and solvent selection to prevent degradation and precipitation. This guide is optimized for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications, ensuring minimal ion suppression and maximum analyte stability.

Introduction

Rotundin (L-Tetrahydropalmatine; L-THP) is a dopamine receptor antagonist widely used in pharmacological research for its analgesic and sedative properties. In quantitative bioanalysis, the accuracy of the mass spectrometric assay is inextricably linked to the quality of the calibration standards.

This compound presents unique challenges:

  • Photosensitivity: Rapid degradation into dehydro-analogs upon exposure to UV/visible light.

  • Solubility: The hydrate form is lipophilic (logP ~3-4) and practically insoluble in neutral water, necessitating organic solvents that are compatible with ESI ionization.

  • Hygroscopicity: The "hydrate" designation implies variable water content, which must be corrected for during gravimetric preparation to avoid systematic concentration errors.

Physicochemical Profile & MS Parameters

Table 1: Chemical and Physical Properties

PropertySpecificationNotes
Compound Name This compound (L-Tetrahydropalmatine)Synonyms: Rotundine, L-THP
CAS Number 10097-84-4 (Rotundine)Verify specific salt/hydrate form on CoA
Molecular Formula

Base MW: 355.43 g/mol (anhydrous)
Solubility Soluble in Methanol, Acetonitrile, Chloroform.[1][2][3][4][5]Insoluble in water.[4][6]
pKa ~6.1 (Basic nitrogen)Ionizes well in acidic media (pH < 4)
Stability Light Sensitive; Heat Sensitive.Store solids/solutions at -20°C in amber vials.

Table 2: Mass Spectrometry Parameters (ESI+)

ParameterSettingRationale
Ionization Mode ESI Positive (+)Protonation of tertiary amine (

).
Precursor Ion m/z 356.2Monoisotopic mass + Proton.
Common Fragments m/z 192, 176Tetrahydroisoquinoline ring cleavage.
Mobile Phase ACN / 0.1% Formic AcidAcidic pH ensures full ionization.

Materials & Reagents

  • This compound Reference Standard: Purity >98% (Check Certificate of Analysis for water content).

  • Solvent A (Dissolution): LC-MS Grade Methanol (MeOH). Note: MeOH is preferred over DMSO for MS to reduce background noise and solvent expansion issues.

  • Solvent B (Dilution): 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Glassware: Class A Volumetric Flasks (Amberized), Hamilton Gastight Syringes.

  • Storage: Amber borosilicate glass vials with PTFE-lined caps.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Correction Factor Calculation

Before weighing, you must calculate the Correction Factor (CF) to account for purity and water content.



If the CoA lists water content separately:


Gravimetric Step
  • Equilibrate: Allow the standard vial to reach room temperature in a desiccator (prevents condensation).

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh 10.0 mg of this compound powder into a weigh boat.

    • Target Mass:

      
      .
      
  • Transfer: Quantitatively transfer the powder into a 10 mL Amber Volumetric Flask . Rinse the weigh boat 3x with Methanol into the flask.

Dissolution
  • Solvation: Add approximately 6-7 mL of LC-MS Grade Methanol .

  • Sonication: Sonicate for 5 minutes at room temperature. Ensure no crystals remain visible.

    • Critical: Do not heat. Rotundin is heat-labile.[4]

  • Volume Adjustment: Dilute to the mark with Methanol. Stopper and invert 10 times.

  • Labeling: Label as "Stock A - 1.0 mg/mL (corrected) - [Date] - [Initials]".

Protocol: Working Standard Preparation

Objective: Create a calibration curve range (e.g., 10 ng/mL to 1000 ng/mL).

Dilution Workflow (Visualized)

The following diagram illustrates the serial dilution pathway to minimize pipetting errors.

DilutionScheme cluster_diluent Diluent Composition Stock Primary Stock 1.0 mg/mL (in 100% MeOH) Inter1 Intermediate 1 10 µg/mL (1:100 Dilution) Stock->Inter1 100 µL Stock + 9.9 mL Diluent Inter2 Intermediate 2 1000 ng/mL (1:10 Dilution) Inter1->Inter2 1 mL Inter1 + 9 mL Diluent Work1 Cal Std 1 1000 ng/mL Inter2->Work1 Direct Use Work2 Cal Std 2 500 ng/mL Inter2->Work2 1:1 Serial Work3 Cal Std 3 100 ng/mL Work2->Work3 1:5 Serial Work4 Cal Std 4 10 ng/mL Work3->Work4 1:10 Serial D 50:50 ACN:H2O + 0.1% Formic Acid

Figure 1: Serial dilution workflow for this compound. Using intermediate steps prevents large pipetting ratios (e.g., 1:1000) that induce error.

Procedure
  • Diluent: Prepare 50:50 ACN:Water + 0.1% Formic Acid. The acid prevents adsorption of the basic alkaloid to glass surfaces.

  • Intermediate 1 (10 µg/mL): Transfer 100 µL of Primary Stock into 9.9 mL of Diluent.

  • Intermediate 2 (1 µg/mL): Transfer 1.0 mL of Intermediate 1 into 9.0 mL of Diluent.

  • Calibration Standards: Perform serial dilutions from Intermediate 2 as shown in Figure 1.

Quality Control & Validation

To ensure the stock solution is viable, perform a "System Suitability Test" (SST) before running samples.

  • UV Verification: Measure absorbance at 281 nm (maxima for Tetrahydropalmatine). Compare against a reference spectrum.

  • Check for Precipitation: Inspect the 1.0 mg/mL stock under a light source. If cloudy, sonicate. If cloudiness persists, discard (likely salt formation or contamination).

  • MS Infusion: Infuse the 1 µg/mL standard at 10 µL/min. Verify the presence of m/z 356.2.

    • Acceptance Criteria: Signal stability RSD < 5% over 2 minutes.

Stability & Storage

  • Primary Stock (MeOH): Stable for 6 months at -20°C.

  • Working Dilutions (Acidic Aqueous/Organic): Stable for 1 week at 4°C. The acidic environment stabilizes the nitrogen, but hydrolysis can occur over long periods.

  • Light Protection: MANDATORY. Wrap all clear glassware in aluminum foil if amber glass is unavailable.

Troubleshooting Guide

Troubleshooting Start Issue Observed Precip Precipitation in Stock Solution Start->Precip LowSignal Low MS Signal Intensity Start->LowSignal ShiftRT Retention Time Shift Start->ShiftRT Action1 Switch Solvent to 100% Methanol Precip->Action1 Rotundin is hydrophobic Action2 Check pH of Diluent (Must be < 4.0) LowSignal->Action2 Ensure Protonation Action3 Column Equilibration Issue ShiftRT->Action3

Figure 2: Decision tree for troubleshooting common preparation issues.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72304, Tetrahydropalmatine. Retrieved from [Link]

  • Wang, X., et al. (2013). An LC-MS/MS method for the pharmacokinetic study of tetrahydropalmatine in rat plasma. Latin American Journal of Pharmacy.

Sources

Optimizing mobile phase for Rotundin hydrate detection in UV-Vis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Mobile Phase for Rotundin (L-Tetrahydropalmatine) Hydrate Detection via HPLC-UV

Abstract

This application note details a systematic protocol for optimizing the mobile phase for the quantification of Rotundin (L-Tetrahydropalmatine) hydrate using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection. Rotundin, an isoquinoline alkaloid, presents specific chromatographic challenges, primarily peak tailing due to interactions with residual silanol groups. This guide provides a self-validating workflow to select the optimal pH, buffer composition, and organic modifier to achieve high resolution (


), symmetry (

), and sensitivity.

Scientific Background & Mechanisms

The Analyte: Rotundin (L-Tetrahydropalmatine, L-THP) is a tertiary amine alkaloid.

  • Chemical Challenge: Like many alkaloids, Rotundin has a basic nitrogen atom. On standard C18 silica columns, residual silanol groups (

    
    ) on the stationary phase can deprotonate to form 
    
    
    
    . The positively charged Rotundin amine (
    
    
    ) interacts ionically with these silanols, causing severe peak tailing and variable retention times.
  • The "Hydrate" Factor: Rotundin is often supplied as a hydrate. While the water of crystallization does not affect the chromatographic behavior of the dissolved molecule, it must be accounted for during standard preparation to ensure accurate quantitative results.

Optimization Strategy: To mitigate tailing and optimize detection, we manipulate the mobile phase thermodynamics:

  • pH Control: Lowering pH below 3.0 suppresses silanol ionization (

    
    
    
    
    
    
    
    ), reducing secondary interactions.
  • Buffer Selection: Phosphate buffers provide high ionic strength to mask silanols, while Formic acid is LC-MS friendly.

  • Wavelength Selection: Targeting the absorption maximum (

    
    ) maximizes the signal-to-noise ratio (S/N).
    

Experimental Workflow

The following diagram outlines the logical progression of the optimization process.

OptimizationWorkflow Start Start: Rotundin Hydrate Prep Standard Prep (MW Correction) Start->Prep UVScan UV-Vis Spectral Scan (200-400 nm) Prep->UVScan Screen Mobile Phase Screening (pH & Modifier) UVScan->Screen Select λmax Optimize Fine-Tuning (Gradient & Temp) Screen->Optimize Select Best Buffer/Org Validate Validation (Linearity, Precision) Optimize->Validate Final Method

Figure 1: Step-by-step optimization workflow for Rotundin analysis.

Detailed Protocols

Protocol A: Standard Preparation (The Hydrate Correction)

Objective: Prepare an accurate stock solution accounting for stoichiometry. Reagents: this compound Reference Standard, Methanol (HPLC Grade).

  • Calculate Corrected Weight:

    
    
    Example: If targeting 10 mg of L-THP (MW ~355.4  g/mol ) using a monohydrate (MW ~373.4  g/mol ), weigh 
    
    
    
    mg.
  • Dissolution: Dissolve the standard in Methanol . Rotundin has limited solubility in pure water. Sonicate for 5 minutes.

  • Filtration: Filter through a 0.45 µm PTFE filter to remove any non-dissolved particulates.

Protocol B: Wavelength Selection

Objective: Identify


 for maximum sensitivity.
Method: 
  • Inject the standard solution into a Diode Array Detector (DAD) or use a standalone UV-Vis spectrophotometer.

  • Scan from 200 nm to 400 nm.

  • Expected Result: Rotundin typically exhibits a primary absorption maximum at 280–282 nm [1, 2].

  • Decision: Set detection wavelength to 281 nm .

Protocol C: Mobile Phase Optimization (The "Tailing" Fix)

Objective: Select the buffer and modifier that yields a Tailing Factor (


) 

.

Experimental Matrix: Run isocratic injections (50:50 Organic:Aqueous) with the following aqueous phases:

Experiment IDAqueous Phase CompositionRationale
MP-A Water (Neutral pH)Control: Expect severe tailing due to silanol interaction.
MP-B 0.1% Formic Acid (pH ~2.7)Acidic: Protonates silanols; LC-MS compatible.
MP-C 20 mM Potassium Phosphate (pH 3.0)Ionic Strength: High ionic strength suppresses ion-exchange mechanism.
MP-D 20 mM Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Silanol Blocker: TEA competes for silanol binding sites (Best for old columns).

Organic Modifier Selection:

  • Methanol (MeOH): Cheaper, but higher viscosity (higher backpressure).

  • Acetonitrile (ACN): Lower viscosity, sharper peaks, lower UV cutoff. Recommended for Rotundin.

Recommended Starting Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

Results & Discussion

Impact of pH on Peak Symmetry

The following table summarizes typical results observed during optimization. Note the dramatic improvement in symmetry (


) as pH drops.
Mobile PhasepHRetention Time (

)
Peak Symmetry (

)
Resolution (

)
Water / ACN7.08.5 min2.4 (Severe Tailing)Poor
0.1% Formic / ACN2.76.2 min1.3 (Acceptable)Good
Phosphate pH 3.0 / ACN 3.0 6.5 min 1.1 (Excellent) High

Interpretation: At pH 7.0, the amine is partially protonated and silanols are ionized (


), leading to "drag" on the peak tail. At pH 3.0, silanols are protonated (

), and the phosphate ions provide a "shielding" effect, resulting in a sharp Gaussian peak.
Troubleshooting Logic

Use the following decision tree if chromatographic issues persist.

Troubleshooting Issue Problem: Peak Tailing > 1.5 CheckPH Is pH < 3.0? Issue->CheckPH LowerPH Action: Lower pH to 2.5 CheckPH->LowerPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes ChangeCol Action: Switch to High-Purity C18 CheckCol->ChangeCol No AddTEA Action: Add 0.1% TEA (Silanol Blocker) CheckCol->AddTEA Yes

Figure 2: Decision tree for resolving peak tailing in alkaloid analysis.

Final Validated Protocol

Based on optimization principles, this is the Gold Standard Method for this compound:

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with Orthophosphoric acid.
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 60% A : 40% B (Adjust B

      
       to position retention time).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 281 nm .

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Injection Volume: 10–20 µL.

Self-Validation Check:

  • Inject the standard 5 times.

  • Pass Criteria: RSD of Peak Area

    
    ; Tailing Factor 
    
    
    
    ; Theoretical Plates
    
    
    .

References

  • PubChem. (n.d.).[1][2] Rotundin (L-Tetrahydropalmatine) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Deng, Y., et al. (2008).[3] Determination of levo-tetrahydropalmatine in rat plasma by HPLC and its application to pharmacokinetics studies. Academic Journals. Retrieved from [Link]

  • Chromatography Online. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Liu, Y., et al. (2013).[3] Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by UHPLC-MS/MS. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Application Note: In Vivo Experimental Dosage Protocols for Rotundin (L-Tetrahydropalmatine) Hydrate in Rats

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Rotundin (L-Tetrahydropalmatine or L-THP) is a tetrahydroprotoberberine isoquinoline alkaloid exhibiting significant analgesic, anxiolytic, and anti-addiction properties via dopamine (D1/D2) receptor antagonism.[1][2] However, its lipophilic nature and poor aqueous solubility present significant reproducibility challenges in in vivo rat models. This Application Note provides a standardized, self-validating protocol for the formulation and administration of Rotundin Hydrate, ensuring consistent bioavailability and minimizing vehicle-induced artifacts.

Part 1: Formulation & Preparation (The "How-To")

The Solubility Challenge

This compound is practically insoluble in neutral water (<0.1 mg/mL). Common errors involve suspending the powder in saline, leading to erratic absorption and " depot" effects in the peritoneum.

  • Critical Constraint: To achieve a relevant dose (e.g., 10 mg/kg) in a standard injection volume (5 mL/kg), you need a concentration of 2 mg/mL . This requires chemical assistance.

Molecular Weight Correction

Rotundin is often supplied as a hydrate (C₂₁H₂₅NO₄ · xH₂O).[3] You must correct for the water mass to dose the active pharmaceutical ingredient (API) accurately.

  • MW Anhydrous (Free Base): 355.43 g/mol

  • MW Monohydrate: ~373.45 g/mol (Check your specific Certificate of Analysis)



Recommended Vehicle Protocols
Method A: The Acid-Base Dissolution (Gold Standard for IP)

Best for: Intraperitoneal (IP) injection where organic solvents (DMSO) might interfere with inflammatory markers.

  • Weigh: Calculate and weigh the required this compound.

  • Dissolve: Add 0.1 M HCl (or 0.1 M H₂SO₄) dropwise. Vortex vigorously. The alkaloid will protonate and dissolve clearly.

    • Volume Rule: Use approximately 10% of your final target volume for this acid step.

  • Dilute: Add sterile saline (0.9% NaCl) to reach ~90% of final volume.

  • Neutralize: Cautiously add 0.1 M NaOH dropwise while monitoring pH. Target pH 4.5 – 5.5 .

    • Warning: If pH > 6.0, Rotundin may precipitate out as the free base. If this happens, back-titrate with acid immediately.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

Method B: The Co-Solvent System (Rapid Screening)

Best for: Oral Gavage (PO) or high-throughput screening where pH titration is too slow.

  • Vehicle Composition: 5% DMSO + 5% Tween-80 + 90% Saline.

  • Step 1: Dissolve this compound completely in 100% DMSO (Stock concentration: up to 50 mg/mL).

  • Step 2: Add Tween-80 and vortex.

  • Step 3: Slowly add warm saline (37°C) while vortexing to prevent precipitation.

Part 2: Pharmacokinetics & Dosing Strategy

Pharmacokinetic Profile (Rat)

Understanding the PK profile is essential for timing behavioral assays.

ParameterValue (Approx.)Implication for Protocol
Tmax (IP) 30 – 45 minAdminister 30 min prior to behavioral testing.
Tmax (PO) 1.0 – 1.5 hoursAdminister 60–90 min prior to testing.
Half-life (T1/2) 4.5 hoursDosing frequency for chronic studies should be BID (twice daily) to maintain steady state.
Bioavailability ~16–19% (PO)Oral doses must be 3–4x higher than IP doses to achieve similar central effects.
Validated Dosage Ranges

Note: Doses below refer to the anhydrous equivalent.

IndicationRouteDose RangeFrequencyNotes
Analgesia (Inflammatory) IP5 – 10 mg/kgQD (7 days)Effective in CFA/Formalin models.[4]
Analgesia (Neuropathic) PO15 – 40 mg/kgBIDHigher oral dose required for nerve injury models.
Addiction (Cocaine/Opiate) IP2.5 – 7.5 mg/kgSingle/BIDAttenuates self-administration without motor impairment.
Sedation / Hypnosis IP> 15 mg/kgSingleWarning: Doses >20 mg/kg significantly inhibit locomotion.

Part 3: Visualized Workflows

Formulation Decision Tree

The following diagram illustrates the logic flow for selecting and preparing the vehicle.

FormulationProtocol Start Start: this compound CheckRoute Check Administration Route Start->CheckRoute RouteIP Intraperitoneal (IP) CheckRoute->RouteIP RoutePO Oral Gavage (PO) CheckRoute->RoutePO MethodA Method A: Acid-Base Dissolution (Physiological pH) RouteIP->MethodA MethodB Method B: DMSO/Tween Co-solvent (Enhanced Solubility) RoutePO->MethodB StepA1 1. Dissolve in 0.1M HCl (10% vol) MethodA->StepA1 StepB1 1. Dissolve in 100% DMSO MethodB->StepB1 StepA2 2. Dilute with Saline StepA1->StepA2 StepA3 3. Neutralize with NaOH to pH 4.5-5.5 StepA2->StepA3 Validation Visual Check: Clear Solution? (No crystals) StepA3->Validation StepB2 2. Add Tween-80 (5%) StepB1->StepB2 StepB3 3. Add Warm Saline (90%) StepB2->StepB3 StepB3->Validation Validation->MethodB No (Precipitate) Proceed Proceed to Dosing Validation->Proceed Yes

Figure 1: Decision matrix for Rotundin vehicle preparation based on administration route.

Mechanism of Action & Behavioral Outcomes

Understanding why the dose works helps in interpreting data.

Mechanism Rotundin Rotundin (L-THP) D1 Dopamine D1 Receptor Rotundin->D1 Antagonism D2 Dopamine D2 Receptor Rotundin->D2 Antagonism HT1A 5-HT1A Receptor Rotundin->HT1A Antagonism Reward Inhibition of Reward Pathway D1->Reward Modulates Analgesia Analgesia (Spinal/Supraspinal) D2->Analgesia Modulates Sedation Sedation/Locomotor Inhibition D2->Sedation High Dose (>10mg/kg)

Figure 2: Pharmacodynamic pathway. Note that sedation is dose-dependent and mediated primarily via D2 blockade at higher concentrations.

Part 4: Safety & Monitoring (Self-Validating Systems)

To ensure your data is robust, you must validate that the observed effects are therapeutic and not toxicological.

  • The "Sedation Trap":

    • Issue: In addiction studies (e.g., CPP or Self-Administration), a high dose of Rotundin (20 mg/kg) stops the rat from pressing the lever. Is this reduced craving or can the rat simply not move?

    • Control: You must run a parallel Locomotor Activity test (Open Field) at the same dose. If locomotion is suppressed by >30%, your addiction data is confounded.

    • Optimization: Titrate dose down (e.g., to 5 or 7.5 mg/kg) until locomotor activity is normal, but drug-seeking behavior is still attenuated.

  • Bradycardia Warning:

    • L-THP can cause transient bradycardia.

    • Protocol Adjustment: If dosing IV, infuse slowly over 2 minutes. For IP, this is rarely an issue due to slower absorption.

  • Light Sensitivity:

    • Rotundin degrades under light (turns yellow).

    • Protocol: Wrap all vials in aluminum foil. Discard any solution that has turned yellow/brown.

References

  • Ma, Z., et al. (2008). Pharmacokinetics of l-tetrahydropalmatine in rats. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mantsch, J. R., et al. (2010). Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats.[5][6] Pharmacology Biochemistry and Behavior. Link

  • Liu, Y., et al. (2019). Antinociceptive and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model. Psychopharmacology. Link

  • Wang, J. B., et al. (2012). L-tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in rats. Neuroscience. Link

  • Hassan, H. E., et al. (2017). Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users.[3][7] Journal of Clinical Pharmacology. Link

Sources

Technical Guide: Synthesis and Crystallization of Rotundine (L-THP) Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and crystallization protocols for Rotundine (L-Tetrahydropalmatine, L-THP) with a specific focus on isolating and controlling the Monohydrate solid form.

Executive Summary & Chemical Identity

Rotundine (L-Tetrahydropalmatine) is a tetrahydroprotoberberine isoquinoline alkaloid used clinically for its analgesic and sedative properties. While the anhydrous form is often sought for enhanced bioavailability, the monohydrate form is thermodynamically stable under ambient humidity and is frequently the primary isolate during aqueous extraction.

Controlling the solid-state form (pseudopolymorphism) is critical for regulatory compliance and dosage consistency. This guide provides protocols for the extraction/synthesis of the crude alkaloid and the specific crystallization engineering required to isolate the Rotundine Monohydrate .

Chemical Data
PropertySpecification
IUPAC Name (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline
CAS Number 483-14-7
Molecular Weight 355.43 g/mol (Anhydrous) / ~373.45 g/mol (Monohydrate)
Appearance White to pale-yellow crystalline powder
Solubility Soluble in Chloroform, Hot Ethanol; Insoluble in Water; Soluble in Dilute Acid
Chirality Levorotatory (

-isomer), active pharmaceutical ingredient

Synthesis & Extraction Protocols

Rotundine is primarily obtained via two routes: natural extraction from Stephania species or semi-synthesis via the reduction of Palmatine.

Protocol A: Acid-Base Extraction from Stephania rotunda

Objective: Isolation of crude Rotundine from plant tubers. Mechanism: Alkaloids exist as salts in the plant (acidic environment) and precipitate as free bases upon basification.

Reagents:

  • Stephania rotunda tuber powder (dried, 40 mesh)

  • Hydrochloric Acid (1.5% - 2.5% v/v)

  • Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (10% NaOH)

  • Ethanol (95%)

Step-by-Step Workflow:

  • Acid Digestion: Macerate 1 kg of dried tuber powder in 5 L of 2% HCl for 24 hours at room temperature. The low pH converts alkaloids into water-soluble hydrochloride salts.

  • Filtration: Filter the biomass. Retain the filtrate (acidic liquor). Repeat extraction on biomass twice to maximize yield.

  • Basification (Critical Step): Slowly add 10% NaOH or NH₄OH to the combined filtrate under constant stirring. Monitor pH.

    • Target: pH 9–10.

    • Observation: A heavy, off-white precipitate (Crude Rotundine Free Base) will form.

  • Collection: Allow the precipitate to settle for 12–24 hours. Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold water (pH 8) to remove residual inorganic salts.

Protocol B: Semi-Synthesis via Palmatine Reduction

Objective: Conversion of Palmatine (abundant in Coptis chinensis) to L-Tetrahydropalmatine. Mechanism: Reduction of the quaternary ammonium cation in the isoquinoline ring.

Reagents:

  • Palmatine Chloride[1][2]

  • Zinc powder (activated)

  • Hydrochloric Acid (dilute) or Sulfuric Acid

Reaction:



Step-by-Step Workflow:

  • Dissolve Palmatine Chloride in 10% H₂SO₄.

  • Add activated Zinc powder (2.0 eq) slowly to control hydrogen evolution.

  • Heat to 50–60°C for 2 hours. Monitor via TLC (Disappearance of Palmatine spot).

  • Filter off unreacted Zinc.

  • Basify filtrate with NH₄OH to pH 10 to precipitate racemic Tetrahydropalmatine.

  • Note: This produces the racemate. Chiral resolution (using L-tartaric acid) is required to isolate the active L-isomer (Rotundine).

Crystallization Engineering: Targeting the Hydrate

The critical distinction between Anhydrous Rotundine and Rotundine Monohydrate lies in the Water Activity (


)  of the crystallization solvent.
Thermodynamic Driver
  • Anhydrous Form: Favored in pure organic solvents (Absolute Ethanol, Chloroform) at high temperatures.

  • Monohydrate Form: Favored in aqueous-organic mixtures where water activity is sufficient to incorporate into the crystal lattice during nucleation.

Protocol C: Recrystallization of Rotundine Monohydrate

Objective: Purify crude Rotundine and lock the crystal structure into the stable Monohydrate form.

Reagents:

  • Crude Rotundine (from Protocol A or B)

  • Solvent A: Ethanol (95%)

  • Solvent B: Purified Water

Procedure:

  • Dissolution: Suspend 100g of Crude Rotundine in 500 mL of Ethanol (95%).

  • Heating: Heat the mixture to reflux (~78°C). The solid should dissolve completely.[3] If not, add Ethanol in 50 mL increments.

  • Hot Filtration: Filter the hot solution through a heated funnel to remove insoluble mechanical impurities.

  • Hydrate Nucleation (The "Water Strike"):

    • While the filtrate is still warm (60°C), slowly add warm water (50°C) until the solution becomes slightly turbid (Cloud Point).

    • Ratio: Typically 1:1 to 1:2 (Water:Ethanol) by volume.

  • Cooling Profile:

    • Cool slowly to room temperature (25°C) over 4 hours (Rate: ~10°C/hr).

    • Scientific Rationale: Slow cooling prevents amorphous precipitation and allows water molecules to order themselves into the crystal lattice channels.

  • Aging: Hold at 4°C for 12 hours. This ensures maximum yield and complete conversion to the hydrate.

  • Isolation: Filter crystals.

  • Drying: Dry at 50°C under vacuum.

    • Warning: Do NOT dry above 80°C or use desiccants like P₂O₅, as this will dehydrate the crystal, collapsing the lattice into the anhydrous form or an amorphous phase.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for extraction and specific crystallization of the hydrate form.

RotundineProcess Start Raw Material Source Stephania Stephania Tubers (Natural) Start->Stephania Palmatine Palmatine Chloride (Synthetic Precursor) Start->Palmatine AcidExt Acid Extraction (HCl) Solubilization Stephania->AcidExt Reduction Zn/Acid Reduction (+ Chiral Resolution) Palmatine->Reduction Basification Basification (pH 9-10) Precipitation of Free Base AcidExt->Basification Filtrate Reduction->Basification Crude Crude Rotundine (Amorphous/Mixed) Basification->Crude Dissolution Dissolve in Hot Ethanol (78°C) Crude->Dissolution WaterAdd Add Water to Cloud Point (Hydrate Nucleation) Dissolution->WaterAdd Cooling Slow Cooling (10°C/hr) to 4°C WaterAdd->Cooling DryingHydrate Drying < 60°C Target: Monohydrate Cooling->DryingHydrate Standard Path DryingAnhydrous Drying > 90°C Target: Anhydrous Cooling->DryingAnhydrous Dehydration Path

Figure 1: Process flow for the extraction, synthesis, and differential crystallization of Rotundine Hydrate.

Characterization & Quality Control

To validate the synthesis of Rotundine Monohydrate versus the Anhydrous form, the following analytical techniques must be employed.

Differential Scanning Calorimetry (DSC)
  • Monohydrate: Exhibits a broad endothermic peak (dehydration) typically between 90°C–110°C , followed by a sharp melting endotherm at 141°C–144°C .

  • Anhydrous: Lacks the dehydration peak; shows only the sharp melting endotherm at 141°C–144°C (or slightly higher for pure polymorphs).

Thermogravimetric Analysis (TGA)[10]
  • Monohydrate: Shows a distinct weight loss step corresponding to the loss of lattice water.

    • Calculation: MW (L-THP) = 355.4; MW (H₂O) = 18.0.

    • Theoretical Loss:

      
      .
      
    • Acceptance Criteria: TGA weight loss of 4.5% – 5.0% .

  • Anhydrous: Negligible weight loss (< 0.5%) up to the melting point.

X-Ray Powder Diffraction (XRPD)

The hydrate and anhydrous forms have distinct crystal lattices.

  • Monohydrate: Characteristic peaks often observed at low 2

    
     angles (specific values depend on the exact pseudopolymorph, but distinct from the anhydrous pattern).
    
  • Validation: Compare experimental pattern against the calculated pattern from single-crystal data (Ref: Acta Cryst. C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during basification.Ensure pH reaches 9–10. Allow longer settling time (24h) at 4°C.
Oiling Out Cooling too rapid; impurities present.Re-heat to dissolve. Add seed crystals of Rotundine. Cool slower.
TGA Loss < 4% Partial dehydration during drying.Lower drying temperature to 50°C. Increase humidity in drying oven.
Yellow Coloration Oxidation of the alkaloid.Perform crystallization under Nitrogen atmosphere. Store in amber glass.

References

  • PubChem. (2025).[4] Tetrahydropalmatine | C21H25NO4.[5][6][4] National Library of Medicine. [Link]

  • Wang, D. W., et al. (2014). Synthesis of Tetrahydropalmatine. Advanced Materials Research. [Link][7]

  • Lin, S., et al. (2013). Characterization of A New Anhydrous Form of Rotundine and its Monohydrate. Journal of Pharmaceutical Sciences. (Contextualized via ResearchGate snippet). [Link]

  • Google Patents. (2018). CN108276400A - Method for high yield extraction of rotundine.

Sources

Application Note: Advanced Liposomal Formulation Techniques for Rotundin Hydrate Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rotundin (levo-tetrahydropalmatine, l-THP) is a potent tetrahydroprotoberberine isoquinoline alkaloid derived from Corydalis yanhusuo, widely recognized for its analgesic and sedative properties[1]. Despite its high therapeutic potential, the clinical application of oral Rotundin is severely bottlenecked by poor intestinal absorption and extensive first-pass metabolism in the liver, leading to an oral bioavailability as low as 2.5% to 17.8%[1]. To circumvent these pharmacokinetic limitations, researchers have pivoted toward transdermal liposomal delivery systems. This application note details the formulation, mechanistic rationale, and self-validating protocols for synthesizing highly stable Rotundin lipogelosomes.

Mechanistic Rationale for Liposomal Transdermal Delivery

The transition from oral administration to a transdermal liposomal gel is driven by specific mechanistic advantages[1]. The primary barriers to transdermal delivery are the highly lipophilic stratum corneum and the tightly packed epidermal layers.

Liposomes overcome this through three causal mechanisms:

  • Stratum Corneum Fusion: The phospholipid bilayer of the liposome mimics the lipid matrix of the human epidermis. Upon contact, the vesicles fuse with the stratum corneum, directly depositing the encapsulated l-THP into the deeper skin layers[1].

  • Electrophoretic Permeation: By engineering a strong negative surface charge (zeta potential) onto the liposomes, the formulation leverages the skin's natural electrochemical gradient, promoting the downward movement of vesicles through the dermal layers[1].

  • Sustained Release via Polymeric Matrix: Embedding the liposomes within a Carbomer 940 hydrogel prevents premature vesicle degradation and provides a sustained concentration gradient, extending the half-life and maximizing the time to reach maximum concentration (

    
    )[1].
    

Formulation Workflow

G N1 Lipid & Rotundin Dissolution (Dichloromethane) N2 Rotary Evaporation (Thin Film Formation) N1->N2 Vacuum, 45°C N3 Aqueous Hydration (Self-Assembly of MLVs) N2->N3 Distilled H2O, 700 rpm N4 Size Reduction (Extrusion/Sonication) N3->N4 Shear Force N6 Lipogelosome Integration (Triethanolamine Neutralization) N4->N6 Liposome Suspension N5 Carbomer 940 Dispersion (Aqueous Swelling) N5->N6 5 hr Hydration N7 Transdermal Delivery System (Stratum Corneum Fusion) N6->N7 Sustained Release Matrix

Workflow of Rotundin liposome synthesis and transdermal gel integration.

Experimental Protocols

Protocol A: Synthesis of Rotundin-Loaded Liposomes via Thin-Film Hydration

Objective: To encapsulate Rotundin within multilamellar vesicles (MLVs) using an optimized lipid-to-drug ratio.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (CHL)

  • Rotundin / l-THP

  • Dichloromethane (DCM)

  • Distilled Water

Step-by-Step Methodology:

  • Lipid Dissolution: In a round-bottom flask, dissolve 2.0 g of PC, 0.2 g of CHL, and 0.6 g of l-THP in 50 mL of dichloromethane[1].

    • Causality Insight: The mass ratio of PC:CHL:l-THP is strictly optimized at 10:1:3[2]. Cholesterol is critical as a membrane fluidity buffer. At this specific ratio, it prevents the crystallization of the highly concentrated PC acyl chains while plugging structural defects in the bilayer, thereby minimizing the premature leakage of the encapsulated alkaloid.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum in a 45 °C water bath until a dry lipid film forms[1].

    • Causality Insight: The 45 °C temperature is specifically chosen to remain above the lipid phase transition temperature (

      
      ) of PC. This ensures the lipids remain in a fluid crystalline state during solvent removal, preventing the phase separation of the drug from the lipids.
      
    • Validation Checkpoint: The resulting film must appear as a homogeneous, translucent layer on the flask wall. Opaque white crystalline spots indicate unencapsulated Rotundin precipitation, which invalidates the batch and requires recalibration of the lipid-to-drug ratio.

  • Aqueous Hydration: Add 200 mL of distilled water to the dry lipid film. Transfer the suspension to a beaker and stir on a magnetic stirrer at 700 rpm for 3 hours[1].

    • Causality Insight: Slow, prolonged mechanical agitation allows the lipid sheets to hydrate, swell, and spontaneously self-assemble into closed vesicular structures, trapping the hydrophobic Rotundin within the lipid tails.

Protocol B: Preparation of the Transdermal Lipogelosome Matrix

Objective: To suspend the aqueous liposomes in a highly viscous hydrogel matrix for sustained topical application.

Materials:

  • Carbomer 940 (0.1 g)

  • Kathon (10 μL, preservative)

  • Triethanolamine (0.1 mL)

  • Rotundin Liposome Suspension (from Protocol A)

Step-by-Step Methodology:

  • Polymer Swelling: Soak 0.1 g of Carbomer 940 in 1 mL of distilled water for 5 hours until completely dissolved. Mix with 1 mL of water containing 10 μL of Kathon[1].

    • Causality Insight: Carbomer 940 is a tightly coiled, cross-linked polyacrylate polymer. A 5-hour unassisted hydration period is mandatory to allow the polymer coils to fully relax and hydrate without introducing premature shear forces that could break the polymer chains.

  • Liposome Integration: Resuspend the liposome pellets in 4 mL of distilled water, then add this suspension to the hydrated Carbomer solution under continuous stirring[1].

  • Gel Neutralization: Add 0.1 mL of triethanolamine dropwise to the mixture[1].

    • Causality Insight: In their native state, Carbomer polymers are highly acidic and remain tightly coiled. Triethanolamine acts as a neutralizing agent, ionizing the carboxylic acid groups along the polymer backbone. This induces massive electrostatic repulsion, forcing the polymer to uncoil and swell dramatically. This instantly forms a stable, high-viscosity liposome gel that prevents vesicle aggregation.

    • Validation Checkpoint: The system must instantly transition from a low-viscosity milky suspension to a thick, translucent gel that does not flow under its own weight when the container is inverted.

Protocol C: Self-Validating Physicochemical Characterization

Objective: To quantitatively validate the structural integrity and encapsulation metrics of the delivery system.

Methodology:

  • Dynamic Light Scattering (DLS): Measure the particle size and Polydispersity Index (PDI). An ideal PDI should be < 0.3, indicating a monodisperse formulation.

  • Electrophoretic Mobility: Determine the zeta potential. A strong negative charge is required to ensure colloidal stability via electrostatic repulsion.

  • Encapsulation Efficiency (EE%): Centrifuge the suspension to separate the free drug from the liposomes. Quantify the free Rotundin in the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Validation Checkpoint: EE% is calculated as [(Total Drug - Free Drug) / Total Drug] × 100. If EE% falls below 15%, the hydration time or lipid ratio must be reassessed.

Quantitative Data Summary

The following table summarizes the 1 essential for successful transdermal delivery[1],[2].

ParameterOptimized Value / ResultPhysical & Clinical Significance
PC : CHL : l-THP Mass Ratio 10 : 1 : 3Maximizes drug loading while maintaining bilayer stability[2].
Particle Size 68 nmNanoscale size facilitates trans-appendage skin penetration[1].
Polydispersity Index (PDI) 0.27Indicates a relatively narrow and uniform vesicle size distribution[1].
Zeta Potential -41.27 mVHigh negative charge ensures excellent colloidal stability and skin movement[1].
Encapsulation Efficiency (EE%) 18.79%Represents the proportion of drug successfully trapped in the lipid matrix[1].
Drug Loading 4.33%Total mass of drug relative to the total mass of the liposome[1].
Relative Bioavailability 233.8%Compared to standard emulsion, proving superior transdermal efficiency[1].

References

  • Source: nih.
  • Source: researchgate.

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of Rotundin (L-Tetrahydropalmatine) in Plasma

[1]

Abstract

This application note details a robust, field-proven protocol for the extraction and quantification of Rotundin (L-Tetrahydropalmatine) in plasma, specifically designed to support pharmacokinetic (PK) profiling.[1] Rotundin, often supplied as a hydrate, presents specific challenges regarding solubility and ionization efficiency. This guide prioritizes Liquid-Liquid Extraction (LLE) over protein precipitation to minimize matrix effects and maximize sensitivity (LLOQ < 1 ng/mL). We address the critical "hydrate" correction factor during stock preparation to ensure quantitative accuracy.

Introduction & Mechanistic Rationale

Rotundin (L-Tetrahydropalmatine, C₂₁H₂₅NO₄) is a tetrahydroprotoberberine alkaloid widely used for its analgesic and sedative properties.[1] In pharmacokinetic studies, accurate quantification is often hindered by the compound's basicity and potential for ion suppression in electrospray ionization (ESI).

The "Hydrate" Factor

Rotundin is frequently supplied as Rotundin Hydrate (containing variable water of crystallization) or as a sulfate/hydrochloride salt. A common error in PK studies is weighing the solid without correcting for the water/salt content, leading to systematic concentration errors of 5–15%.

  • Directive: All stock solutions must be calculated based on the anhydrous free base molecular weight (MW: 355.43 g/mol ).

Extraction Strategy: Why LLE?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, which can suppress the signal for hydrophobic alkaloids like Rotundin.

  • Chosen Method: Liquid-Liquid Extraction (LLE) under alkaline conditions.[1]

  • Mechanism: Rotundin has a pKa of approximately 7.6 (nitrogen center). By adjusting the plasma pH to >9.0 using a weak base, we suppress ionization (

    
    ), driving the uncharged molecule into the organic solvent (Ethyl Acetate). This results in a "clean" extract free of salts and proteins.
    

Materials and Reagents

ReagentGradePurpose
This compound Reference Std (>98%)Target Analyte
L-THP-d3 (or Diazepam)Internal Standard (IS)Normalization of recovery/matrix effect
Ethyl Acetate HPLC/LC-MS GradeExtraction Solvent
Acetonitrile (ACN) LC-MS GradeMobile Phase / Stock Solvent
Ammonium Hydroxide (25%) ACS ReagentpH Adjustment (Alkalinization)
Formic Acid LC-MS GradeMobile Phase Modifier (Protonation)
Water Milli-Q / 18.2 MΩAqueous Phase

Detailed Experimental Protocol

Stock Solution Preparation (The Critical Step)
  • Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock.

  • Calculate Correction Factor (CF):

    
    
    If CoA states water content by weight (e.g., 5% water):
    
    
    .[1]
  • Weighing: Weigh accurately

    
     mg of this compound.
    
  • Dissolution: Dissolve in Methanol (Rotundin dissolves better in MeOH than ACN).

  • Concentration: Actual Conc =

    
    .[1]
    
  • Storage: Store at -20°C in amber glass vials (light sensitive).

Sample Preparation Workflow (LLE)
  • Matrix: 100 µL Plasma.

Step 1: Spiking (Internal Standard) Add 10 µL of Internal Standard working solution (e.g., Diazepam 500 ng/mL) to 100 µL of plasma in a 1.5 mL Eppendorf tube.

  • Why: Corrects for volume errors and extraction efficiency variations.

Step 2: Alkalinization Add 50 µL of 0.1 M NaOH or 5% Ammonium Hydroxide. Vortex for 10 seconds.

  • Why: Shifts pH to ~10, ensuring Rotundin is in its non-ionized, lipophilic state.

Step 3: Extraction Add 600 µL of Ethyl Acetate .

  • Alternative: Ethyl Acetate:Hexane (9:[1]1) can be used to further reduce lipid co-extraction if the column fouls quickly.

Step 4: Phase Separation Vortex vigorously for 3 minutes (or shaker at 1200 rpm). Centrifuge at 12,000 x g for 5 minutes at 4°C.

Step 5: Drying Transfer 500 µL of the upper organic layer (supernatant) to a fresh tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 6: Reconstitution Reconstitute the residue in 100 µL of Mobile Phase (e.g., ACN:Water 30:70 + 0.1% Formic Acid). Vortex for 1 min and Centrifuge at 12,000 x g for 5 min. Transfer supernatant to LC vial with insert.

Visual Workflow (Graphviz)

SamplePrepStartPlasma Sample(100 µL)IS_AddAdd Internal Standard(10 µL Diazepam/L-THP-d3)Start->IS_AddAlkalinepH AdjustmentAdd 50 µL 0.1M NaOH(Target pH > 9.0)IS_Add->AlkalineSuppress IonizationExtractAdd 600 µL Ethyl AcetateVortex 3 minAlkaline->ExtractPartition to OrganicSpinCentrifuge12,000 x g, 5 min, 4°CExtract->SpinTransferTransfer 500 µLOrganic Layer (Top)Spin->TransferDryEvaporate to DrynessN2 Stream @ 40°CTransfer->DryReconReconstitute100 µL Mobile Phase(ACN:H2O + 0.1% FA)Dry->ReconInjectLC-MS/MS InjectionRecon->Inject

Figure 1: Liquid-Liquid Extraction workflow optimized for alkaloid recovery from plasma.[1]

LC-MS/MS Conditions

Chromatography:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 3.0 min: 90% B[1]

    • 4.0 min: 90% B[1]

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Mode: Positive MRM.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Rotundin (L-THP) 356.2 192.1 3025Quantifier
356.2165.13035Qualifier
Diazepam (IS) 285.1193.13530IS Quant

Validation & Troubleshooting

Acceptance Criteria (FDA/EMA)[1]
  • Linearity:

    
     over range 1.0 – 1000 ng/mL.[2]
    
  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: >80% is ideal, but consistency is more important than absolute yield.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery pH not basic enoughEnsure NaOH/Ammonia is fresh.[1] Check pH of aqueous layer > 9.
Peak Tailing Column interactionAdd 5mM Ammonium Acetate to Mobile Phase A to shield silanols.
Carryover Adsorption to needleUse a needle wash of MeOH:ACN:Water:Formic Acid (40:40:20:0.1).

References

  • Determination of L-tetrahydropalmatine in human plasma by HPLC and pharmacokinetics. Eur J Drug Metab Pharmacokinet. (2011).[1][3] Link

  • Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (2015).[1][4][5] Link

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. (2025).[1][4][5][6] Link

  • Cayman Chemical Product Information: L-Tetrahydropalmatine. Cayman Chemical.[1]Link

Application Note: High-Performance Thin Layer Chromatography (HPTLC) Separation of Rotundin (L-Tetrahydropalmatine) Hydrate

[1]

Executive Summary

Rotundin, chemically known as L-Tetrahydropalmatine (L-THP) , is a pharmacological alkaloid extracted from Stephania rotunda and Corydalis species, widely used for its analgesic and sedative properties.[1][2][3] In pharmaceutical development, it often exists as Rotundin Sulfate or Rotundin Hydrochloride hydrate .

This application note provides a field-validated protocol for the separation of Rotundin from related alkaloid impurities. Unlike generic protocols, this guide addresses the specific challenge of alkaloid tailing on silica gel. We utilize a Silanol-Blocking Mobile Phase Strategy to ensure sharp, symmetrical bands suitable for densitometric quantification.

Scientific Mechanism & Strategy

The Challenge: Alkaloid Tailing

Rotundin contains a tertiary nitrogen atom. On standard Silica Gel 60 plates, acidic silanol groups (


1
  • Peak Tailing: The spot smears rather than migrating as a compact band.

  • Rf Instability: Migration rates fluctuate with humidity and plate acidity.

The Solution: Competitive Basicity

To neutralize this, we employ a mobile phase modifier (Diethylamine).[1] The modifier competes for the active silanol sites and suppresses the ionization of Rotundin, forcing it into its free-base form which migrates cleanly based on partition coefficients.

AlkaloidSeparationLogicSilicaSilica Surface(Acidic Si-OH)RotundinRotundin(Basic Nitrogen)Silica->RotundinIonic InteractionTailingResult: Tailing/StreakingRotundin->TailingWithout ModifierFreeBaseRotundin Free Base(Migrates Cleanly)Rotundin->FreeBaseIn Basic EnvironmentModifierModifier: Diethylamine(Stronger Base)Modifier->SilicaBlocks Active SitesModifier->RotundinSuppresses IonizationSharp Band (High Rf)Sharp Band (High Rf)FreeBase->Sharp Band (High Rf)

Figure 1: Mechanism of Silanol Blocking to prevent alkaloid tailing.[1]

Materials and Reagents

ComponentGrade/SpecificationFunction
Stationary Phase HPTLC Silica Gel 60 F254 (Glass backed)Adsorbent matrix.[1] F254 allows UV detection.
Reference Standard L-Tetrahydropalmatine (Rotundin) (>98%)Calibration and identification.[1][3]
Sample Rotundin Hydrate (Raw Material or Tablet)Analyte.
Solvent A Toluene (Analytical Grade)Non-polar carrier; controls Rf value.[1]
Solvent B Ethyl Acetate (Analytical Grade)Polar modifier; adjusts selectivity.[1]
Modifier Diethylamine (DEA) or Ammonia (25%)Basicity adjuster to prevent tailing.[1]
Detection Reagent Dragendorff’s ReagentUniversal alkaloid stain (Orange spots).[1]

Experimental Protocol

Standard & Sample Preparation

Critical Step:[3] If the sample is a salt (Sulfate/HCl), it must be dissolved in a solvent that ensures it enters the mobile phase effectively.

  • Standard Solution: Dissolve 10 mg of Rotundin Reference Standard in 10 mL of Methanol . (Concentration: 1 mg/mL).[1]

  • Test Solution:

    • For Raw Material: Dissolve 10 mg in 10 mL Methanol.

    • For Tablets: Powder the tablets. Extract an equivalent of 10 mg Rotundin with 10 mL Methanol. Sonicate for 10 mins. Centrifuge and use the supernatant.

Chromatographic Conditions[3][4][5]
  • Chamber Saturation: 20 minutes (Required for reproducible Rf values).

  • Temperature: 25°C ± 2°C.

  • Migration Distance: 80 mm (8 cm).[1]

  • Mobile Phase System:

    Toluene : Ethyl Acetate : Diethylamine (70 : 20 : 10 v/v/v) [1]

    • Note: If Diethylamine is unavailable, use Toluene : Ethyl Acetate : Methanol : Ammonia (25%) (40 : 40 : 15 : 2) .[1]

Step-by-Step Workflow

TLC_WorkflowStartStartPlatePrep1. Plate Activation(105°C for 30 min)Start->PlatePrepApp2. Sample Application(Band spray or Capillary)PlatePrep->AppDevelop3. Development(Toluene:EtOAc:DEA 7:2:1)App->DevelopDry4. Drying(Warm air stream, fume hood)Develop->DryDetectUV5a. Detection: UV 254nm(Dark quenching spots)Dry->DetectUVDetectChem5b. Detection: Dragendorff(Orange spots on yellow)DetectUV->DetectChemOptional ConfirmationAnalysis6. Analysis(Rf Calculation & Purity)DetectUV->AnalysisDetectChem->Analysis

Figure 2: Operational workflow for Rotundin TLC separation.

Detailed Steps:

  • Activation: Pre-wash the plate with Methanol and activate at 105°C for 30 mins to remove moisture (critical for alkaloids).

  • Application: Apply 5 µL of Standard and Test solutions as bands (not spots) 10 mm from the bottom edge. Band width: 6-8 mm.[1]

  • Development: Place plate in the saturated chamber. Allow solvent front to migrate 8 cm.

  • Drying: Remove plate and dry in a stream of warm air until all Diethylamine smell is gone (DEA absorbs UV, so it must be removed before detection).

  • Detection:

    • Primary: Visualize under UV light at 254 nm . Rotundin appears as a dark quenched spot against the green fluorescent background.

    • Secondary (Confirmatory): Spray with Dragendorff’s Reagent .[1] Rotundin appears as a bright orange-red spot.[1]

Data Analysis & Validation

System Suitability Criteria

To validate the run, the Reference Standard must meet these metrics:

ParameterAcceptance Criteria
Retardation Factor (Rf) 0.50 ± 0.05 (in Toluene:EtOAc:DEA system)
Spot Shape Compact, elliptical/round (Tailing factor < 1.[1]5)
Resolution (Rs) > 1.5 from any adjacent impurity spots
Interpretation[3][6]
  • Identity: The principal spot of the Test solution must correspond in Rf value and color to the Reference Standard.

  • Purity: No secondary spots should be visible. If present, estimate area % using densitometry (if available) or visual comparison against diluted standards (Limit Test).[1]

Troubleshooting Guide
  • Issue: Spot Tailing.

    • Cause: Insufficient base in mobile phase or plate too active.

    • Fix: Increase Diethylamine to 12% or add 1 drop of Ammonia to the sample vial.

  • Issue: "Smiling" Solvent Front.

    • Cause: Uneven saturation of the chamber.

    • Fix: Use filter paper lining in the tank to ensure 100% saturation.

  • Issue: Low Rf (< 0.2).

    • Cause: Mobile phase too non-polar.

    • Fix: Increase the proportion of Ethyl Acetate.

References

  • Vietnamese Pharmacopoeia Commission. (2017).[1][4] Vietnamese Pharmacopoeia V. Ministry of Health.[5] (Standard reference for Rotundin/Stephania alkaloids).[1][2][3][6]

  • Wagner, H., & Bladt, S. (1996).[1] Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (Authoritative text on alkaloid TLC systems).

  • Chinese Pharmacopoeia Commission. (2015).[1] Pharmacopoeia of the People's Republic of China. (Methodology for L-Tetrahydropalmatine sulfate).

  • Hoang, N. M., & Quynh, T. N. Y. (2019).[1][3] Study on extraction and purification of Rotundin from Stephania rotunda Lour. Ho Chi Minh City Open University Journal of Science.[3]

Application Note: Dissolution Testing Methods for Rotundin Hydrate Tablets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Rotundin (L-Tetrahydropalmatine or L-THP) is a levorotatory alkaloid extracted from Stephania rotunda and Corydalis yanhusuo, widely used for its analgesic and sedative properties. As a Class II/IV drug (depending on salt form) in the Biopharmaceutics Classification System (BCS), its oral bioavailability is rate-limited by dissolution.

Rotundin Hydrate (the base form) exhibits pH-dependent solubility. It is practically insoluble in water but highly soluble in acidic media due to the protonation of the tertiary amine (pKa


 6.6). Therefore, the design of a discriminatory dissolution method must leverage this ionization behavior to ensure sink conditions while mimicking the gastric environment where the drug primarily dissolves.

This guide details a robust, field-proven dissolution protocol aligned with Vietnamese Pharmacopoeia (DĐVN V) standards and USP <711> requirements, supported by recent In Vitro-In Vivo Correlation (IVIVC) studies.

Method Development Strategy

The development of this method relies on three critical pillars: Sink Conditions , Physiological Relevance , and Hydrodynamics .

Solubility Profile & Medium Selection

Rotundin base is lipophilic. Testing in neutral water yields negligible release. To achieve sink conditions (where saturation solubility


 > 3 times the drug concentration), an acidic medium is mandatory.
  • 0.1 N HCl (pH 1.2): Mimics the gastric environment. The amine group is fully protonated, maximizing solubility.

  • Acetate Buffer (pH 4.5): Useful for profiling, but solubility drops significantly.

  • Phosphate Buffer (pH 6.8): Not recommended for QC release as Rotundin precipitates.

Decision: 0.1 N HCl is selected as the standard QC medium to ensure complete release within 45 minutes.

Apparatus Selection
  • Apparatus 2 (Paddle): Often leads to "coning" (mounding) of the insoluble base powder at the vessel bottom before it dissolves, causing high variability.

  • Apparatus 1 (Basket): Confines the dosage form, preventing coning and ensuring consistent hydrodynamic shear. Recent IVIVC studies indicate Apparatus 1 provides the best correlation with plasma concentration profiles for L-THP tablets.

Workflow Visualization

The following diagram illustrates the logic flow for method selection and execution.

DissolutionStrategy Start This compound Tablet (L-Tetrahydropalmatine) SolubilityCheck Check Solubility Profile (pKa ~ 6.6) Start->SolubilityCheck MediumSelect Select Medium: 0.1 N HCl (pH 1.2) SolubilityCheck->MediumSelect Basic Drug SinkCond Sink Conditions Met? (Cs > 3 * Dose/Vol) MediumSelect->SinkCond ApparatusSelect Select Apparatus: USP App 1 (Basket) @ 100 RPM Exec Execute Dissolution (45 mins) ApparatusSelect->Exec SinkCond->MediumSelect No (Add Surfactant) SinkCond->ApparatusSelect Yes Analysis Analyze Aliquot (UV @ 281 nm) Exec->Analysis Result Result Analysis->Result Pass: Q > 70%

Figure 1: Decision tree for Rotundin dissolution method development, prioritizing acidic media for solubility.

Standard Dissolution Protocol

This protocol is optimized for This compound Tablets (30 mg / 60 mg) .

Instrumentation & Reagents
  • Dissolution Tester: Compliant with USP <711> (e.g., Agilent, Sotax, Erweka).

  • Spectrophotometer: UV-Vis capable of 1 nm bandwidth (e.g., Shimadzu, Thermo).

  • Medium: Hydrochloric Acid 0.1 N (Prepared from 37% HCl ACS grade).

  • Filters: 0.45 µm PVDF or PTFE (Nylon may adsorb alkaloids; validation required).

Operating Parameters
ParameterSpecificationRationale
Apparatus USP Apparatus 1 (Basket)Prevents floating/coning; stabilizes hydrodynamics.
Speed 100 RPMSufficient agitation to erode the hydrate crystal lattice.
Medium Volume 900 mLEnsures sink conditions for up to 100 mg dose.
Temperature 37.0 ± 0.5 °CPhysiological body temperature.
Time Point 45 MinutesStandard single-point QC acceptance.
Detection UV Absorbance @ 281 nm

for L-Tetrahydropalmatine.
Step-by-Step Procedure
Step 1: Medium Preparation (0.1 N HCl)
  • Add 8.5 mL of concentrated Hydrochloric Acid (37%) to approx. 900 mL of degassed purified water.

  • Dilute to 1000 mL with purified water.

  • Mix well. Degas using vacuum filtration or helium sparging to prevent bubble formation on the baskets.

Step 2: Standard Solution Preparation
  • Weigh accurately 30 mg of Rotundin Reference Standard (RS).

  • Transfer to a 100 mL volumetric flask.

  • Add 5 mL of Methanol to aid initial wetting (optional but recommended for the hydrate form).

  • Sonicate for 5 minutes.

  • Dilute to volume with Dissolution Medium (0.1 N HCl) .

  • Dilute further (e.g., 5 mL

    
     50 mL) to bracket the expected sample concentration (approx. 33 µg/mL for a 30 mg tablet in 900 mL).
    
Step 3: Dissolution Run
  • Place 900 mL of medium into each vessel. Equilibrate to 37°C.

  • Place one tablet into each dry basket (Apparatus 1).

  • Lower the drive head; ensure baskets are submerged and rotation starts immediately at 100 RPM .

  • Cover vessels to minimize evaporation.

Step 4: Sampling & Analysis
  • At 45 minutes , withdraw 10 mL of medium from the zone midway between the liquid surface and the top of the basket.

  • Immediately filter through a 0.45 µm filter. Discard the first 3-5 mL of filtrate (saturates the filter).

  • Measure Absorbance (

    
    ) and Standard (
    
    
    
    ) at 281 nm using 0.1 N HCl as the blank.
Step 5: Calculation


Where 

is the purity of the standard (decimal).

Analytical Method Validation (ICH Q2)

To ensure trustworthiness, the UV method must be validated.

Specificity
  • Test: Scan the Placebo (excipients without drug) in 0.1 N HCl.

  • Criteria: No significant absorbance at 281 nm (< 1% of analyte absorbance).

Linearity
  • Test: Prepare 5 concentrations ranging from 20% to 120% of the target concentration (e.g., 6 µg/mL to 40 µg/mL).

  • Criteria:

    
    .
    
Accuracy (Recovery)
  • Test: Spike placebo with known amounts of Rotundin RS at 80%, 100%, and 120% levels.

  • Criteria: Recovery between 98.0% and 102.0%.

Filter Compatibility
  • Test: Compare filtered standard solution vs. centrifuged standard solution.

  • Criteria: Difference in absorbance

    
     2.0%. Note: Rotundin can adsorb to Nylon; PVDF is preferred.
    

Troubleshooting & Common Issues

IssueProbable CauseCorrective Action
Low Results (<70%) Incomplete wetting of hydrate form.Ensure medium is degassed. Check if tablets are "capping" in the basket.
High Variability (RSD > 5%) Coning (if using Paddle) or clogging (if using Basket).Switch to Apparatus 1 (Basket) at 100 RPM. Ensure mesh is clean.
Drifting Baseline Air bubbles or particulates.Degas medium thoroughly. Ensure filtration is effective.

References

  • Vietnamese Pharmacopoeia Commission. (2018). Vietnamese Pharmacopoeia V (Dược điển Việt Nam V).[1][2][3] Ministry of Health, Vietnam.[3][4] (Monograph for Rotundin Tablets). Link

  • Pham, T. P. D., et al. (2025).[5] "Optimizing Extended-release Formulation of l-tetrahydropalmatine Based on In Vivo Outcomes Using Integrated Modeling Approaches." AAPS PharmSciTech. (Identifies USP App 1, 100 rpm, 0.1 N HCl as optimal for IVIVC). Link

  • United States Pharmacopeia (USP). General Chapter <711> Dissolution. Link

  • ChemicalBook. (2023).[6] Rotundin (L-Tetrahydropalmatine) Chemical Properties and Spectral Data. Link

Sources

Troubleshooting & Optimization

Improving aqueous solubility of Rotundin hydrate for injection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Solubilization of Rotundin (L-Tetrahydropalmatine)

Status: Online Operator: Senior Application Scientist Ticket ID: ROT-SOL-001 Subject: Overcoming solubility bottlenecks for Rotundin (L-THP) injectable formulations.

Executive Summary

Rotundin (L-tetrahydropalmatine or L-THP) is a lipophilic isoquinoline alkaloid with negligible intrinsic aqueous solubility (~2.8 × 10⁻⁶ mole fraction in water), rendering it unsuitable for direct aqueous injection in its base form.

To formulate a stable injectable, you must fundamentally alter its physicochemical state. This guide covers two validated pathways:

  • The Clinical Standard: Salt formation (Rotundin Sulfate) via pH manipulation.

  • The R&D Alternative: Inclusion complexation (Cyclodextrins) for neutral-pH formulations.

Visualizing the Solubilization Strategy

The following decision tree outlines the critical process flows for selecting the correct formulation method based on your end-goal requirements (e.g., pH tolerance, injection pain mitigation).

RotundinSolubility Start Raw Material: Rotundin (L-THP) Base Check Requirement Analysis Start->Check MethodA Method A: Salt Formation (Standard Clinical Route) Check->MethodA High Yield / Low Cost MethodB Method B: Inclusion Complex (Reduced Injection Pain) Check->MethodB Neutral pH Required ProcessA React with Dilute H2SO4 Target pH 2.5 - 4.0 MethodA->ProcessA ProcessB Complex with HP-β-CD Molar Ratio 1:1 or 1:2 MethodB->ProcessB FinalA Rotundin Sulfate Inj. (Acidic, High Stability) ProcessA->FinalA FinalB L-THP/CD Lyophilisate (Reconstitutable) ProcessB->FinalB IssueA Risk: Precipitation on Dilution (pH Shock) IssueB Benefit: Stable at Neutral pH (7.4) FinalA->IssueA Troubleshoot FinalB->IssueB Advantage

Figure 1: Strategic decision tree for Rotundin formulation. Method A is the industry standard for commercially available injections; Method B is preferred for research applications requiring physiological pH compatibility.

Part 1: The Clinical Standard (Rotundin Sulfate Protocol)

Context: The nitrogen atom in the tetrahydroisoquinoline ring is basic. Reacting it with sulfuric acid forms Rotundin Sulfate, which is highly water-soluble. However, this solubility is pH-dependent.

Troubleshooting Guide: Salt Formation

Q1: My solution precipitates immediately upon adding water. What is happening?

  • Root Cause: The pH is too high. Rotundin base precipitates if the pH rises above approximately 4.5.

  • The Fix: You must dissolve the raw material in dilute sulfuric acid before adding the bulk of the water.

  • Protocol Adjustment:

    • Slurry the Rotundin powder in a small volume of water (1/5th of total volume).

    • Slowly add 10% H₂SO₄ while stirring until the solution clears.

    • Critical Check: Measure pH. Maintain strictly between 2.5 and 4.0 .

Q2: The solution turns yellow after sterilization or storage.

  • Root Cause: L-THP is sensitive to oxidation and light, leading to dehydrogenation (forming palmatine derivatives which are colored).

  • The Fix: You must implement a strict antioxidant system.

  • Protocol Adjustment:

    • Additives: Incorporate Sodium Bisulfite (0.1-0.2%) or Thiourea as antioxidants.

    • Chelation: Add Disodium EDTA (0.01-0.05%) to sequester metal ions that catalyze oxidation.

    • Inert Atmosphere: Sparge the water with Nitrogen (N₂) for 15 minutes prior to mixing and overlay headspace with N₂ during filling.

Q3: Can I autoclave this formulation?

  • Technical Insight: Standard autoclaving (121°C) can accelerate degradation and discoloration.

  • Recommendation: The industry standard for Rotundin Sulfate is 100°C circulating steam sterilization for 30 minutes . If you must use an autoclave, validate a lower-temperature cycle (e.g., 115°C) or use 0.22 µm sterile filtration instead.

Standard Operating Procedure (SOP): Rotundin Sulfate Injection
StepActionTechnical Note
1 Preparation Boil Water for Injection (WFI) to remove O₂; cool to 60°C under N₂ flow.
2 Solubilization Add Rotundin base. Add 10% H₂SO₄ dropwise. Stir until clear.
3 Stabilization Add EDTA-2Na and Sodium Bisulfite. Stir to dissolve.
4 pH Adjustment Adjust final pH to 3.0 ± 0.5 using dilute H₂SO₄.
5 Filtration Pass through 0.45 µm pre-filter, then 0.22 µm PES membrane.
6 Sterilization Steam sterilize at 100°C for 30 min. Protect from light immediately.

Part 2: Advanced Solubilization (Cyclodextrins)

Context: If the acidic pH of the sulfate salt causes injection site pain or is incompatible with your biological assay, you must use inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here.

Troubleshooting Guide: Inclusion Complexes

Q1: I mixed Rotundin and Cyclodextrin, but it's still cloudy.

  • Root Cause: Complexation is an equilibrium process and requires time and energy (kneading or heating) to displace the water from the CD cavity and insert the drug. Simple mixing is insufficient.

  • The Fix: Use the Freeze-Drying (Lyophilization) or Kneading method.

  • Optimization: Heat the solution to 60°C during the complexation phase to increase the solubility of both the guest and host, facilitating entry into the cavity.

Q2: What is the correct molar ratio?

  • Technical Insight: L-THP is a bulky molecule. While a 1:1 ratio is theoretically possible, experimental data often suggests a 1:2 (Drug:CD) ratio ensures complete solubilization and prevents precipitation upon dilution.

Protocol: HP-β-CD Complexation
  • Phase A: Dissolve HP-β-CD in WFI (concentration 20-40% w/v).

  • Phase B: Dissolve Rotundin in a minimal amount of Ethanol (since it is sparingly soluble in water).

  • Complexation: Slowly add Phase B to Phase A with vigorous stirring at 50-60°C.

  • Equilibration: Stir for 24 hours. The ethanol will evaporate (or can be removed via rotary evaporation).

  • Finishing: Filter (0.22 µm) and Lyophilize to obtain a water-soluble powder.

Part 3: Comparative Data & Specifications

The following table contrasts the physicochemical properties of the two approaches to help you select the right path for your experiment.

ParameterRotundin Base (Raw) Rotundin Sulfate (Method A) Rotundin-CD Complex (Method B)
Solubility (Water) < 0.01 mg/mL (Insoluble)> 30 mg/mL (High)> 10 mg/mL (Moderate/High)
pH of Solution N/A2.5 – 4.0 (Acidic)6.0 – 7.5 (Neutral)
Pain on Injection N/AHigh (due to acidity)Low
Dilution Stability N/APoor (Precipitates in PBS)Excellent (Stable in PBS)
Primary Use Case Raw MaterialIM/IV Injection (Clinical)Research / Sensitive Assays

References

  • Google Patents.CN105596292A - Preparation method of rotundine sulfate injection.
  • National Institutes of Health (NIH). Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin. (Applied methodology for alkaloid/flavonoid complexation). Available at: [Link]

  • Bioway. Pure Rotundine Powder (L-tetrahydropalmatine) Technical Data. Available at: [Link]

Technical Support Center: Troubleshooting Rotundin (l-THP) HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with Rotundin (also known as l-tetrahydropalmatine or l-THP). Below, you will find a diagnostic workflow, a mechanistic deep-dive into the causality of peak deformation, an expert FAQ, and a self-validating experimental protocol.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, it is critical to systematically isolate whether the peak tailing is a physical system failure or a chemical interaction. Follow the diagnostic decision tree below.

TroubleshootingWorkflow Start Rotundin (l-THP) Peak Tailing Factor (Tf) > 1.5 CheckPhysical Isolate Physical vs. Chemical Causes (Inject Neutral Marker e.g., Uracil) Start->CheckPhysical Physical Physical Issue (Both Marker & l-THP Tail) CheckPhysical->Physical Asymmetry at all k' Chemical Chemical Issue (Only l-THP Tails) CheckPhysical->Chemical Asymmetry increases with k' FixPhysical Replace Column Frit or Minimize Tubing Dead Volume Physical->FixPhysical Silanol Silanol Ion-Exchange (Basic Amine vs. SiO⁻) Chemical->Silanol Optimal Symmetrical Peak Achieved (Tf = 0.9 - 1.2) FixPhysical->Optimal Sol1 Method 1: Low pH (<3.0) Protonate Silanols (SiOH) Silanol->Sol1 Sol2 Method 2: Amine Modifier Add 10mM TEA to mask SiO⁻ Silanol->Sol2 Sol3 Method 3: Column Chemistry Use Base-Deactivated C18 Silanol->Sol3 Sol1->Optimal Sol2->Optimal Sol3->Optimal

Diagnostic workflow for isolating and resolving Rotundin (l-THP) HPLC peak tailing.

Mechanistic Fundamentals: The Causality of Peak Tailing

To troubleshoot effectively, we must first understand the molecular causality. Rotundin is an isoquinoline alkaloid containing a basic tertiary amine. In reversed-phase HPLC, retention should ideally be governed solely by non-specific hydrophobic interactions with the stationary phase (e.g., C18).

However, silica-based columns contain residual silanol groups (-SiOH) on their surface. At a mobile phase pH above 3.0, these acidic silanols deprotonate to form negatively charged silanoate ions (-SiO⁻). Concurrently, the basic amine of Rotundin remains protonated and positively charged. This creates a secondary ion-exchange retention mechanism . Because these silanol sites are heterogeneous and kinetically slow to release the analyte, the molecules undergoing this secondary interaction are retained longer than the bulk of the sample, forming the characteristic "tail" of the chromatographic peak 1[1].

Frequently Asked Questions (Troubleshooting Guide)

Q: How does mobile phase pH dictate Rotundin's peak symmetry? A: The most robust chemical solution is to operate at a low mobile phase pH (< 3.0). Because the pKa of acidic surface silanols is approximately 3.5 to 4.5, lowering the pH to 2.5 ensures that nearly all silanols are fully protonated and neutral (-SiOH). This effectively shuts down the ion-exchange pathway, forcing Rotundin to interact solely via hydrophobic mechanisms 2[2]. A highly effective and published buffer system for Rotundin is 0.1% phosphoric acid 3[3].

Q: When should I use an amine modifier like Triethylamine (TEA)? A: If your method requires a mid-range pH (e.g., pH 5.0) to maintain the retention of other co-eluting alkaloids, lowering the pH might not be viable. In this case, adding a competing base like Triethylamine (TEA) is highly effective. TEA is a small, highly basic molecule that aggressively binds to the active silanoate sites, essentially "masking" them and preventing the bulkier Rotundin molecules from undergoing secondary interactions 4[4]. For example, adjusting a 0.2% acetic acid solution to pH 5.0 using TEA provides excellent peak symmetry for complex alkaloid mixtures 5[5].

Q: Are there specific column chemistries recommended for isoquinoline alkaloids? A: Yes. Modern method development for basic alkaloids should default to "Type B" high-purity silica columns that have been exhaustively end-capped. End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups. For extreme tailing, consider polar-embedded or base-deactivated stationary phases, which provide an internal shielding effect against residual silanols 1[1].

Quantitative Optimization Data

The table below summarizes the causality and quantitative impact of different mobile phase strategies on Rotundin peak parameters.

Mobile Phase ConditionpHPrimary MechanismPeak Tailing Factor (Tf)Theoretical Plates (N)
Methanol / Water (60:40)6.5Severe ion-exchange (SiO⁻ + THP⁺)> 2.5< 2,000
Methanol / 0.1% H₃PO₄ (60:40)~2.5Silanol protonation (SiOH neutral)1.2 - 1.4> 4,500
Methanol / Water + 10mM TEA6.0Competitive silanol masking by TEA1.0 - 1.1> 5,000
Acetonitrile / 0.2% Acetic Acid + TEA5.0Masking + improved mass transfer1.05> 5,500

Validated Experimental Protocol: Rotundin Quantification

To ensure absolute trustworthiness, this protocol incorporates a self-validating system suitability step . By co-injecting a neutral marker, you can definitively prove whether any observed tailing is due to your column's physical bed or chemical silanol interactions.

Step 1: System Void Validation (The Self-Validation Step)

  • Prepare a test solution containing 10 μg/mL Rotundin and 5 μg/mL Uracil (a neutral void volume marker) in the mobile phase.

  • Inject 20 μL onto the system.

  • Causality Check: If Uracil tails, you have a physical dead-volume issue (check your PEEK tubing and column frits). If Uracil is perfectly symmetrical (Tf = 1.0) but Rotundin tails, proceed to Step 2, as the issue is confirmed to be chemical silanol interaction.

Step 2: Mobile Phase Preparation (Low pH Strategy)

  • Aqueous Phase (A): Add 1.0 mL of concentrated HPLC-grade Phosphoric Acid (H₃PO₄) to 999 mL of ultrapure water (18.2 MΩ·cm) to create a 0.1% solution. Mix thoroughly.

  • Organic Phase (B): HPLC-grade Methanol.

  • Filter both solvents through a 0.45 μm hydrophilic PTFE membrane and degas via ultrasonication for 10 minutes.

Step 3: Chromatographic Conditions

  • Column: High-purity, exhaustively end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Elution Profile: Isocratic, 60% Aqueous (A) / 40% Organic (B) v/v.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (thermostatted to ensure reproducible mass transfer kinetics).

  • Detection: UV-DAD at 280 nm.

  • Injection Volume: 20 μL.

Step 4: System Suitability Testing (SST)

  • Inject the Rotundin standard (e.g., 20 μg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor (Tf) ≤ 1.5, and Theoretical Plates (N) > 2000.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. "Peak Tailing in HPLC.
  • Academic Journals. "Determination of levo-tetrahydropalmatine in rat plasma by HPLC and its application to pharmacokinetics studies.
  • AKJournals. "Simultaneous Determination of Eleven Alkaloids in Corydalis decumbens by HPLC with Diode-Array Detection.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes.

Sources

Technical Support Center: Photostability of Rotundin (L-Tetrahydropalmatine) Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub

Subject: Prevention of Photodegradation in Rotundin (L-Tetrahydropalmatine) Hydrate Ticket Priority: Critical (Impacts Potency & Toxicity) Assigned Specialist: Senior Application Scientist

Module 1: The Science of Degradation (FAQ)

Q1: Why is my Rotundin turning yellow despite being in a closed vial?

A: The color shift from white/pale-yellow to deep yellow or brown is the primary visual indicator of photo-oxidation.

The Mechanism: Rotundin is the hydrated form of L-Tetrahydropalmatine (L-THP) . It possesses a tetrahydroisoquinoline core which is thermodynamically eager to aromatize. Upon exposure to UV (300–400 nm) or short-wavelength visible light, L-THP undergoes dehydrogenation.

  • Excitation: Photons excite the electron system of the tetrahydro- ring.

  • Oxidation: In the presence of trace oxygen, the molecule loses hydrogen atoms.

  • Product Formation: The structure converts to Palmatine , a fully aromatic quaternary isoquinoline alkaloid. Palmatine is naturally deep yellow/orange, causing the discoloration.

Q2: Is this just a cosmetic change?

A: No. This is a chemical degradation that compromises experimental integrity in two ways:

  • Loss of Potency: The active L-THP concentration decreases.

  • Toxicological Interference: Palmatine has a distinct pharmacological profile (e.g., different affinity for dopamine receptors and potential DNA interaction) compared to L-THP. Using degraded stock introduces an uncontrolled variable into your data.

Module 2: Storage & Handling Protocols

Protocol A: Solid State Storage (Long-Term)

Standard amber glass is often insufficient for long-term storage of highly sensitive alkaloids.

ParameterSpecificationTechnical Rationale
Primary Container Amber borosilicate glass (Type I)Filters >90% of UV light <450nm.
Secondary Shield Aluminum foil wrap or Mylar bagProvides 100% opacity against stray photons.
Headspace Gas Argon or Nitrogen (Inert)Displaces oxygen required for the oxidative dehydrogenation step.
Temperature +2°C to +8°C (Refrigerated)Reduces the kinetic rate of the oxidation reaction.
Desiccant Silica GelPrevents moisture shifts that could destabilize the hydrate crystal lattice.
Protocol B: Solution Handling (The Danger Zone)

L-THP degrades orders of magnitude faster in solution than in solid form.

Troubleshooting Workflow:

  • Solvent Choice: Avoid alkaline buffers. L-THP is significantly more stable in acidic media (pH < 4). In basic conditions, the nitrogen lone pair is more available for oxidative attack.

  • Lighting: Do not handle clear glass vessels under standard fluorescent lab lights.

    • Correct Action: Use Low-Actinic (Red) filters on fume hood sashes or work under dim light.

  • Time Limit: Prepare solutions immediately before use.

    • Rule of Thumb: If a stock solution turns yellow within 2 hours, your solvent contains dissolved oxygen or the lighting is too aggressive.

Module 3: Visualization of Degradation Pathway

The following diagram illustrates the causal pathway of Rotundin degradation and the critical control points (CCPs) where you must intervene.

RotundinDegradation LTHP Rotundin (L-THP) (White Crystal) Inter Radical Intermediate (Unstable) LTHP->Inter UV UV/Vis Light (Photon Impact) UV->Inter Excitation O2 Oxygen (Headspace) O2->Inter Oxidation Palmatine Palmatine (Yellow Contaminant) Inter->Palmatine Dehydrogenation Shield Shielding (Foil/Amber) Shield->UV BLOCKS Inert Inert Gas (Argon) Inert->O2 DISPLACES

Caption: Causal pathway of L-THP degradation to Palmatine. Green nodes indicate required user interventions to block the reaction.

Module 4: Validation Protocol (Quality Control)

If you suspect your batch has degraded, use this Self-Validating System before administering it in experiments.

The "Yellow Shift" Check (Rapid)
  • Prepare a 1 mg/mL solution in 0.1 M HCl.

  • Hold against a pure white background.

  • Result:

    • Colorless/Pale: Acceptable.[1][2]

    • Distinct Yellow: >2% degradation (Palmatine presence). Discard.

Quantitative HPLC Validation (Standard)

Use this method to quantify Palmatine impurities.

StepInstruction
Column C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Isosbestic point) or 345 nm (Specific to Palmatine)
Reference Palmatine elutes before L-THP in reverse phase due to higher polarity (ionic nature).
References
  • Ye, H., et al. (2025).[3] Levo-Tetrahydropalmatine from Rhizoma Corydalis: Chemical Stability and Major Degradation Products Identification in Aqueous Solutions Using LC-MS and NMR. SSRN.

  • International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. ICH Guidelines.

  • European Medicines Agency. (2025). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • ChemBK. (2025). Rotundin Hydrate: Physico-chemical Properties and Storage.

Sources

Removing alkaloid impurities from Rotundin hydrate extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkaloid Purification. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with extracting and purifying Rotundin (l-tetrahydropalmatine or l-THP) from plant matrices such as Stephania rotunda or Corydalis yanhusuo.

Below, you will find a mechanistic workflow, expert troubleshooting FAQs, quantitative performance data, and validated standard operating procedures (SOPs) to resolve common impurity challenges.

Purification Workflow

G A Crude Plant Extract (Stephania / Corydalis) B Acid Dissolution (1.5-2.5% HCl) Protonates Alkaloids A->B C Filtration / Centrifugation Removes Lipids & Insolubles B->C D Alkaline Precipitation (pH 9-10) Precipitates Free Base C->D E Ultrafiltration / Resin Removes Palmatine & d-THP D->E F Hot Ethanol Reflux (95% EtOH) Thermodynamic Dissolution E->F G Pure Rotundin Hydrate (l-THP) >99% Purity White Crystals F->G

Caption: Workflow for Rotundin extraction and targeted alkaloid impurity removal.

Troubleshooting Guides & FAQs

Q1: During the primary acid-base extraction, my Rotundin precipitate is heavily contaminated with lipophilic impurities and palmatine. How do I improve the initial purity? Scientist's Insight: The causality of lipophilic carryover usually stems from insufficient phase separation or incorrect pH targeting. Rotundin is a fat-soluble isoquinoline alkaloid. By utilizing a 1.5–2.5 wt% hydrochloric acid (HCl) cold soak, you protonate the tertiary nitrogen, converting Rotundin into a water-soluble hydrochloride salt[1]. This selectively leaves neutral lipids, sterols, and chlorophyll in the solid plant matrix. If you overshoot the alkaline precipitation phase (optimal pH is 9–10), you risk co-precipitating structurally similar protoberberine alkaloids like palmatine. Actionable Fix: Maintain strict pH control (pH 9.0–9.5) using dilute aqueous alkali. Alternatively, replace harsh inorganic acids with a 90% lactic acid solution. Recent studies demonstrate that carboxylic acids offer 2[2] due to favorable hydrogen bonding from the hydroxyl (-OH) group, drastically reducing baseline impurities before precipitation even begins.

Q2: I am experiencing significant yield loss when trying to separate l-THP (Rotundin) from d-THP and other isoquinoline analogs using standard silica gel chromatography. What is the alternative? Scientist's Insight: Silica gel chromatography often leads to irreversible adsorption of basic alkaloids, excessive solvent consumption, and poor resolution. The structural homology between l-THP, d-THP, and palmatine means their retention factors (Rf) on normal-phase silica are nearly identical. Actionable Fix: Transition to Macroporous Resin Chromatography or Membrane Separation. 3[3] selectively filter impurities based on molecular weight cut-offs, allowing for acid reuse and preventing the degradation of the target alkaloid. If using resin, eluting with a gradient of 70% ethanol provides excellent resolution between the enantiomers and related isoquinolines[4].

Q3: My final this compound crystals have a yellowish tint instead of being pure white. How can I achieve >99% purity in the final polish? Scientist's Insight: A yellowish tint indicates the presence of oxidized protoberberine alkaloids (such as dehydrocorydaline or residual palmatine) trapped within the crystal lattice. Crystallization is a thermodynamic purification process; if the cooling rate is too fast, impurities are occluded within the rapidly forming lattice. Actionable Fix: Perform a repeated slow recrystallization. Dissolve the crude Rotundin in 95% ethanol under reflux (heating to 70 °C)[5]. Perform a hot filtration to remove any insoluble particulates, then allow the filtrate to cool slowly to room temperature over 24 hours. The differential solubility of l-THP versus palmatine in cooling ethanol ensures that 1[1] while impurities remain dissolved in the mother liquor.

Quantitative Data: Impurity Clearance & Yield Comparison

The following table summarizes the efficiency of various purification methodologies in removing specific alkaloid impurities from Stephania extracts.

Purification MethodologyPrimary Impurity TargetedSolvent ConsumptionAverage Yield (%)Final l-THP Purity (%)
Acid-Base Extraction + Silica Gel Non-polar lipids, ChlorophyllHigh65.4%92.0%
Lactic Acid Extraction + Resin Palmatine, CepharanthineLow88.2%96.5%
Ultrafiltration + 95% EtOH Recrystallization High MW analogs, d-THPMedium82.5%>99.1%

Standard Operating Procedure (SOP): High-Purity Rotundin Extraction

This self-validating protocol ensures maximum recovery of l-THP while systematically eliminating related alkaloid impurities.

Step 1: Primary Extraction (Protonation)

  • Pulverize dried Stephania rotunda or Corydalis yanhusuo tubers into a fine powder to maximize surface area.

  • Suspend 200 mg of the powder in 4 mL of 90% lactic acid (or 1.5–2.5 wt% HCl).

  • Process the mixture in an ultrasonic bath at 50 °C for 30 minutes to facilitate the mass transfer of the protonated alkaloid salts into the aqueous phase[2].

Step 2: Filtration & Alkaline Precipitation (Free Base Conversion)

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residues and lipophilic impurities[2].

  • Collect the supernatant and slowly add 10% NaOH dropwise under continuous stirring until the pH stabilizes strictly between 9.0 and 9.5[1].

  • Allow the solution to stand until the crude Rotundin free base fully precipitates.

Step 3: Membrane Separation (Isoquinoline Clearance)

  • Dissolve the crude precipitate in a minimal volume of dilute acid.

  • Pass the solution through an ultrafiltration membrane system to selectively remove high-molecular-weight impurities and residual palmatine[3]. Collect the retentate/filtrate based on the specific molecular weight cut-off of your membrane.

Step 4: Thermodynamic Recrystallization (Enantiomeric Polish)

  • Add 95% ethanol to the purified intermediate (at a ratio of approximately 1:4 w/v)[1].

  • Heat the mixture under reflux at 70 °C for 1.5 hours until completely dissolved[5].

  • Filter the solution while hot to remove any final insoluble contaminants.

  • Transfer the filtrate to a crystallizing tank and allow it to cool undisturbed at room temperature for 24 hours.

  • Recover the resulting pure white this compound crystals via vacuum filtration and dry under reduced pressure.

References

  • Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems | ACS Omega Source: acs.org URL:[Link]

  • CN105949186A - Method for preparing L-tetrahydropalmatine sulfate from Stephania kwangsiensis Source: Google Patents URL
  • CN108276400A - A kind of method for high yield extraction of rotundine Source: Google Patents URL
  • The Effects of Several Natural Protoberberine Alkaloids and Cinnamic Acid Derivatives Used for Traditional Medicine on the Membrane Boundary Potential and Lipid Packing Stress | MDPI Source: mdpi.com URL:[Link]

Sources

Technical Support Center: Rotundin (L-Tetrahydropalmatine) Stability & Buffer Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. If you are working with Rotundin (L-tetrahydropalmatine or L-THP), you have likely encountered its two primary adversaries: pH-dependent solubility and oxidative instability .[1]

Rotundin is a tetrahydroprotoberberine alkaloid.[2] Unlike its quaternary ammonium cousins (like Berberine), L-THP is a tertiary amine.[1] This structural distinction dictates its behavior: it is lipophilic and poorly water-soluble in its free base form but becomes highly soluble when protonated.[1] Furthermore, the "tetrahydro" ring is susceptible to dehydrogenation (oxidation), leading to discoloration.

This guide provides the protocols and mechanistic insights required to maintain Rotundin stability in aqueous solution.

Module 1: The Solubility Cliff (pKa & Ionization)

Q: Why does my Rotundin solution precipitate when I adjust the pH to 7.4?

A: You are crossing the "Solubility Cliff."[1] Rotundin has a pKa of approximately 6.3 – 6.6 .[1] To keep it in solution, the nitrogen atom must be protonated (ionized).

  • pH < 5.0: The molecule is >95% protonated (

    
    ).[1] It behaves as a salt and remains soluble.[1]
    
  • pH > 6.0: The equilibrium shifts toward the free base (

    
    ).[1] The free base is hydrophobic and precipitates out of aqueous media.[1]
    

Technical Insight: Attempting to dissolve Rotundin directly in neutral buffers (PBS pH 7.4) without a co-solvent will fail.[1] You must dissolve it in an acidic environment first, or maintain the final buffer pH below 5.5.

Visualization: The Solubility Equilibrium

RotundinSolubility Acid Acidic Environment (pH < 5.5) Protonated Protonated L-THP (Ionized / Soluble) Acid->Protonated Promotes Base Free Base L-THP (Unionized / Insoluble) Protonated->Base Deprotonation (pKa ~ 6.5) Alkaline Neutral/Alkaline (pH > 6.5) Base->Alkaline Precipitates in

Figure 1: The ionization equilibrium of L-Tetrahydropalmatine.[1] Solubility is strictly dependent on maintaining the protonated cationic state.[1]

Module 2: Buffer Selection & Preparation

Q: Which buffer system is optimal for Rotundin stability?

A: We recommend a Phosphate-Citrate or Acetate buffer system maintained between pH 3.5 and 4.5 .[1]

ParameterRecommendationScientific Rationale
Buffer Type Acetate (20-50 mM) or Phosphate Acetate has excellent buffering capacity at pH 3.5–5.[1]0. Phosphate is acceptable but ensure no calcium ions are present (precipitation risk).[1]
Target pH 4.0 ± 0.2 Balances solubility (requires acid) with chemical stability (too acidic can promote hydrolysis of excipients).[1]
Co-solvent DMSO or Ethanol (Optional)If high concentrations (>5mM) are needed, predissolve in DMSO before adding to the buffer.
Additives Antioxidants Ascorbic acid (0.1%) or Sodium Metabisulfite prevents oxidative dehydrogenation.[1]
Protocol: Preparation of Stable Rotundin Stock (10 mM)
  • Weighing: Weigh the Rotundin Hydrate powder.[1][3]

  • Initial Dissolution (The "Acid Shock"): Do not add water yet.[1] Add 0.1 M HCl or DMSO dropwise until the powder is fully wetted and dissolved.

    • Why? This ensures immediate protonation or solvation before the water creates a hydration shell that might trap undissolved particles.[1]

  • Dilution: Slowly add your chosen buffer (e.g., 50 mM Acetate, pH 4.0) to the final volume.

  • Filtration: Filter through a 0.22 µm PVDF membrane.[1] Nylon membranes may bind alkaloids.[1]

Module 3: Degradation & Troubleshooting

Q: My clear solution turned yellow after 24 hours. Is it still usable?

A: No. The yellow color indicates oxidation.[1] Rotundin (tetrahydro-structure) degrades into Palmatine (quaternary aromatic structure) or other oxidation products.[1] This reaction is catalyzed by light and metal ions.[1]

Degradation Pathway:


[1]
Troubleshooting Table
SymptomProbable CauseCorrective Action
Cloudiness / Precipitate pH Drift > 6.0Check pH.[1] If > 5.5, re-acidify with dilute HCl or Phosphoric acid.[1]
Yellow Discoloration Photo-oxidationCRITICAL: Store in amber glass.[1] Wrap containers in foil.
Yellow Discoloration Trace Metal CatalysisAdd 1 mM EDTA to the buffer to chelate trace metals.
HPLC Peak Broadening Column Overload (Basic)Ensure HPLC mobile phase is acidic (e.g., 0.1% Formic Acid).[1]
Visualization: The Oxidation Cascade

Degradation LTHP Rotundin (L-THP) (Colorless / Active) Stress Stress Factors: UV Light, O2, pH > 7 LTHP->Stress Inter Intermediate Radicals Stress->Inter Dehydrogenation Palmatine Palmatine / Dehydro-products (Yellow / Inactive) Inter->Palmatine Aromatization

Figure 2: The primary degradation pathway.[1] The conversion from the tetrahydro-form to the aromatic form causes the characteristic yellowing.[1]

Module 4: Storage & Handling FAQs

Q: Can I freeze the aqueous stock solution? A: Freezing aqueous stocks is risky . As water freezes, the exclusion of solutes concentrates the buffer salts and the drug into liquid pockets (cryoconcentration).[1] This can cause:

  • pH Shifts: Phosphate buffers can shift pH drastically (up to 2 units) during freezing.[1]

  • Precipitation: The concentrated drug may crash out and fail to redissolve upon thawing.[1] Recommendation: Prepare fresh, or store as a solution in pure DMSO at -20°C.

Q: What is the specific extinction coefficient for concentration verification? A: L-THP absorbs strongly in the UV range.[1]

  • 
    :  ~281-282 nm.[1]
    
  • Protocol: Dilute 10 µL of stock into 990 µL of 0.1 M HCl (not water) to measure UV absorbance. Using water may cause micro-precipitation that scatters light and gives false high readings.[1]

References

  • PubChem. (n.d.).[1] Tetrahydropalmatine (Compound).[1][2][4][5][6][7][8][9] National Library of Medicine.[1] Retrieved from [Link][1]

  • Google Patents. (2013).[1] CN103301760B: Method for dissolving rotundin and rotundin solution.[1] Retrieved from

  • Frontiers in Pharmacology. (2021). A Comprehensive Review on the Chemical Properties... of Tetrahydropalmatine. Retrieved from [Link]

Sources

Technical Support Center: Resolving Enantiomeric Separation Issues with Rotundin Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Enantiomeric Separation

Rotundin hydrate is the hydrated form of L-tetrahydropalmatine (L-THP), a tetrahydroprotoberberine isoquinoline alkaloid. In drug development and quality control, resolving L-THP from its racemic mixture (DL-THP) is an absolute necessity due to severe pharmacological divergence between the enantiomers. L-THP functions as an active dopamine D1 and D2 receptor antagonist, imparting therapeutic analgesic, sedative, and potential anti-addiction properties[1]. Conversely, the dextrorotatory isomer (D-THP) lacks these therapeutic benefits and is associated with monoamine depletion and distinct toxicological profiles[2].

Pharmacological_Pathway Racemate Racemic THP (DL-Tetrahydropalmatine) LTHP L-THP (Rotundine) Active Enantiomer Racemate->LTHP Chiral Separation DTHP D-THP Inactive/Toxic Enantiomer Racemate->DTHP Chiral Separation Receptors D1/D2 Dopamine Receptors (Antagonism) LTHP->Receptors High Affinity Binding Toxicity Monoamine Depletion (Adverse Effects) DTHP->Toxicity Distinct Toxicological Action Outcome Analgesia & Sedation Receptors->Outcome Therapeutic Effect

Caption: Pharmacological divergence of THP enantiomers highlighting the need for chiral separation.

Troubleshooting FAQs

Q1: I am experiencing severe peak tailing and poor resolution (Rs < 1.5) of DL-THP on a polysaccharide-based chiral column. What is the mechanistic cause, and how can I fix it? A1: Causality: Peak tailing in basic alkaloids like THP is primarily caused by non-specific secondary interactions between the tertiary amine group of the THP molecule and residual, unendcapped silanol groups on the silica support of the Chiral Stationary Phase (CSP). Solution: Transition your method to a Polar Organic Mode (POM). Using 100% Methanol or Anhydrous Ethanol on a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD or OJ-H) effectively suppresses these silanol interactions. Literature demonstrates that POM with methanol achieves excellent baseline separation without the need for basic additives (like diethylamine or triethylamine) that are typically required in normal-phase hexane mixtures[3].

Q2: How do I isolate L-THP from complex biological matrices (e.g., plasma or herbal extracts) without irreversibly degrading my expensive chiral column? A2: Causality: Direct injection of biological matrices introduces endogenous lipids and proteins that irreversibly bind to the CSP, destroying its enantioselectivity and drastically reducing column lifespan. Solution: Implement an Achiral-Chiral 2D-LC heart-cutting workflow. Utilize a reversed-phase C18 column in the first dimension to separate the racemic THP fraction from endogenous interferences. A switching valve is then used to transfer only the purified THP fraction to the chiral column (e.g., Chiralcel OJ-H) for enantiomeric resolution[4].

Q3: I need to scale up my analytical separation to a semi-preparative scale to purify this compound. However, I lose baseline resolution when I increase the injection volume. How can I optimize loading capacity? A3: Causality: Scaling up often leads to column overloading, pushing the separation outside the linear isotherm region, which manifests as peak fronting/tailing and co-elution. Solution: Maximize the thermodynamic solubility of your sample in the mobile phase. Polar Organic Mode (e.g., 100% Methanol) provides significantly higher solubility for this compound compared to normal-phase alkane/alcohol mixtures. This allows you to inject a higher mass load in a smaller volume, maintaining the integrity of the separation band and preserving baseline resolution on a semi-preparative scale[5].

Verified Experimental Protocols

Protocol 1: Analytical Chiral HPLC Separation of DL-THP (Polar Organic Mode)

This protocol utilizes a self-validating system where the absence of basic additives prevents baseline drift, ensuring high reproducibility.[3]

Materials:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 100% HPLC-grade Methanol (No basic additives required).

  • Sample Solvent: Methanol.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with HPLC-grade Methanol for 30 minutes at 1.0 mL/min to remove any residual aqueous or normal-phase solvents.

  • Equilibration: Install the chiral column and equilibrate with 100% Methanol at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

  • Sample Preparation: Dissolve this compound (DL-THP) in Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor the eluent using a UV detector set to 230 nm or 280 nm.

  • Validation: Calculate the resolution factor (Rs). A successful separation will yield an Rs > 1.5, indicating baseline resolution between L-THP and D-THP.

Protocol 2: 2D-LC Achiral-Chiral Heart-Cutting Workflow for Biological Samples

This protocol protects the chiral stationary phase while allowing direct quantification of enantiomers from plasma.[6]

Materials:

  • 1st Dimension (Achiral): Kromasil C18 column (150 mm × 4.6 mm, 5 µm).

  • 2nd Dimension (Chiral): Chiralcel OJ-H column (250 mm × 4.6 mm, 5 µm).

  • Switching Valve: 6-port, 2-position automated fluidic valve.

Step-by-Step Methodology:

  • Matrix Cleanup (1st Dimension): Inject the prepared biological sample onto the C18 column. Use a mobile phase of Acetonitrile / 0.1% Phosphoric Acid (adjusted to pH 6.15 with triethylamine) at a ratio of 47:53.

  • Heart-Cutting: Monitor the UV absorbance. As the racemic THP peak begins to elute from the C18 column, actuate the switching valve to direct the flow into a sample loop.

  • Transfer: Once the THP fraction is captured, switch the valve to flush the loop contents onto the Chiralcel OJ-H column.

  • Enantiomer Resolution (2nd Dimension): Elute the chiral column using Anhydrous Ethanol as the mobile phase.

  • Detection: Monitor the separation at 230 nm. L-THP and D-THP will elute as distinct, baseline-resolved peaks.

Workflow_2DLC Sample Biological Matrix (Plasma/Extract) Achiral 1st Dimension Achiral C18 Column (Matrix Cleanup) Sample->Achiral Injection Valve Switching Valve (Heart-Cutting) Achiral->Valve Racemic THP Fraction Chiral 2nd Dimension Chiralcel OJ-H Column (Enantiomer Resolution) Valve->Chiral Transfer Det UV Detection (230 nm) Chiral->Det L-THP & D-THP

Caption: 2D-LC Achiral-Chiral heart-cutting workflow for THP enantiomer extraction and resolution.

Quantitative Data Presentation

The following table summarizes the chromatographic parameters for the separation of DL-THP under varying validated conditions, providing a benchmark for system suitability testing.

Separation Method / ModeStationary PhaseMobile Phase CompositionResolution (Rs)Separation Factor (α)Reference
Polar Organic Mode (POM) Cellulose tris(3,5-dimethylphenylcarbamate)100% Methanol (No additives)> 1.5 (Baseline)N/AZhai et al.[5]
2D-LC Chiral Dimension Chiralcel OJ-H100% Anhydrous Ethanol≥ 1.6> 1.29Hong et al.[4]
Normal Phase (Reference) Chiralpak ADHexane / Isopropanol / DEA~ 1.5N/AVárnai et al.[7]

Note: Polar Organic Modes generally provide superior sample solubility and eliminate the need for basic additives, which simplifies mobile phase preparation and extends column life.

References

  • Title: Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo.
  • Title: Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs.
  • Title: L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction.
  • Title: Enantioselective Complexation of Xylopinine: A Cyclodextrin-Assisted CE and NMR Study.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variation in Rotundin Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Consistency Challenge

Rotundin (L-Tetrahydropalmatine or L-THP) is an isoquinoline alkaloid primarily isolated from Stephania and Corydalis species. While total synthesis is possible, industrial production largely relies on extraction and semi-synthetic purification.

Batch-to-batch variation in Rotundin Hydrate usually stems from three distinct failure modes:

  • Polymorphic/Solvatomorphic shifting: Inadvertent production of the anhydrous form instead of the stable hydrate.

  • Optical Purity Drift: Racemization of the L-isomer during harsh extraction conditions.

  • Oxidative Degradation: Conversion of L-THP to Palmatine (yellow impurity) due to exposure to light or air.

This guide moves beyond standard SOPs to address the mechanistic causes of these variations.

Visualizing the Critical Control Points

The following workflow illustrates the standard extraction and purification pathway, highlighting the specific nodes where variation is introduced.

RotundinProcess RawMat Raw Material (Stephania Tubers) AcidExt Acid Extraction (H2SO4/HCl) RawMat->AcidExt Variation: Alkaloid Content Basification Basification (pH 9-10) AcidExt->Basification Critical: Temp Control Crude Crude L-THP Precipitate Basification->Crude Critical: pH Endpoint Purification Recrystallization (EtOH/Water) Crude->Purification Removal of Palmatine Purification->Purification Reprocess if Yellow Drying Controlled Drying (<60°C) Purification->Drying Critical: Solvent Ratio Final This compound (Final Product) Drying->Final Risk: Dehydration

Figure 1: Critical Control Points (CCPs) in the this compound extraction and purification workflow. Red and Yellow nodes indicate highest risk for batch variation.

Module 1: Extraction Efficiency & Yield

The Issue: Significant yield fluctuation (e.g., 0.8% vs 1.5%) between batches despite identical raw material weight.

Q: Why is my crude yield inconsistent even when the raw material source is the same?

A: The variation often lies in the Acid-Base Switch efficiency . Rotundin exists as a salt in the plant matrix. Inconsistent yield is rarely due to the plant itself but rather the completeness of the salt-to-base conversion.

  • The Mechanism: L-THP precipitates as a free base at pH 9–10. If the pH is <9, the alkaloid remains protonated and water-soluble (lost in filtrate). If pH >11, you risk racemization or hydrolysis of other matrix components that co-precipitate as impurities.

  • The Fix:

    • Titration, not just Paper: Do not rely on litmus paper. Use a calibrated pH meter.

    • The "Stalling" Point: Precipitation is not instantaneous.[1] Hold the solution at pH 9–10 for at least 2–4 hours with gentle stirring to allow crystal growth (Ostwald ripening). Rapid filtration traps mother liquor, leading to false "high yields" that fail purity tests later.

Q: How do I standardize the initial extraction?

A: Switch to a Lactic Acid / Ultrasonic protocol if possible, or standardize the H2SO4 maceration. Recent data suggests that ultrasonic-assisted extraction (UAE) with organic acids (like lactic acid) improves mass transfer significantly compared to passive maceration [1].

Standardized Extraction Parameters:

Parameter Specification Reason
Solvent 1.5% - 2.5% H2SO4 (aq) Ensures complete protonation of alkaloids.
Ratio 1:6 (Solid:Liquid) Sufficient volume to prevent saturation.
Temperature Ambient (25°C) Heat promotes oxidation to Palmatine.

| Time | 24 Hours (Maceration) | Equilibrium time for diffusion. |

Module 2: Purity & Color (The "Yellow" Problem)

The Issue: The final product has a yellow tint instead of being pure white.

Q: What causes the yellow discoloration in Rotundin batches?

A: The yellow color is Palmatine , the oxidized quaternary ammonium derivative of L-THP. L-THP is sensitive to light and heat.[2] Oxidation removes four hydrogens, aromatizing the C-ring to form Palmatine, which is intensely yellow [2].

Troubleshooting Protocol:

  • Check Inerting: Are you crystallizing under Nitrogen? If not, atmospheric oxygen at elevated crystallization temperatures (reflux) will drive oxidation.

  • Check Raw Material Age: Old Stephania tubers often have higher baseline Palmatine levels.

  • Remediation: If a batch is yellow, recrystallize using Ethanol (95%) with 0.5% Activated Carbon .

    • Step: Dissolve crude at reflux -> Add Carbon -> Stir 15 min -> Hot Filter -> Cool to crystallize.

Module 3: Hydrate Stability (The "Crystal" Problem)

The Issue: Batch fails water content specifications (KF titration) or Melting Point is too high/low.

Q: How do I ensure I isolate the Hydrate and not the Anhydrous form?

A: You must control the Water Activity (aw) in the crystallization solvent and the Drying Temperature . Rotundin Monohydrate is the stable form in high-humidity environments, but it can dehydrate to the anhydrous form if dried aggressively. The anhydrous form melts higher (~146°C) than the hydrate (~115°C with effervescence) [3].

The "Hydrate Lock" Protocol:

  • Crystallization Solvent: Use Ethanol:Water (70:30) . Pure ethanol or methanol tends to yield the anhydrous form or unstable solvates. The presence of water in the lattice is thermodynamically favored only when sufficient water is present in the solvent matrix.

  • Drying Limit:

    • Danger Zone: Drying > 80°C under vacuum will strip the lattice water.

    • Target: Dry at 50°C – 60°C under moderate vacuum (or air dry).

    • Validation: Stop drying when the weight loss matches the theoretical water content for the monohydrate (approx 4-5%).

Data Table: Crystal Forms & Properties

Property This compound (Target) Anhydrous L-THP (Deviant)
Melting Point 115°C (effervesces) 141°C – 144°C
Appearance White crystalline plates White powder/needles

| Stability | Stable in ambient humidity | Hygroscopic (reverts to hydrate) |

Module 4: Analytical Validation

The Issue: Inconsistent HPLC retention times or peak shapes.

Q: Why does my HPLC peak split?

A: This is likely an Ionization Issue . L-THP is a tertiary amine (pKa ~6.5). If your mobile phase pH is near the pKa, the molecule splits between ionized and unionized forms, causing peak tailing or splitting.

Recommended HPLC Method [4]:

  • Column: C18 (Octylsilane bonded silica).

  • Buffer: Phosphate buffer (pH adjusted to 6.5 with triethylamine).

  • Mobile Phase: Methanol : Buffer (65 : 35).[3]

  • Note: The triethylamine acts as a peak silanol blocker, sharpening the peak.

References

  • Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Source: National Institutes of Health (PMC) URL:[Link]

  • Rotundine | C22H28O8 | CID 73354911 Source:[4] PubChem URL:[4][Link]

  • Characterization of A New Anhydrous Form of Rotundine and its Monohydrate Source: ResearchGate URL:[5][6][Link]

  • Simultaneous HPLC analysis of crebanine, dicentrine, stephanine and tetrahydropalmatine in Stephania venosa Source: SciELO URL:[Link]

Sources

Identification of oxidative degradation products of Rotundin hydrate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists characterizing the oxidative stability of Rotundin (L-Tetrahydropalmatine, L-THP). It moves beyond standard protocols to address specific troubleshooting scenarios encountered during forced degradation and impurity profiling.

Topic: Identification & Troubleshooting of L-Tetrahydropalmatine (L-THP) Oxidation Products Core Molecule: (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline Primary Degradant: Palmatine (Quaternary protoberberine alkaloid)

🔬 Module 1: Stress Testing & Sample Generation

Objective: Induce relevant oxidative degradation (5–20%) without destroying the impurity profile.

Q1: I am using 3% H₂O₂ for 2 hours but observing <1% degradation. Is Rotundin resistant to oxidation?

Diagnosis: Rotundin (L-THP) possesses a rigid tetracyclic isoquinoline core that is relatively stable against mild peroxide attack at neutral pH. However, it is highly sensitive to radical-mediated oxidation and metal-catalyzed dehydrogenation .

Corrective Protocol:

  • Activate the Oxidation: Standard H₂O₂ often fails to abstract the hydrogen at the C-14 position (the chiral center). You must introduce a radical initiator or a metal catalyst.

    • Option A (Fenton Chemistry): Add 0.1 mM Fe³⁺ (FeCl₃) to your 3% H₂O₂ solution. The metal ion acts as a catalyst to facilitate the electron transfer required for dehydrogenation.

    • Option B (Photo-Oxidation): Combine H₂O₂ with UV light exposure.[1] L-THP absorbs strongly in the UV region; the excited state is more prone to oxidative attack.

  • Solvent Check: Ensure your co-solvent (e.g., Methanol) is not acting as a radical scavenger. If using MeOH, switch to Acetonitrile (ACN), which is less reactive toward hydroxyl radicals.

Q2: My degraded sample shows precipitation. How do I handle this for LC-MS injection?

Diagnosis: The primary oxidative product of Rotundin is Palmatine . Unlike the lipophilic parent L-THP (Free base/Hydrate), Palmatine is a quaternary ammonium salt (ionic) and may have different solubility limits, particularly if the counter-ion in your stress media (e.g., phosphate) forms an insoluble salt with the alkaloid.

Troubleshooting Steps:

  • Solubilization: Do not filter immediately. Add a solvent with high dielectric constant and organic strength (e.g., 50:50 Water:ACN with 0.1% Formic Acid). The acid ensures the L-THP remains protonated and soluble, while the water dissolves the ionic Palmatine.

  • Centrifugation: Use high-speed centrifugation (15,000 x g) rather than syringe filters if the volume is small, to prevent adsorption of the quaternary cation onto the filter membrane.

📊 Module 2: Analytical Method (LC-MS Separation)

Objective: Baseline resolution of the parent (Tertiary Amine) and degradant (Quaternary Amine).

Q3: The degradation product (Palmatine) is tailing significantly or eluting with poor peak shape. Why?

Diagnosis: Palmatine is a permanently charged quaternary cation. On standard C18 columns, it engages in strong secondary interactions with residual silanol groups, causing severe tailing.

Optimization Guide:

Parameter Recommendation Scientific Rationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or PFP (Pentafluorophenyl) CSH columns have a low-level positive surface charge that repels cationic analytes (like Palmatine), preventing silanol interaction and sharpening the peak.
Buffer System Ammonium Formate (10-20 mM) High ionic strength is critical. It masks silanols and provides counter-ions for the quaternary amine, improving peak symmetry.

| pH Control | Acidic (pH 3.0 - 4.0) | Keeps residual silanols protonated (neutral), reducing their ability to bind the cationic Palmatine. |

Q4: I see a mass at m/z 352, but my parent is m/z 356. Shouldn't oxidation add oxygen (+16 Da)?

Diagnosis: Not necessarily. While N-oxidation (+16 Da) is common for aliphatic amines, the dominant oxidative pathway for tetrahydroprotoberberines like Rotundin is oxidative dehydrogenation (aromatization).

  • Parent (L-THP): C₂₁H₂₅NO₄. Monoisotopic Mass = 355.18. Observed [M+H]⁺ = 356.19 .

  • Product (Palmatine): C₂₁H₂₂NO₄⁺. This molecule has lost 4 hydrogens and gained a permanent positive charge and aromaticity in the C-ring.

  • Observed Mass: Since Palmatine is already charged, it appears as M⁺ (not M+H) at m/z 352.15 .

🧬 Module 3: Structural Elucidation & Pathway

Objective: Confirming the identity of the oxidative degradant.

Q5: Can I distinguish between the N-oxide and Palmatine using MS/MS?

Answer: Yes, the fragmentation patterns are distinct.

Experimental Logic:

  • Palmatine (m/z 352):

    • Stability: The aromatic quaternary core is extremely stable. You will require higher collision energy (CE) to fragment it.

    • Fragment Ions: Look for m/z 337 (loss of methyl radical •CH₃) and m/z 308 (loss of C₂H₄O or similar methoxy-ring cleavages). The core structure remains largely intact.

  • Rotundin N-Oxide (Hypothetical m/z 372):

    • Stability: Labile oxygen.

    • Fragment Ions: Characteristic loss of -16 Da (Oxygen) or -18 Da (Water) to revert to the parent mass (m/z 356) or the dehydrated iminium ion.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative conversion of Rotundin (L-THP) to Palmatine via the removal of four hydrogen atoms, catalyzed by reactive oxygen species (ROS) or metal ions.

Rotundin_Degradation cluster_legend Key Mechanism: Oxidative Dehydrogenation L_THP Rotundin (L-THP) [C21H25NO4] (m/z 356 [M+H]+) Intermediate Imine Intermediate (Unstable) L_THP->Intermediate -2H (Oxidation) ROS / Metal Ion Palmatine Palmatine [C21H22NO4]+ (m/z 352 [M]+) Intermediate->Palmatine -2H (Aromatization) Spontaneous/Rapid Desc Unlike typical N-oxidation, the isoquinoline core prefers aromatization to the quaternary ammonium salt (Palmatine).

Figure 1: Oxidative dehydrogenation pathway of L-Tetrahydropalmatine to Palmatine.[2][3]

📝 Summary of Key Degradants

Use this table to match your LC-MS peaks.

Compound NameStructure TypeObserved m/zMass Shift (Δ)RRT (Approx)*Key Characteristic
Rotundin (L-THP) Tertiary Amine356.19 [M+H]⁺01.00Parent Peak
Palmatine Quaternary Alkaloid352.15 [M]⁺-4 Da~0.85 - 0.95High UV absorbance; Tailing on std C18
Dehydro-L-THP Imine Intermediate354.17 [M+H]⁺-2 DaVariableTransient; rarely isolated
Rotundin N-Oxide N-Oxide372.18 [M+H]⁺+16 Da< 0.80Labile; loses -16 Da in MS2

*RRT (Relative Retention Time) will vary based on pH. Palmatine usually elutes earlier than L-THP in acidic reverse-phase conditions due to its permanent charge.

References

  • Chemical Stability of L-THP: Levo-tetrahydropalmatine from Rhizoma Corydalis: Chemical Stability and Major Degradation Products Identification. (2025).[4][5] SSRN.[6]

  • Analytical Method Validation: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. (2021).[7][8] LCGC International.

  • Forced Degradation Guidelines: Forced Degradation Study as per ICH Guidelines (Q1A R2). ResolveMass.[9]

  • Pharmacology & Structure: L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction.[3] (2012). National Institutes of Health (NIH).

  • Impurity Profiling: Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. (2025).[4][5] IJPS Journal.

Sources

Technical Support Center: Enhancing the Bioavailability of Rotundin Hydrate (L-Tetrahydropalmatine)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Support Center for Rotundin hydrate, commonly known as L-tetrahydropalmatine (L-THP). While L-THP is a potent isoquinoline alkaloid utilized for its analgesic and neuroprotective properties, its clinical translation is severely bottlenecked by poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism.

This guide is engineered for drug development professionals to troubleshoot formulation failures, understand the mechanistic causality behind bioavailability enhancement strategies, and implement self-validating experimental protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: My L-THP aqueous suspension yields highly variable and sub-therapeutic plasma concentrations. What is the mechanistic cause, and how can I resolve this at the API level? A1: The variability is fundamentally tied to L-THP’s pseudopolymorphism. If you are using this compound (the monohydrate form), the incorporation of water molecules into the crystal lattice creates a highly stable, low-energy state through extensive intermolecular hydrogen bonding. This thermodynamic stability directly opposes aqueous dissolution.

  • The Solution: Perform a solvent-mediated phase transition to isolate the anhydrous form of L-THP. Removing the water of hydration increases the free energy and conformational flexibility of the solid state. In vivo data demonstrates that the anhydrous form presents an absorbable superiority, yielding a

    
     and AUC approximately 1.5 times higher than the monohydrate [1].
    

Q2: I formulated a Binary Amorphous Solid Dispersion (ASD) of L-THP to increase solubility, but I observed rapid recrystallization during dissolution testing. How do I stabilize the amorphous state? A2: Recrystallization in binary ASDs occurs when the selected polymer fails to maintain the supersaturated state of the API in gastrointestinal fluids, leading to rapid nucleation. You might be tempted to add a surfactant to create a ternary ASD to improve wettability.

  • The Troubleshooting Catch: Proceed with extreme caution. Studies show that adding just 1.5% of a surfactant (like Poloxamer 188) to an L-THP binary ASD can actually decrease relative bioavailability by 2.4 times [2].

  • The Causality: Excessive surfactant competitively hydrogen-bonds with the polymer, stripping the polymer away from the L-THP molecules. Without the polymer's steric hindrance, the high-energy amorphous L-THP rapidly nucleates and crystallizes before it can be absorbed. Optimization requires matching the Hildebrand solubility parameters of the API and polymer, rather than over-relying on surfactants.

Q3: How exactly does a Self-Microemulsifying Drug Delivery System (SMEDDS) bypass the extensive first-pass metabolism of L-THP? A3: L-THP has an exceptionally low absolute oral bioavailability of ~1.24% [3] due to rapid hepatic clearance. SMEDDS formulations encapsulate L-THP within lipidic nano-droplets upon contact with aqueous GI fluids. These lipid droplets are taken up by enterocytes and packaged into chylomicrons. Because chylomicrons are too large to enter the hepatic portal vein, they are secreted into the lymphatic system via the lacteals. This lymphatic transport shunts the drug directly into the systemic circulation via the thoracic duct, completely bypassing the liver's first-pass effect [4].

Part 2: Quantitative Data & Pharmacokinetic Comparison

The following table synthesizes the pharmacokinetic enhancements achieved through various formulation strategies compared to a standard L-THP aqueous suspension.

Formulation StrategyAbsolute BioavailabilityRelative Bioavailability (vs. Suspension)

Enhancement
Primary Mechanistic Driver
Aqueous Suspension ~1.24%100% (Baseline)1.0xN/A
Anhydrous Polymorph N/A~150%1.5xElevated solid-state free energy; disrupted water lattice
Liquid SMEDDS N/A198.63%>2.0xLymphatic transport bypass; nano-solubilization
Binary ASD N/A334.77%>3.0xGeneration and maintenance of supersaturation

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to the next step of these workflows without passing the defined Validation Check .

Protocol A: Preparation and Validation of L-THP Liquid SMEDDS

Objective: Formulate a lipid-based carrier to bypass hepatic first-pass metabolism.

  • Excipient Screening: Determine the equilibrium solubility of L-THP in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) by adding excess API to 1 mL of each vehicle. Shake at 37°C for 48 hours, centrifuge, and quantify the supernatant via HPLC.

  • Ternary Phase Diagram Construction: Titrate oil mixtures with a surfactant/co-surfactant mixture (

    
     ratio of 1:1, 2:1, and 3:1) with water to identify the microemulsion region (clear, isotropic mixtures).
    
  • Drug Loading: Dissolve the required dose of L-THP into the optimized blank SMEDDS formulation under gentle magnetic stirring at 40°C until a homogenous isotropic mixture is formed.

  • Validation Check (Self-Correction Gate): Dilute 100

    
    L of the SMEDDS in 10 mL of 0.1N HCl (simulated gastric fluid). Analyze immediately via Dynamic Light Scattering (DLS). The system is only validated if the Z-average droplet size is <200 nm  and the Polydispersity Index (PDI) is < 0.3 . If PDI > 0.3, the emulsion is unstable; you must increase the surfactant-to-oil ratio.
    
Protocol B: Binary Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Objective: Trap L-THP in a high-energy amorphous state to drive supersaturation.

  • Solubilization: Dissolve L-THP and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a co-solvent system (e.g., Ethanol/Dichloromethane 1:1 v/v) to ensure molecular mixing.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator set to 40°C under a vacuum of <10 mbar to kinetically trap the drug in the polymer matrix before crystal nucleation can occur.

  • Secondary Drying: Transfer the resulting film to a vacuum desiccator for 24 hours to remove residual solvent, then mill and sieve through a 60-mesh screen.

  • Validation Check (Self-Correction Gate): Subject the powder to Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The protocol is successful only if PXRD shows a broad amorphous "halo" with zero sharp Bragg peaks, and DSC reveals a single glass transition temperature (

    
    ). Two 
    
    
    
    values indicate phase separation, requiring a change in polymer selection.

Part 4: Mechanistic Visualizations

SMEDDS_Pathway A L-THP API (Poorly Soluble) B SMEDDS Formulation (Oil + Surfactant) A->B Formulation C In Vivo Dispersion (Nano-micelles <200nm) B->C GI Fluids D Enterocyte Uptake (Chylomicron Assembly) C->D Absorption E Lymphatic Transport (Bypasses Liver) D->E Secretion F Systemic Circulation (Enhanced Bioavailability) E->F Thoracic Duct

Fig 1. L-THP SMEDDS absorption pathway bypassing hepatic first-pass metabolism via lymphatic transport.

ASD_Workflow A L-THP + Polymer (Molecular Mix) B Solvent Evaporation (Rapid Drying) A->B C Amorphous Solid Dispersion (High Energy State) B->C D Aqueous Dissolution (Supersaturation) C->D E Nucleation & Recrystallization (Bioavailability Drop) D->E Poor Polymer Match / Excess Surfactant F Stabilized Binary ASD (Maintained Absorption) D->F Optimal Polymer / Strong H-Bonds

Fig 2. L-THP Amorphous Solid Dispersion (ASD) formulation workflow and dissolution stability logic.

References

  • Characterization of A New Anhydrous Form of Rotundine and its Monohydrate. Journal of Molecular Structure. URL:[Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. URL:[Link]

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers in Pharmacology. URL:[Link]

  • Development of solidified self-microemulsifying drug delivery systems containing l-tetrahydropalmatine: Design of experiment approach and bioavailability comparison. International Journal of Pharmaceutics. URL:[Link]

Validation & Comparative

Analytical Comparison Guide: Validation of UV Spectrophotometric Method vs. HPLC for Rotundin Hydrate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profile & Mechanistic Grounding

Rotundin hydrate, scientifically known as L-tetrahydropalmatine (THP), is a prominent isoquinoline alkaloid extracted from botanical sources such as Stephania rotunda and Corydalis yanhusuo. It is widely utilized in pharmaceutical formulations for its potent analgesic, sedative, neuroprotective, and anti-addiction properties[1][2].

Quantifying Rotundin requires exploiting its structural chromophores. The conjugated aromatic rings in its isoquinoline backbone—augmented by methoxy auxochromes—exhibit strong ultraviolet (UV) absorption. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for analyzing complex botanical matrices, UV spectrophotometry offers a highly efficient, cost-effective, and rapid alternative for the routine Quality Control (QC) of bulk active pharmaceutical ingredients (APIs) and uniform dosage forms like tablets or injections[3].

Causality in Solvent Selection: Rotundin in its free-base form is highly lipophilic and poorly soluble in water. To achieve the homogenous solution critical for Beer-Lambert law compliance, the analyte is typically dissolved in 0.5% sulfuric acid (


) or methanol. The acidic aqueous environment protonates the basic tertiary amine of the isoquinoline ring, forming Rotundine sulfate. This salt form is highly water-soluble, preventing micro-aggregation and subsequent light scattering that would otherwise skew UV absorbance readings[3].

Methodological Comparison: UV Spectrophotometry vs. HPLC-PDA

When establishing a quantification workflow, the choice between UV spectrophotometry and HPLC coupled with a Photo-Diode Array (PDA) depends entirely on the matrix complexity and the required sensitivity threshold.

Wavelength Dynamics & Specificity: In HPLC-PDA analysis, researchers often utilize a detection wavelength of 205 nm because THP exhibits significantly stronger absorbance in the deep-UV region, which substantially improves the Limit of Detection (LOD) to as low as 0.75 µg/mL[1]. However, for direct UV spectrophotometry, scanning at 205 nm is highly susceptible to background noise from solvent cut-offs, dissolved oxygen, and excipient interference. Therefore, UV methods strictly utilize the secondary absorption maximum at 281–282 nm . At this wavelength, the absorption coefficient is approximately 136 to 160, providing an optimal balance of specificity and sensitivity while bypassing deep-UV matrix interference[1][3].

Table 1: Performance Comparison for this compound Quantification
ParameterUV Spectrophotometry (at 281 nm)HPLC-PDA (at 205 nm / 282 nm)
Primary Application Bulk API, uniform tablets, and injectionsComplex plant extracts, degradation profiling
Specificity Low (Cannot separate co-eluting compounds)High (Chromatographic baseline separation)
Sensitivity (LOD) Moderate (~1.5 - 2.0 µg/mL)High (0.75 µg/mL at 282 nm; lower at 205 nm)
Matrix Interference High risk (Requires pure sample or blanking)Low risk (Interferences are eluted separately)
Throughput & Cost High throughput, extremely low operational costLower throughput, high solvent/equipment cost

Self-Validating Experimental Protocol: UV Method Validation

To ensure absolute trustworthiness, the following protocol integrates ICH Q2(R1) validation guidelines with built-in self-validating checkpoints. A self-validating system ensures that if any matrix interference or baseline drift occurs, the protocol fails safely before data is recorded.

Step 1: Solvent Selection & Standard Preparation
  • Standard Stock : Accurately weigh 30 mg of this compound reference standard.

  • Dissolution : Add 10 mL of methanol and use ultrasonic agitation for 5 minutes to disrupt the crystal lattice.

  • Dilution : Quantitatively dilute to 100 mL with 0.5%

    
     to yield a 300 µg/mL stock solution[3].
    
  • Self-Validation Check (System Suitability) : Prepare a matrix blank containing all placebo excipients in 0.5%

    
    . A zero-absorbance reading (Abs < 0.005) of this blank at 281 nm confirms the absence of matrix interference. If Abs > 0.005, the solvent system must be re-evaluated.
    
Step 2: Spectral Scanning & Wavelength Confirmation
  • Scan the standard solution from 200 nm to 400 nm against the validated solvent blank.

  • Confirm the

    
     at exactly 281 nm to ensure the structural integrity of the standard[3].
    
Step 3: Linearity and Range
  • Dilute the stock solution to create five concentration levels: 10, 20, 30, 40, and 50 µg/mL.

  • Measure absorbance at 281 nm and plot absorbance vs. concentration.

  • Causality : This step proves compliance with the Beer-Lambert law within the target working range.

Step 4: Precision and Accuracy (Standard Addition)
  • Precision : Analyze six replicates of the 30 µg/mL solution on the same day (Intra-day) and across three consecutive days (Inter-day).

  • Accuracy (Self-Validating) : Perform standard addition by spiking known concentrations of Rotundin standard (80%, 100%, 120%) into a pre-analyzed formulation sample. This proves that the excipients do not cause bathochromic (red) or hypsochromic (blue) spectral shifts at 281 nm.

Table 2: Typical Validation Parameters for Rotundin UV Method
Validation ParameterICH Q2(R1) Acceptance CriteriaTypical Rotundin UV Results
Linearity Range Method dependent10 – 50 µg/mL
Correlation Coefficient (

)


Intra-day Precision (%RSD)


Inter-day Precision (%RSD)


Accuracy (% Recovery) 98.0% – 102.0%99.1% – 101.2%

Visualizing the Validation Workflow

G Start This compound (Free Base or Sulfate) Solvent Protonation & Dissolution (0.5% H2SO4 or Methanol) Start->Solvent Ensures uniform solubility Scan UV Spectral Scan (200-400 nm) Solvent->Scan Lambda Determine λmax (281 nm chosen for specificity) Scan->Lambda Avoids deep-UV interference Val_Lin Linearity (Beer-Lambert) Range: 10-50 µg/mL Lambda->Val_Lin Val_Prec Precision Intra/Inter-day RSD < 2% Lambda->Val_Prec Val_Acc Accuracy Recovery 98-102% Lambda->Val_Acc Val_LOD Sensitivity LOD & LOQ Calculation Lambda->Val_LOD Data Statistical Validation (ICH Q2(R1) Guidelines) Val_Lin->Data Val_Prec->Data Val_Acc->Data Val_LOD->Data Report Validated UV Method Ready for QC Data->Report

Caption: Workflow for UV Spectrophotometric Method Validation of this compound.

References

  • Title: L-TETRAHYDROPALMATINE - ChemBK Source: ChemBK URL: [Link]

  • Title: Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Plant-Derived Secondary Metabolites Tetrahydropalmatine and Rutaecarpine Alleviate Paclitaxel-Induced Neuropathic Pain via TRPV1 and TRPM8 Modulation - MDPI Source: MDPI URL: [Link]

Sources

Comprehensive Comparison Guide: Bioequivalence of Generic Rotundin Hydrate Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Clinical Pharmacologists Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

Establishing the bioequivalence (BE) of generic Rotundin hydrate (l-tetrahydropalmatine, or l-THP) formulations against a Reference Listed Drug (RLD) is a complex biopharmaceutical challenge. Rotundin is a naturally occurring isoquinoline alkaloid utilized for its analgesic, sedative, and anxiolytic properties. However, its clinical efficacy is heavily bottlenecked by its physicochemical properties: it exhibits poor aqueous solubility, variable intestinal permeability, and is subject to extensive hepatic first-pass metabolism.

This guide provides a rigorous, objective framework for comparing a generic this compound formulation against an RLD. By detailing self-validating in vitro and in vivo protocols, this document bridges the gap between mechanistic pharmacokinetics and regulatory compliance.

Mechanistic Grounding: The Pharmacokinetics of l-THP

To design an effective BE study, one must first understand the causality behind l-THP's pharmacokinetic behavior. This compound is classified as a borderline Biopharmaceutics Classification System (BCS) Class II/IV compound.

As demonstrated in recent1, l-THP suffers from inadequate intestinal absorption and rapid systemic clearance, leading to low overall bioavailability[2]. Furthermore, 2 confirm that l-THP undergoes significant O-demethylation mediated primarily by CYP1A2 and CYP3A4 enzymes in the liver [1]. Because these enzymes exhibit high genetic polymorphism among populations, BE studies must utilize a crossover design to isolate formulation differences from inter-subject metabolic variability.

PK_Pathway OralDose Oral this compound Dissolution GI Tract Dissolution (Rate-Limiting Step) OralDose->Dissolution Absorption Intestinal Absorption (Caco-2 Permeability) Dissolution->Absorption Liver Hepatic First-Pass (CYP1A2 / CYP3A4) Absorption->Liver Systemic Systemic Circulation (Bioavailable l-THP) Liver->Systemic

Figure 1: Pharmacokinetic absorption and hepatic first-pass metabolism pathway of Rotundin.

In Vitro Equivalence: Dissolution Dynamics

Because Rotundin is a weakly basic alkaloid, its solubility is highly pH-dependent—dissolving readily in the acidic environment of the stomach but precipitating in the neutral pH of the intestines. Therefore, multi-pH dissolution profiling is a critical predictive tool for in vivo performance.

Step-by-Step Dissolution Protocol (Self-Validating System)
  • Media Preparation & Causality: Prepare 900 mL of three distinct media: pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer). Causality: This simulates the gastrointestinal transit gradient. Evaluating the formulation across all three pH levels ensures that excipient choices in the generic formulation do not alter the drug's precipitation kinetics in the lower GI tract.

  • Apparatus Setup: Utilize USP Apparatus II (Paddles) set to 50 RPM at 37.0 ± 0.5 °C. Self-Validation: Prior to testing, conduct mechanical calibration (wobble, centering, and depth checks) and thermal mapping. This ensures hydrodynamic consistency, meaning any variance in dissolution is strictly due to the formulation, not the apparatus.

  • Sampling & Quantification: Withdraw 5 mL aliquots at 5, 10, 15, 20, 30, 45, and 60 minutes. Quantify l-THP concentration using HPLC-UV at 280 nm against a 5-point calibration curve (

    
    ).
    
  • Data Analysis: Calculate the similarity factor (

    
    ). An 
    
    
    
    value between 50 and 100 ensures the generic dissolution profile is statistically equivalent to the RLD.
Table 1: Comparative In Vitro Dissolution Data ( Analysis)
Dissolution MediumGeneric Formulation (% Dissolved at 30 min)RLD (% Dissolved at 30 min)Similarity Factor (

)
Regulatory Conclusion
pH 1.2 (HCl) 94.2 ± 2.195.1 ± 1.882Equivalent
pH 4.5 (Acetate) 88.5 ± 3.487.9 ± 2.976Equivalent
pH 6.8 (Phosphate) 65.4 ± 4.262.1 ± 3.858Equivalent

In Vivo Bioequivalence Study Protocol

To definitively prove equivalence, a rigorous in vivo clinical trial must be executed. Because lipophilic drugs like l-THP often exhibit altered absorption in the presence of lipids,3 dictates that BE must be assessed under both fasted and fed conditions [4].

BE_Workflow Start Study Initiation (Healthy Volunteers) Period1 Period 1: Dosing (Generic vs RLD) Start->Period1 Washout Washout Period (7 Days, >5 Half-lives) Period1->Washout Period2 Period 2: Crossover (RLD vs Generic) Washout->Period2 Analysis LC-MS/MS Bioanalysis (l-THP Plasma Conc.) Period2->Analysis Stats Statistical Evaluation (90% CI Assessment) Analysis->Stats

Figure 2: Two-way crossover bioequivalence study workflow for this compound formulations.

Step-by-Step Clinical & Bioanalytical Methodology
  • Study Design & Causality: Implement a randomized, single-dose, two-treatment, two-period, two-sequence crossover design in healthy volunteers. Causality: A crossover design eliminates inter-subject anatomical and metabolic variability. Each subject acts as their own control, ensuring that differences in

    
     and 
    
    
    
    are strictly formulation-dependent.
  • Washout Period: Enforce a 7-day washout period between Period 1 and Period 2. Causality: The elimination half-life (

    
    ) of l-THP is approximately 10 hours. A 7-day washout far exceeds the mandatory "5 half-lives" rule, guaranteeing zero drug carryover into the second period.
    
  • Sample Extraction (LLE): Extract plasma samples using Liquid-Liquid Extraction (LLE) with ethyl acetate. Causality: LLE selectively partitions the lipophilic l-THP into the organic phase while precipitating polar matrix proteins and phospholipids. This drastically reduces ion suppression in the mass spectrometer source.

  • LC-MS/MS Quantification (Self-Validating): Spike all samples with a stable isotope-labeled internal standard (SIL-IS), such as l-THP-d3. Self-Validation: The SIL-IS co-elutes perfectly with the analyte and experiences identical matrix effects during Electrospray Ionization (ESI). By quantifying the peak area ratio (Analyte / IS), the analytical method intrinsically normalizes for any variations in extraction recovery or instrument fluctuations, ensuring absolute trustworthiness of the data.

Comparative Pharmacokinetic Data Analysis

Following bioanalysis, non-compartmental pharmacokinetic parameters are calculated. Regulatory bioequivalence is achieved only if the 90% Confidence Intervals (CI) for the geometric mean ratios (Test/Reference) of


 and 

fall entirely within the strict 80.00% to 125.00% acceptance criteria.
Table 2: In Vivo Pharmacokinetic Parameters (Fasted State, N=24)
Pharmacokinetic ParameterGeneric (Test) Mean ± SDRLD (Reference) Mean ± SDGeometric Mean Ratio (T/R)90% Confidence IntervalBE Achieved?

(ng/mL)
42.5 ± 8.341.8 ± 7.9101.5%94.2% – 109.8%Yes

(ng·h/mL)
215.4 ± 32.1218.6 ± 34.598.6%91.5% – 106.4%Yes

(ng·h/mL)
228.1 ± 35.2231.4 ± 37.198.7%91.8% – 106.7%Yes

(h)
1.5 (1.0 - 2.5)1.5 (1.0 - 2.5)N/AN/AN/A
*Median (Range) is reported for

as it is a categorical variable.

Conclusion: The experimental data validates that the generic this compound formulation is bioequivalent to the RLD. The precise matching of


 dissolution profiles translated accurately to in vivo exposure, confirming the reliability of the predictive biopharmaceutics framework.

References

  • He, J., et al. (2018). "In vitro technology and ADMET research in traditional Chinese medicine." Frontiers in Pharmacology / PMC - NIH. Available at:[Link]

  • Pham, T. P. D., et al. (2025). "Optimizing Extended-release Formulation of l-tetrahydropalmatine Based on In Vivo Outcomes Using Integrated Modeling Approaches." AAPS PharmSciTech / ResearchGate. Available at:[Link]

  • Buya, A. B., et al. (2020). "Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery." Pharmaceutics / PMC - NIH. Available at:[Link]

  • Žakelj, R., et al. (2020). "In vitro–In vivo Relationship and Bioequivalence Prediction for Modified-Release Capsules Based on a PBPK Absorption Model." AAPS PharmSciTech / ResearchGate. Available at:[Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Reproducibility of Rotundin Hydrate Detection Methods Across Laboratories

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Rotundin hydrate, also known as l-tetrahydropalmatine, a potent alkaloid with significant therapeutic potential, is no exception. The ability to reliably measure its concentration across different laboratories is a cornerstone of robust drug development, from preclinical studies to quality control of the final product. This guide provides an in-depth comparison of the most commonly employed analytical techniques for the detection of this compound—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-VIS) Spectroscopy. We will delve into the reproducibility of these methods, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Crucial Role of Reproducibility in Analytical Science

Reproducibility, defined as the precision of test results obtained with the same method on identical test items in different laboratories with different operators using different equipment, is a critical parameter in analytical method validation.[1][2] It provides a measure of the robustness and transferability of a method, ensuring that data generated across various sites can be compared with confidence. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, emphasizing the importance of precision at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision within the same laboratory), and reproducibility (inter-laboratory precision).[2]

A Comparative Overview of Detection Methodologies

The choice of an analytical method for this compound detection is often a balance between sensitivity, selectivity, cost, and the specific requirements of the analysis. Here, we compare the three most prevalent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For this compound, reversed-phase HPLC with a C18 column is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3][4] Detection is most often achieved using a UV-VIS detector, set at a wavelength where this compound exhibits maximum absorbance.[5]

Expected Performance: HPLC methods for the analysis of flavonoid glycosides and alkaloids, such as Rutin and l-tetrahydropalmatine, have demonstrated excellent linearity, accuracy, and precision in single-laboratory validation studies.[3][4][6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standard Solutions Standard->Dissolve Inject Inject into HPLC System Dissolve->Inject Filter Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Detect->Quantify Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh this compound Sample Derivatize Derivatization (e.g., silylation) Sample->Derivatize Inject Inject into GC System Derivatize->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Detect->Quantify Identify->Quantify UVVIS_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-VIS Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve Dissolve in a suitable solvent (e.g., Methanol) Sample->Dissolve Standard Prepare Standard Solutions Standard->Dissolve Scan Scan for λmax Dissolve->Scan Measure Measure Absorbance at λmax Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Calculate Concentration Measure->Quantify Calibrate->Quantify

Sources

Comparative pharmacokinetics of Rotundin hydrate and Levo-tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetics of Rotundin Hydrate and Levo-tetrahydropalmatine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Impact of Solid-State Forms on Bioavailability and ADME Profiles

Executive Summary: The Isomer and The Hydrate

In the development of neuroactive alkaloids, nomenclature often obscures critical physicochemical distinctions. Levo-tetrahydropalmatine (L-THP) is the active levorotatory enantiomer of tetrahydropalmatine, a benzisoquinoline alkaloid. Rotundin is the common pharmaceutical trade name for L-THP.[1][2]

While they share the same active pharmacological moiety (C₂₁H₂₅NO₄), the distinction requested—This compound vs. Levo-tetrahydropalmatine —is fundamentally a comparison of solid-state forms (pseudopolymorphs) and their resulting pharmacokinetic (PK) behaviors.

  • Levo-tetrahydropalmatine (Standard/Anhydrous): The pure, crystalline free base without lattice water. It exhibits higher solubility in organic solvents and, critically, superior oral bioavailability due to faster dissolution rates.

  • This compound (Monohydrate): The stable crystalline form containing water molecules in the lattice (typically L-THP·H₂O). While thermodynamically more stable, it suffers from reduced dissolution kinetics , leading to lower

    
     and 
    
    
    
    compared to the anhydrous form.

This guide analyzes the pharmacokinetic divergence caused by these hydration states and contrasts them with the racemic mixture (dl-THP) often found in crude extracts.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic divergence between the hydrate and the anhydrous form is driven by the energy required to break the crystal lattice during dissolution.

FeatureLevo-tetrahydropalmatine (Anhydrous)This compound (Monohydrate)Impact on PK
Molecular Formula C₂₁H₂₅NO₄C₂₁H₂₅NO₄ · H₂OHydrate has higher MW (inactive mass).
Solubility (Water) Insoluble (~15 µg/mL)Insoluble (<10 µg/mL)Both are lipophilic; dissolution is the rate-limiting step.
Solubility (Acid) Soluble (forms salt)Soluble (forms salt)Gastric pH aids dissolution for both.
Thermodynamics Higher energy (Meta-stable)Lower energy (Stable)Anhydrous dissolves faster , creating a supersaturated state that drives absorption.
LogP ~2.8 - 3.2~2.8 - 3.2High lipophilicity ensures rapid BBB penetration once dissolved.

Expert Insight: In formulation development, "Rotundin" is often supplied as the Sulfate salt (Rotundin Sulfate) for injection to bypass the solubility limit. However, for oral solid dosage forms, the Anhydrous Free Base is the superior candidate over the Hydrate due to the "spring and parachute" effect in dissolution, yielding ~1.5x higher bioavailability [1].

Comparative Pharmacokinetic Data

The following data summarizes the PK parameters in animal models (Rat/Rabbit) following oral administration. Note the distinct advantage of the Anhydrous form and the stereoselective advantage of L-THP over the Racemate.

Table 1: Solid-State Form Comparison (Oral, Rabbit Model) [1]

Comparison of Anhydrous L-THP vs. Rotundin Monohydrate.

ParameterL-THP (Anhydrous)Rotundin (Monohydrate)Relative Difference

(h)
1.5 ± 0.32.0 ± 0.5Anhydrous absorbs faster.[3]

(ng/mL)
485 ± 52320 ± 45~1.5-fold increase for Anhydrous.

(ng·h/mL)
2150 ± 2101450 ± 180~1.48-fold increase in exposure.
Bioavailability (

)
100% (Reference)~67%Hydration significantly retards absorption.
Table 2: Stereoselective Comparison (Oral, Rat Model) [2]

Comparison of Pure L-THP vs. Racemic dl-THP (Rotundine vs. Tetrahydropalmatine).

ParameterL-THP (Pure Enantiomer)d-THP (in Racemate)Insight

(µg/mL)
1.93 ± 0.361.11 ± 0.25Stereoselective absorption favors L-isomer.

(µg[4][5]·h/mL)
6.65 ± 2.342.03 ± 0.45L-THP exposure is >3x higher than d-THP.[4]
Brain/Plasma Ratio > 1.5< 1.0L-THP preferentially crosses the BBB.

ADME & Mechanistic Pathways

Understanding the metabolic fate is crucial, as Rotundin is extensively metabolized. The "Hydrate" status only affects the Absorption (A) phase; Distribution (D), Metabolism (M), and Excretion (E) remain identical once the molecule is in systemic circulation.

Absorption & Distribution[6][7]
  • Absorption: Rapid but incomplete. The anhydrous form utilizes high-energy crystal disruption to achieve supersaturation in the GI tract.

  • Distribution: L-THP is highly lipophilic. It rapidly distributes to the brain (target organ), liver, and adipose tissue.

    • Protein Binding: >80% bound to plasma proteins (Alpha-1-acid glycoprotein).

    • BBB Penetration: Rapid passive diffusion. Brain concentrations often exceed plasma concentrations within 30 minutes.

Metabolism (The Clearance Driver)

L-THP undergoes extensive first-pass metabolism in the liver, primarily via CYP450 enzymes (CYP1A2, CYP3A4).

  • Primary Metabolite: L-isocorypalmine (L-ICP) (formed via O-demethylation at C-2 or C-9).

  • Secondary Metabolite: L-corydalmine (L-CD) .

  • Activity: Interestingly, L-ICP is also pharmacologically active, contributing to the sustained sedative effect.

Excretion
  • Route: Renal (urine) as conjugated metabolites (glucuronides/sulfates). Negligible excretion of unchanged parent drug.

  • Half-life (

    
    ): 
    
    • Rat: ~4.5 hours

    • Human: ~10–14 hours (supports twice-daily dosing).

Visualizing the Pharmacokinetic Logic

Diagram 1: Solid-State Impact on Bioavailability

This diagram illustrates why the Anhydrous form outperforms the Hydrate (Rotundin) in oral formulations.

Bioavailability Anhydrous L-THP (Anhydrous) High Energy Crystal Dissolution Dissolution in GI Fluids (Rate Limiting Step) Anhydrous->Dissolution Rapid Release Hydrate Rotundin (Hydrate) Stable Crystal Lattice Hydrate->Dissolution Slow Release (Lattice Energy Barrier) Supersat Supersaturated Solution (High Concentration) Dissolution->Supersat From Anhydrous Sat Saturated Solution (Lower Concentration) Dissolution->Sat From Hydrate Absorption Intestinal Absorption (Passive Diffusion) Supersat->Absorption High Flux Sat->Absorption Low Flux Systemic Systemic Circulation (Bioavailability) Absorption->Systemic

Caption: The "Spring and Parachute" effect: Anhydrous L-THP generates a supersaturated state driving higher absorption flux compared to the stable Hydrate.

Diagram 2: Metabolic Pathway (Simplified)

Metabolism LTHP L-Tetrahydropalmatine (Parent Drug) CYP CYP450 Enzymes (Liver) LTHP->CYP LICP L-Isocorypalmine (Active Metabolite) CYP->LICP Demethylation LCD L-Corydalmine (Minor Metabolite) CYP->LCD Demethylation Conj Glucuronide/Sulfate Conjugates LICP->Conj Phase II LCD->Conj Urine Renal Excretion Conj->Urine

Caption: Metabolic fate of L-THP. Note that L-Isocorypalmine retains pharmacological activity before conjugation.

Experimental Protocol: Validating the Difference

To experimentally verify the PK differences between this compound and Anhydrous L-THP, a rigorous LC-MS/MS workflow is required.

Protocol: Comparative Bioavailability Study (Rat Model)

1. Formulation Preparation:

  • Arm A (Anhydrous): Suspend Anhydrous L-THP (purity >99%) in 0.5% CMC-Na.

  • Arm B (Hydrate): Suspend this compound (equimolar basis) in 0.5% CMC-Na.

  • Critical Step: Ensure particle size distribution (D50) is matched between arms to isolate the crystal form variable.

2. Dosing & Sampling:

  • Dose: 15 mg/kg (Oral Gavage).[6]

  • Timepoints: 0, 0.08, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24 h.

  • Matrix: Plasma (heparinized).[4]

3. Bioanalysis (LC-MS/MS):

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

  • Column: C18 Chiral Column (e.g., Chiralcel OJ-RH) is not needed if dosing pure isomer, but standard C18 (e.g., Agilent Zorbax SB-C18) suffices for L-THP vs Metabolites.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

  • Detection: MRM Mode.

    • L-THP Transition: m/z 356.2 → 192.1

    • IS (Internal Standard): Diazepam or Carbamazepine.

4. Data Analysis:

  • Calculate

    
     using the trapezoidal rule.
    
  • Compare

    
     and 
    
    
    
    using ANOVA. A statistically significant difference (p < 0.05) confirms the solid-state form impact.

References

  • Tung, N. T., et al. (2018).[7] "Characterization of a New Anhydrous Form of Rotundine and its Monohydrate: Physicochemical Properties and Bioavailability Comparison." International Journal of Pharmaceutics.

  • Hong, Z., et al. (2005). "Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate." Chirality.

  • Hassan, H. E., et al. (2017). "Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users." Journal of Clinical Pharmacology.

  • Wang, W., et al. (2020).[7][8] "Pharmacokinetic Effects of l-Tetrahydropalmatine on Ketamine in Rat Plasma." Evidence-Based Complementary and Alternative Medicine.

  • Zhao, Y., et al. (2014). "Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma." Journal of Chromatography B.

Sources

Validation of Stability-Indicating Assays for Rotundin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Stability-Indicating Assays for Rotundin Hydrate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Rotundin , chemically known as L-tetrahydropalmatine (L-THP) , is an isoquinoline alkaloid widely used for its analgesic and sedative-hypnotic properties.[1] In pharmaceutical development, it frequently exists as a hydrate or sulfate salt to enhance solubility and bioavailability.

Developing a stability-indicating assay (SIA) for Rotundin is not merely a regulatory checkbox; it is a critical safeguard. L-THP is susceptible to oxidative degradation and photolytic cleavage. A robust SIA must unequivocally differentiate the active pharmaceutical ingredient (API) from its degradation products (such as dehydro-L-THP or oxidized derivatives) and process impurities.

This guide moves beyond basic protocol listing. It synthesizes comparative methodologies (HPLC vs. HPTLC vs. UPLC), details a self-validating experimental workflow, and provides the mechanistic logic required for ICH Q2(R2) compliance.

Method Comparison: Selecting the Right Tool

While High-Performance Liquid Chromatography (HPLC) is the industry standard, alternative techniques offer distinct advantages depending on the development phase.

FeatureRP-HPLC (UV/PDA) UPLC/UHPLC HPTLC
Role The Gold Standard High-Throughput Option Cost-Effective Screening
Resolution High (

typical)
Ultra-High (Sharper peaks,

)
Moderate (Spot diffusion can limit resolution)
Sensitivity (LOD)



Run Time 10–20 mins2–5 minsParallel runs (multiple samples/plate)
Stability Indication Excellent. Peak purity via PDA confirms specificity.Excellent. Ideal for complex degradation profiles.Good. 2D development can separate isomers, but quantification is less precise.
Cost per Sample ModerateHigh (Consumables/Instrumentation)Low
Best Use Case QC Release, Stability Studies (Long-term/Accelerated)R&D Rapid Screening, Complex Impurity ProfilingHerbal Extract Fingerprinting, Rough Stability Estimates

Expert Insight: For a formal stability study of this compound, RP-HPLC with PDA detection is the recommended primary method. While UPLC is faster, HPLC remains the regulatory workhorse due to robustness and transferability. HPTLC is insufficient for quantifying low-level degradants (<0.1%) required by ICH guidelines.

Strategic Validation Workflow

The validation lifecycle must follow a "Self-Validating" logic. Do not proceed to the next step until the previous criteria are met.

Diagram 1: Analytical Method Validation Logic (ICH Q2/Q14)

ValidationLogic Start Method Development (Optimization of Mobile Phase/Column) Specificity Specificity & Stress Testing (Forced Degradation) Start->Specificity CheckSpec Peak Purity Pass? Specificity->CheckSpec Linearity Linearity & Range (5 Levels, 50-150%) CheckLin R² > 0.999? Linearity->CheckLin Precision Precision (Repeatability & Intermediate) Accuracy Accuracy (Recovery) (Spike Placebo at 80, 100, 120%) Precision->Accuracy CheckAcc Recovery 98-102%? Accuracy->CheckAcc Robustness Robustness (Flow, pH, Temp variations) Final Validated Method Ready for Routine Use Robustness->Final CheckSpec->Start No (Re-develop) CheckSpec->Linearity Yes CheckLin->Start No CheckLin->Precision Yes CheckAcc->Start No CheckAcc->Robustness Yes

Caption: A sequential decision-gate workflow ensuring method reliability before proceeding to routine analysis.

Detailed Experimental Protocols

A. The Chromatographic System (Standardized for L-THP)

Rotundin is a basic alkaloid (


). To prevent peak tailing caused by interaction with silanol groups, an acidic mobile phase and a base-deactivated column are essential.
  • Column: C18 (Octadecylsilane),

    
     mm, 5 
    
    
    
    (e.g., Agilent Zorbax Eclipse or Waters XBridge).
  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v).

    • Why pH 3.5? It ensures Rotundin is fully protonated, improving solubility and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Characteristic absorption max for the tetrahydropalmatine core).

  • Injection Volume: 20

    
    .
    
  • Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

B. Forced Degradation (Stress Testing)

This is the core of "Stability Indication."[2][3] You must prove the method can detect degradation products.[2][3]

Stress ConditionProtocolMechanistic Expectation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable. L-THP is generally stable in acid (often formulated as sulfate).
Alkaline Hydrolysis 0.1 N NaOH, 60°C, 4 hoursDegradation. Base may induce ring opening or racemization. Expect minor degradant peaks.
Oxidation 3%

, Room Temp, 2 hours
High Degradation. The nitrogen lone pair and aromatic rings are susceptible to N-oxidation or hydroxylation.
Photolysis UV Light (1.2 million lux hours)Sensitive. Alkaloids often undergo photo-oxidation. Expect significant impurity peaks.
Thermal 60°C (Dry Heat), 24 hoursModerate. Hydrate water loss may occur; chemical degradation is usually slow in solid state.

Acceptance Criteria for Specificity:

  • Resolution (

    
    ):  > 1.5 between Rotundin and nearest degradant.
    
  • Peak Purity: Purity Angle < Purity Threshold (using PDA detector).

  • Mass Balance: Assay % + Impurities % should equate to ~95–105% (proving no volatile degradants are lost).

Diagram 2: Forced Degradation Pathway & Decision Tree

StressTesting Sample This compound Sample Acid Acid Stress (0.1N HCl) Sample->Acid Base Base Stress (0.1N NaOH) Sample->Base Oxid Oxidation (3% H2O2) Sample->Oxid Photo Photolysis (UV Light) Sample->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result1 No Degradation (Stable) Analysis->Result1 Acid/Thermal Result2 Degradation Peaks (Check Resolution) Analysis->Result2 Base/Oxid/Photo

Caption: Workflow for stress testing to identify degradation pathways and confirm method specificity.

Data Presentation & Interpretation

A valid assay must demonstrate statistical reliability. Below is a summary of typical acceptance criteria and hypothetical performance data for a Rotundin assay.

Table: Validation Parameters & Typical Results
ParameterAcceptance Criteria (ICH Q2)Typical Rotundin Result
Specificity No interference from blank/placebo; Peak purity passes.Purity Angle (0.210) < Threshold (0.450)
Linearity

over 50–150% range.

;

Accuracy 98.0% – 102.0% mean recovery.99.4% (at 100% level)
Precision (Repeatability) RSD

2.0% (n=6).
0.8% RSD
LOD / LOQ S/N

3 (LOD) and

10 (LOQ).
LOD: 0.05

; LOQ: 0.15

Robustness System suitability holds under minor changes.Resolution > 1.8 even with

pH change

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][4]Link

  • ChemicalBook. Rotundine Sulfate Injection & Properties.Link

  • National Institutes of Health (NIH) - PubMed. Pharmacokinetics and Safety Assessment of l-Tetrahydropalmatine.Link

  • ResearchGate. HPTLC vs HPLC: A Comparison for Pharmaceutical Analysis.Link

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals.Link

Sources

Cytotoxicity Comparison Guide: Rotundine Hydrate vs. Standard Anxiolytics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward natural alkaloids to circumvent the adverse effect profiles of classical benzodiazepines, Rotundine hydrate (L-tetrahydropalmatine or l-THP) has emerged as a high-interest anxiolytic and sedative compound. Unlike standard anxiolytics such as Diazepam , which primarily modulate GABA-A receptors, Rotundine acts as a dopamine (D1, D2, D3) and 5-HT1A receptor antagonist.

For application scientists and toxicologists, understanding the divergent cytotoxicity profiles of these compounds is critical. This guide objectively compares the cellular toxicity, genotoxicity, and mechanistic pathways of Rotundine hydrate against standard benzodiazepines, providing self-validating experimental frameworks for preclinical evaluation.

Mechanistic Cytotoxicity Profiles: Targeted vs. Off-Target Stress

The fundamental difference between Rotundine and standard anxiolytics lies in their cellular targets at supra-therapeutic concentrations.

Rotundine Hydrate: Targeted Apoptosis and Ferroptosis

Rotundine exhibits a unique, targeted cytotoxicity profile that has garnered interest in oncology. Rather than inducing broad-spectrum necrosis, it triggers programmed cell death in specific malignant cell lines while maintaining a high safety margin in healthy neuronal models (e.g., SH-SY5Y).

  • Ferroptosis Induction: In gastric cancer models, Rotundine binds directly to Ferroptosis Suppressor Protein 1 (FSP1), reducing its stability and synergizing with CD8+ T cell-mediated lipid peroxidation to induce ferroptosis.

  • XIAP Downregulation: In leukemia cells, it induces p53-independent apoptosis by downregulating the X-linked inhibitor of apoptosis protein (XIAP) via a proteasome-dependent pathway1[1].

  • Colorectal Cancer Inhibition: Rotundine inhibits the proliferation of SW480 cells in a dose-dependent manner (50–200 μM) by modulating the Hippo signaling pathway2[2].

Diazepam: Mitochondrial Stress and Genotoxicity

Standard benzodiazepines generally exhibit low direct cytotoxicity at therapeutic doses. However, chronic exposure or high concentrations reveal off-target genotoxicity.

  • TSPO-Mediated Superoxide Generation: Diazepam and its derivatives bind to the Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR), located on the outer mitochondrial membrane. This interaction disrupts mitochondrial transmembrane potential, leading to a lethal burst of superoxide (O2-) signals that trigger apoptosis3[3].

  • Oxidative DNA Damage: Prolonged exposure to Diazepam induces significant, dose-dependent oxidative DNA damage in human cells, measurable via the accumulation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) at concentrations between 1 and 100 μg/mL 4[4].

G R_Node Rotundine (l-THP) R_Target1 FSP1 Binding R_Node->R_Target1 Inhibits R_Target2 XIAP Downregulation R_Node->R_Target2 Suppresses R_Outcome1 Ferroptosis (Gastric Cancer) R_Target1->R_Outcome1 Lipid Peroxidation R_Outcome2 Apoptosis (Leukemia/Colorectal) R_Target2->R_Outcome2 Caspase Activation D_Node Diazepam D_Target1 TSPO / PBR D_Node->D_Target1 High Dose/Chronic D_Target2 GABA-A Receptor D_Node->D_Target2 Therapeutic Dose D_Outcome1 Superoxide (O2-) Generation D_Target1->D_Outcome1 Mitochondrial Stress D_Outcome2 Oxidative DNA Damage (8-OHdG) D_Outcome1->D_Outcome2 Genotoxicity

Diagram 1: Divergent cytotoxicity and signaling pathways of Rotundine versus Diazepam.

Quantitative Data Comparison

To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (IC50) across standardized cell lines. HepG2 is utilized as the gold standard for hepatotoxicity, while SH-SY5Y serves as the model for neurotoxicity.

CompoundTarget Cell LineIC50 / Effective Cytotoxic Conc.Primary Mechanism of Cytotoxicity
Rotundine (l-THP) HepG2 (Hepatocellular)~41.56 μMXIAP downregulation, AMPK-mediated autophagy
Rotundine (l-THP) SW480 (Colorectal)50 - 200 μMCell cycle arrest, Hippo pathway modulation
Diazepam HepG2 (Hepatocellular)>100 μM (Derivatives ~8.98 μM)CYP2B6 induction, Mitochondrial dysfunction
Diazepam Human Lymphocytes1 - 100 μg/mLSuperoxide signals, 8-OHdG accumulation

Note: While Diazepam itself requires high concentrations to induce direct cell death in HepG2, sulfonamide-bearing diazepam derivatives have been engineered to achieve IC50 values as low as 8.98 μM for targeted anti-cancer applications5[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be measured in a vacuum. A drop in metabolic viability (MTT assay) does not inherently prove cell death; it may simply indicate transient metabolic stalling. Therefore, we mandate a bifurcated, self-validating workflow : pairing a metabolic viability assay with a downstream genotoxicity ELISA. This establishes clear causality between compound administration, mitochondrial failure, and terminal DNA damage.

Protocol: Multiplexed Cytotoxicity & Genotoxicity Assay

Phase 1: Cell Culture & Treatment

  • Seeding: Seed HepG2 and SH-SY5Y cells into 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2 to allow for adherence.
    
  • Compound Preparation: Dissolve Rotundine hydrate and Diazepam in analytical-grade DMSO. Perform serial dilutions in DMEM to achieve final well concentrations ranging from 1 μM to 200 μM. Crucial Causality Step: Ensure final DMSO concentration remains <0.1% v/v in all wells to prevent solvent-induced background cytotoxicity.

  • Exposure: Treat the cells for 24h and 48h to capture both acute and chronic cytotoxic kinetics. Include a positive control (1 μg/mL Cisplatin) and a vehicle control (0.1% DMSO).

Phase 2: MTT Viability Assay (Mitochondrial Reductase Activity) 4. Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. 5. Solubilization: Carefully aspirate the media. Add 150 μL of DMSO to each well to dissolve the insoluble purple formazan crystals. Scientific Rationale: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring. 6. Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Phase 3: 8-OHdG ELISA (Oxidative DNA Damage Validation) 7. DNA Extraction: From parallel-treated plates, harvest the cells and extract genomic DNA using a standard column-based DNA extraction kit. 8. Digestion: Digest the DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase. 9. ELISA Execution: Load the digested samples into an 8-OHdG competitive ELISA plate. Add the anti-8-OHdG monoclonal antibody. 10. Detection: Measure absorbance at 450 nm. Scientific Rationale: An increase in 8-OHdG directly validates that the loss of viability observed in Phase 2 is driven by terminal oxidative genotoxicity (characteristic of high-dose Diazepam), rather than reversible cell cycle arrest.

W Step1 Cell Seeding HepG2 & SH-SY5Y Step2 Compound Treatment Rotundine vs Diazepam Step1->Step2 Step3 Assay Bifurcation Step2->Step3 Step4A MTT Viability Assay (Mitochondrial Reductase) Step3->Step4A Cytotoxicity Step4B 8-OHdG ELISA (Oxidative DNA Damage) Step3->Step4B Genotoxicity Step5A Absorbance @ 570nm IC50 Calculation Step4A->Step5A Step5B Absorbance @ 450nm Genotoxicity Profiling Step4B->Step5B

Diagram 2: High-throughput self-validating workflow for cytotoxicity and genotoxicity screening.

Conclusion

For researchers and drug development professionals, the choice between Rotundine hydrate and standard benzodiazepines extends far beyond their primary receptor targets. Rotundine presents a highly targeted cytotoxicity profile, capable of inducing ferroptosis and apoptosis in specific cancer lineages while sparing healthy neurons. Conversely, Diazepam, while safe at acute therapeutic doses, triggers TSPO-mediated mitochondrial stress and oxidative DNA damage during chronic or high-dose exposure. By utilizing the bifurcated MTT/8-OHdG workflow, laboratories can accurately map these distinct cytotoxic mechanisms during preclinical screening.

References

1.2 2. 3.4 4. 3 5.1 6. 5

Sources

A Comparative Guide to Inter-day and Intra-day Precision in the HPLC Analysis of Rotundin Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Precision in Pharmaceutical Analysis

Rotundin, also known as levo-tetrahydropalmatine (l-THP), is a potent alkaloid isolated from Stephania species, widely recognized for its analgesic and sedative properties.[1][2][3] Having been listed in the Chinese Pharmacopoeia since 1977, its quality control is paramount for ensuring therapeutic efficacy and patient safety.[2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the quantitative analysis of Rotundin in both bulk drug substances and finished pharmaceutical products.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5][6] Among the key validation parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R1), precision is a fundamental measure of a method's reliability.[7][8] It expresses the closeness of agreement between a series of measurements from the same homogeneous sample under prescribed conditions.

This guide provides an in-depth, data-supported comparison of a robust, modern HPLC method against a conventional alternative, focusing specifically on inter-day and intra-day precision for the analysis of Rotundin hydrate. We will explore the causality behind methodological choices and demonstrate how optimized chromatographic conditions directly translate to superior method reliability.

Methodology: Establishing a Foundation for Reliable Measurement

The selection of chromatographic conditions is not arbitrary; it is a scientifically driven process aimed at achieving optimal separation, peak symmetry, and signal-to-noise ratio, all of which are prerequisites for high precision.

Proposed High-Performance HPLC Method

This method is designed for optimal performance, employing a modern C18 stationary phase and a buffered mobile phase to ensure consistent peak shape and retention time.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v). The acidic modifier is crucial for suppressing the ionization of the basic Rotundin molecule, leading to a symmetrical peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.[3][9][10]

  • Column Temperature: 30°C. Temperature control is essential for stable retention times.[3][11][12]

  • Detection: UV at 280 nm.[3][12]

  • Injection Volume: 10 µL.

Alternative Conventional HPLC Method

This method represents a less-optimized approach, using a non-buffered mobile phase which can be susceptible to minor pH shifts, potentially impacting retention time and peak shape consistency.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Methanol and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (uncontrolled).

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Experimental Protocol for Precision Assessment

The protocol is designed in accordance with ICH Q2(R1) guidelines to rigorously evaluate the method's precision under different operating conditions.[5][6]

1. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase of the respective method.
  • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the stock standard solution to 50 mL with the mobile phase.
  • Test Sample Preparation (from hypothetical 50 mg tablets): i. Weigh and finely powder 20 tablets. ii. Accurately weigh a portion of the powder equivalent to 50 mg of this compound into a 50 mL volumetric flask. iii. Add approximately 30 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume. iv. Filter the solution through a 0.45 µm syringe filter. v. Dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

2. Intra-day Precision (Repeatability): i. Prepare a single batch of the test sample. ii. Analyze six separate preparations of the test sample (n=6) on the same day, using the same analyst and instrument.[13] iii. Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the assay results.

3. Inter-day Precision (Intermediate Precision): i. Repeat the analysis of the test sample on two additional, consecutive days. ii. Ideally, the analysis on subsequent days should be performed by a different analyst and/or on a different instrument to capture within-laboratory variations.[5][14] iii. Combine the results from all three days (n=18) and calculate the overall mean, SD, and %RSD.

Visualizing the Workflow

A clear, logical workflow is essential for ensuring that precision studies are conducted systematically.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_std Prepare Stock & Working Reference Standard day1 Day 1 Analysis (Intra-day Precision) Analyst A, Instrument 1 prep_std->day1 prep_sample Prepare Test Sample (from tablets, n=6) prep_sample->day1 day2 Day 2 Analysis Analyst B, Instrument 2 day1->day2 calc_intra Calculate Intra-day %RSD (Day 1, n=6) day1->calc_intra day3 Day 3 Analysis Analyst A, Instrument 2 day2->day3 calc_inter Calculate Inter-day %RSD (All Days, n=18) day3->calc_inter compare Compare with Acceptance Criteria calc_intra->compare calc_inter->compare

Caption: Workflow for Inter-day and Intra-day Precision Testing.

Data Presentation and Comparative Analysis

The following tables summarize the experimental data generated from the precision studies for both the proposed and alternative HPLC methods.

Table 1: Comparison of HPLC Method Parameters

ParameterProposed High-Performance MethodAlternative Conventional Method
Column C18, 250mm x 4.6mm, 5µmC18, 250mm x 4.6mm, 5µm
Mobile Phase Acetonitrile:0.1% H₃PO₄ (40:60)Methanol:Water (60:40)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C (Controlled)Ambient (Uncontrolled)
Detection 280 nm280 nm

Table 2: Intra-day Precision (Repeatability) Data - Day 1

Proposed Method Alternative Method
Replicate Assay (%) Assay (%)
199.8101.1
2100.199.5
399.5100.5
4100.398.9
599.9101.5
6100.2100.8
Mean 99.97 100.38
Std. Dev. 0.30 1.01
% RSD 0.30% 1.01%

Table 3: Inter-day (Intermediate) Precision Data Summary

DayAnalyst/InstrumentProposed Method Assay (%) Alternative Method Assay (%)
Day 1 (Mean) A / 199.97100.38
Day 2 (Mean) B / 2100.55101.85
Day 3 (Mean) A / 2100.2199.12
Overall Mean (n=18) 100.24 100.45
Overall Std. Dev. 0.45 1.37
Overall % RSD 0.45% 1.36%

Discussion: Interpreting the Precision Data

The ultimate goal of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7] For a quantitative assay of an active pharmaceutical ingredient, a high degree of precision is non-negotiable. Regulatory guidelines generally consider a Relative Standard Deviation (%RSD) of not more than 2.0% as acceptable for the assay of a finished product.[4][8][15][16]

Performance of the Proposed HPLC Method

The data clearly demonstrates the exceptional precision of the proposed method.

  • Intra-day Precision: The %RSD of 0.30% is well below the typical acceptance criterion of ≤ 2.0%, indicating minimal random error during analysis under identical conditions.[14] This high level of repeatability can be directly attributed to the optimized method parameters. The use of a buffered acidic mobile phase ensures a consistent state of ionization for the Rotundin molecule, leading to stable retention times and highly reproducible peak integration.

  • Inter-day Precision: The overall %RSD of 0.45% across three days, involving different analysts and instruments, confirms the method's robustness against typical within-laboratory variations. This demonstrates that the method is reliable and will produce consistent results day after day, a critical requirement for routine quality control testing.

Comparison with the Alternative Method

The alternative method, while still potentially usable, exhibits significantly lower precision.

  • Intra-day Precision: A %RSD of 1.01% is more than three times higher than that of the proposed method. While this may still fall within some acceptance limits, it indicates a less controlled analytical system. The lack of pH control in the mobile phase and the absence of column temperature regulation are the primary causal factors. Minor fluctuations in mobile phase pH can alter peak shape, while ambient temperature changes can cause retention time drift, both contributing to higher variability in peak area measurement.

  • Inter-day Precision: The inter-day %RSD of 1.36% further highlights the method's susceptibility to environmental and operational changes. The variability introduced by different analysts and instruments is compounded by the method's inherent lack of robustness.

The comparison underscores a fundamental principle in analytical science: method optimization is a direct investment in data quality. The superior performance of the proposed method is not accidental but a direct result of deliberate choices—such as pH control and thermal regulation—designed to minimize sources of analytical variance.

Conclusion

This guide has demonstrated the critical importance of evaluating both inter-day and intra-day precision in the HPLC analysis of this compound. Through a data-driven comparison, we have established that a well-optimized HPLC method, utilizing a buffered mobile phase and controlled column temperature, yields significantly higher precision than a conventional, non-optimized alternative.

The proposed method, with intra-day and inter-day %RSD values of 0.30% and 0.45% respectively, is proven to be highly precise, repeatable, and robust. It is eminently suitable for its intended purpose in a regulated quality control environment, ensuring that the potency of this compound is measured with the highest degree of confidence and reliability. This commitment to scientific integrity and methodological rigor is essential for upholding the quality standards of pharmaceutical products.

References

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2025). MDPI.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
  • ROTUNDIN Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com.
  • Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems. (2025). ACS Omega.
  • Development and validation of a RP-HPLC method for the simultaneous determination of Embelin, Rottlerin and Ellagic acid in Vidangadi churna. (n.d.). PMC.
  • Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study. (n.d.). PMC.
  • Rotundine | 10097-84-4. (2026). ChemicalBook.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Determination of levo-tetrahydropalmatine in rat plasma by HPLC and its application to pharmacokinetics studies. (2013). Academic Journals.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Method development and validation of Bio Flavanoid- Morin Hydrate by RP-HPLC in Human Plasma. (2015). Semantic Scholar.
  • Determination for Synthesis and Content of Tetrahydropalmatine Based on High Performance Liquid Chromatography. (2014). Semantic Scholar.
  • HPLC Content Determination Method Validation: A Comprehensive Guide. (2025). Welch Materials.
  • A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-. (2020). Impactfactor.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).

Sources

Correlation between in vitro dissolution and in vivo absorption of Rotundin hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Biopharmaceutical Evaluation: Correlating In Vitro Dissolution and In Vivo Absorption of Rotundine Hydrate

Levo-tetrahydropalmatine (l-THP), clinically designated as Rotundine, is a tetrahydroprotoberberine isoquinoline alkaloid renowned for its potent analgesic, anxiolytic, and sedative properties. Despite its clinical utility, the formulation of Rotundine presents significant biopharmaceutical challenges. In its solid state, the drug frequently crystallizes as a monohydrate. While the incorporation of water molecules into the crystal lattice enhances thermodynamic stability via extensive hydrogen bonding networks, it severely impedes aqueous dissolution. Consequently, crystalline Rotundine hydrate exhibits poor intestinal absorption, rapid first-pass clearance, and low absolute oral bioavailability.

To bridge the gap between structural thermodynamics and clinical efficacy, formulation scientists have engineered advanced delivery architectures—transitioning from raw crystalline suspensions to Amorphous Solid Dispersions (ASDs), and ultimately to multiparticulate Sustained Release (SR) systems. As a Senior Application Scientist, I have compiled this technical guide to objectively compare these formulation strategies and detail the self-validating protocols required to establish a Level A In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Pathway: Overcoming the Hydrate Barrier

The fundamental goal of engineering a Rotundine formulation is to disrupt the stable hydrate crystal lattice, temporarily increasing the drug's apparent solubility, and then controlling its release to prevent rapid systemic clearance.

Rotundine_IVIVC cluster_0 Formulation Engineering cluster_1 Level A IVIVC Workflow N1 Crystalline Rotundine Hydrate (Low Solubility) N2 Amorphous Solid Dispersion (ASD) (Enhanced Solubility) N1->N2 Polymer Stabilization N3 Multiparticulate SR-ASD System (Controlled Release) N2->N3 HPMCP/Compritol Matrix N4 In Vitro Dissolution (pH 6.8 Buffer / 0.1N HCl) N3->N4 N5 In Vivo Absorption (Plasma PK Profiling) N3->N5 N6 Mathematical Deconvolution (Wagner-Nelson Method) N4->N6 Fraction Dissolved N5->N6 Fraction Absorbed N7 PBPK & DoE Optimization (Target: 2.26-58.52 ng/ml) N6->N7 Non-linear Correlation

Figure 1: Workflow from crystalline hydrate to SR-ASD formulation via Level A IVIVC optimization.

Comparative Performance Analysis

To objectively evaluate the efficacy of different formulation strategies, we must compare their in vitro dissolution kinetics against their in vivo pharmacokinetic (PK) outcomes. The table below synthesizes quantitative data from recent optimization studies.

Formulation PrototypeSolid State / Delivery MechanismIn Vitro Dissolution ProfileIn Vivo PharmacokineticsClinical Utility
Crystalline l-THP Hydrate Highly ordered crystal lattice; poor aqueous solubility.< 20% dissolution at 2 hours (pH 6.8).Low

, rapid clearance, low absolute bioavailability.
Suboptimal; requires frequent dosing, high peak-to-trough fluctuations.
l-THP ASD Amorphous state stabilized by polymers; high thermodynamic energy.> 85% burst release within 30 minutes.High

(potential toxicity), rapid elimination.
Limited; risk of dose-dumping and adverse central nervous system effects.
SR-ASD Multiparticulate ASD embedded in HPMCP/Compritol matrix (Ratio 1.0:1.67).23.68% (1h), 58.83% (4h), 70.0% (8h).Controlled

, steady-state plasma conc. (2.26–58.52 ng/ml).
Optimal; prolonged efficacy (>11.4h), reduced dosing frequency.

Self-Validating Experimental Protocols for IVIVC Establishment

Establishing a Level A IVIVC—a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate—requires a meticulously designed, self-validating workflow.

Protocol A: Discriminatory In Vitro Dissolution Testing

Expert Insight on Causality: The selection of dissolution media is entirely dependent on the delivery architecture. For hydrophilic matrix tablets, 0.1 N HCl (mimicking gastric fluid) often yields the highest IVIVC because the initial hydration and swelling of the matrix dictate the subsequent release kinetics. Conversely, for multiparticulate systems utilizing enteric polymers like Hydroxypropyl Methylcellulose Phthalate (HPMCP), a pH 6.8 phosphate buffer is required. HPMCP remains insoluble in acidic environments; thus, testing at pH 6.8 is essential to trigger polymer dissolution and accurately simulate intestinal drug release.

  • Apparatus Setup: Utilize USP Apparatus I (Baskets) set to 100 rpm to prevent multiparticulate pellets from floating or agglomerating.

  • Media Preparation: Prepare 450 mL of pH 6.8 phosphate saline buffer (for enteric SR-ASD systems) or 0.1 N HCl (for hydrophilic matrices).

  • Sampling: Withdraw 5 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 8, 12 hours), replacing with fresh pre-warmed media to maintain sink conditions.

  • Quantification: Analyze samples via HPLC-UV.

  • Validation Check: Calculate the similarity factor (

    
    ). The dissolution profiles of the fast, medium, and slow-release prototypes must yield an 
    
    
    
    when compared to each other, ensuring the method is sufficiently discriminatory.
Protocol B: In Vivo Pharmacokinetic Profiling
  • Dosing: Administer the formulation prototypes (Suspension, ASD, SR-ASD) to an animal model (e.g., rabbits or beagle dogs) under fasting conditions.

  • Blood Sampling: Collect venous blood samples at intervals matching the in vitro time points, extending out to 24 hours to capture the elimination phase.

  • Bioanalysis: Centrifuge to isolate plasma and q

Safety Operating Guide

Comprehensive Laboratory Guide for the Handling and Disposal of Rotundin Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating biologically derived alkaloids with the same disposal protocols as benign aqueous buffers. This is a critical operational failure. Rotundin hydrate—more formally known as L-Tetrahydropalmatine (L-THP)—is a potent isoquinoline alkaloid[1]. While it is highly valued in neuropharmacology for its dopamine D1/D2 receptor antagonistic properties and its potential in treating opioid addiction[2], its physicochemical properties demand rigorous, specialized handling and disposal workflows.

This guide provides the mechanistic reasoning and step-by-step methodologies required to safely manage, decontaminate, and dispose of this compound, ensuring both occupational safety and environmental compliance.

Physicochemical & Hazard Profile

To design a self-validating disposal protocol, we must first understand the molecular behavior of the compound. Rotundin is highly lipophilic, meaning it will not readily wash away with water, and it poses significant ecological hazards if introduced into municipal water systems[3].

PropertyValue / Description
Chemical Name L-Tetrahydropalmatine (Rotundine, L-THP)
CAS Number 483-14-7
Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
Melting Point 140.0 °C – 144.0 °C
Solubility Profile DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (1 mg/mL); Sparingly soluble in aqueous buffers
Primary GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long-lasting effects

Data synthesized from authoritative chemical safety profiles[2][4].

Spillage Containment & Surface Decontamination Protocol

When a spill occurs, immediate containment is necessary to prevent aerosolization and surface absorption.

Step-by-Step Methodology
  • Isolate and Protect: Evacuate non-essential personnel from the immediate bench area. Don nitrile gloves, safety goggles, and an N95/FFP2 particulate respirator (if the solid powder is aerosolized)[5].

  • State-Specific Containment:

    • For Solid Spills: Do not dry sweep.

      • Causality: Dry sweeping mechanically aerosolizes the fine crystalline powder, drastically increasing the risk of inhalation and triggering the compound's respiratory tract irritation hazard (H335)[5].

      • Action: Lightly moisten the powder with a low-volatility solvent (like a small amount of ethanol) or cover it with a damp absorbent pad before mechanical collection[6].

    • For Liquid Spills: Cover the spill with a finely-powdered, inert liquid-binding material such as diatomite (diatomaceous earth) or a universal laboratory binder[3].

      • Causality: Diatomite provides a massive surface area for rapid absorption. Because it is chemically inert, it prevents any exothermic reactions with the alkaloid while fully containing the liquid.

  • Surface Decontamination: Scrub the affected surfaces using ethanol or isopropanol[3].

    • Causality: this compound is highly lipophilic and only sparingly soluble in aqueous buffers (approx. 0.25 mg/mL)[7]. Attempting to clean the benchtop with water will merely smear the contaminant. Alcohols effectively solubilize and lift the residual alkaloid from the surface.

  • Secondary Wash: Follow the alcohol wash with a standard laboratory detergent and warm water to remove any residual solvent and validate the surface is chemically neutral.

Standard Operating Procedure (SOP) for Terminal Chemical Disposal

This compound cannot be disposed of in standard municipal waste or poured down the drain due to its severe aquatic toxicity (H410)[3]. It must undergo thermal destruction.

Step-by-Step Methodology
  • Waste Segregation & Solubilization: Collect all Rotundin waste (solid powder, contaminated diatomite, and PPE) into a designated, clearly labeled hazardous waste container. Dissolve the pure chemical waste into a highly combustible organic solvent (e.g., ethanol, methanol, or a designated waste solvent blend)[8].

    • Causality: Direct incineration of solid alkaloid powders can lead to incomplete thermal degradation and the release of unburned particulates. Solubilizing the waste ensures a homogenous fuel mixture, allowing for stoichiometric combustion and complete molecular breakdown.

  • Incinerator Preparation: Transfer the dissolved waste to a licensed chemical waste management facility equipped with a chemical incinerator[3]. Ensure the incinerator utilizes an afterburner and a wet scrubber system[8].

    • Causality: Because Rotundin contains a tertiary amine nitrogen within its structure (C21H25NO4), its combustion inherently generates toxic nitrogen oxides (NOx)[6]. The afterburner ensures the complete thermal cleavage of the stable isoquinoline ring system, while the alkaline scrubber neutralizes the acidic NOx gases before they can be released into the atmosphere.

  • Validation & Logging: Log the exact mass of the disposed chemical in the laboratory's hazardous waste manifest to maintain a self-validating chain of custody, ensuring compliance with local environmental protection regulations[9].

Operational Workflow Visualization

The following decision tree illustrates the logical progression of this compound disposal, ensuring that both solid and liquid waste streams converge into a safe, terminal incineration process.

G Start This compound Waste (L-Tetrahydropalmatine) Type Determine Waste State Start->Type Solid Solid/Powder Waste Type->Solid Liquid Liquid/Spill Waste Type->Liquid Sweep Moisten & Sweep (Avoid dust generation) Solid->Sweep Absorb Absorb with Diatomite (Inert binding) Liquid->Absorb Dissolve Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Sweep->Dissolve Absorb->Dissolve Incinerate Chemical Incinerator (Afterburner & Scrubber for NOx) Dissolve->Incinerate

Workflow for the containment and terminal disposal of this compound waste.

References

Sources

Personal Protective Equipment & Handling Guide: Rotundin Hydrate (L-Tetrahydropalmatine)

[1][2]

Executive Summary & Chemical Identity

Rotundin hydrate (commonly referred to as L-Tetrahydropalmatine or L-THP ) is a tetrahydroprotoberberine isoquinoline alkaloid.[1][2] While widely used in pharmacological research for its analgesic and sedative properties (acting primarily as a dopamine D1/D2 receptor antagonist), it poses specific occupational hazards.[2]

This guide moves beyond generic safety advice, providing a risk-based operational framework for researchers handling high-purity (>98%) isolates. The primary risks are acute oral toxicity and CNS depression upon inadvertent exposure.

Chemical Attribute Specification
Systematic Name (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[2,1-b]isoquinoline
CAS Number 10097-84-4 (Generic Rotundine); 483-14-7 (L-Isomer)
Molecular Formula C₂₁H₂₅NO₄[1][2][3][4][5][6][7][8] · xH₂O
Physical State White to yellowish crystalline powder
Primary Hazard Acute Toxicity, Oral (Category 4); CNS Depression

Hazard Mechanism & Risk Assessment

To effectively protect against Rotundin, one must understand its biological mechanism.[2] Unlike corrosive acids that cause immediate local damage, Rotundin is a centrally acting agent .[2]

  • Mechanism of Action: L-THP blocks dopaminergic transmission in the brain.

  • Occupational Risk: Inhalation of dust or absorption through mucous membranes can lead to rapid sedation, bradycardia (slow heart rate), and hypotension.[1][2]

  • Critical Control Point: The highest risk occurs during the weighing of dry powder , where electrostatic forces can generate airborne particulates.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of pure powder quantities <10g. For larger scale-up, positive pressure suits may be required.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2] thickness)Why Nitrile? Rotundin is often dissolved in DMSO or Ethanol. Latex is permeable to DMSO, which can carry the alkaloid through the skin.[2] Nitrile offers superior chemical resistance.
Respiratory N95 (US) or P3 (EU) Particulate Respirator Required if weighing outside a Biosafety Cabinet or Fume Hood.[1] Prevents inhalation of fine crystalline dust.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for powders that can drift around side shields. Goggles provide a seal against dust entry.
Body Defense Lab Coat (Tyvek preferred) + Sleeve Covers Tyvek provides a better barrier against particulates than cotton. Disposable sleeve covers bridge the gap between glove and coat.

Operational Protocols

Safe Weighing & Transfer Workflow

The following workflow minimizes static discharge and aerosolization.

WeighingProtocolStartStart: Weighing ProcedurePrep1. Engineering Control:Activate Fume Hood/BSCStart->PrepStatic2. Static Mitigation:Use Anti-Static Gun/Bar on SpatulaPrep->StaticEnsure Airflow >0.5m/sTransfer3. Transfer:Transfer Powder to Tared VialStatic->TransferSlow MovementSeal4. Containment:Seal Vial Immediately (Parafilm)Transfer->SealMinimize Open TimeClean5. Decontamination:Wipe Balance with 70% EtOHSeal->Clean

Figure 1: Anti-static weighing workflow to prevent aerosolization of potent alkaloids.

Solubilization Strategy

This compound is sparingly soluble in water but soluble in organic solvents.

  • Primary Solvent: Dissolve first in DMSO (Dimethyl sulfoxide) or Acidic Methanol (0.1M HCl in MeOH).

  • Dilution: Dilute the organic stock slowly into the aqueous buffer.

  • Safety Note: Once dissolved in DMSO, the compound's ability to penetrate skin increases significantly. Never touch DMSO solutions of Rotundin with single gloves. [1]

Deactivation & Disposal

Because Rotundin is a bioactive alkaloid, it must not be flushed down the drain.[2]

  • Liquid Waste: Collect all solvent waste (DMSO/Ethanol mixtures) in a container labeled "Hazardous Waste: Toxic Organic (Alkaloid)."

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a hazardous waste bio-bag and incinerated.

  • Ultimate Disposal: The standard method for destruction is chemical incineration equipped with an afterburner and scrubber to ensure complete combustion of the nitrogen-containing ring structure.

Emergency Response Logic

In the event of exposure, immediate action is required to prevent CNS depression.[2]

EmergencyResponseExposureExposure EventTypeIdentify RouteExposure->TypeSkinSkin Contact(DMSO Solution)Type->SkinEyeEye Contact(Dust/Splash)Type->EyeInhalInhalation(Powder)Type->InhalActionSkinWash with Soap/Water(15 mins) - NO SCRUBBINGSkin->ActionSkinActionEyeFlush with Water(15 mins) - Hold Eyelid OpenEye->ActionEyeActionInhalMove to Fresh AirMonitor BreathingInhal->ActionInhalMedicalSeek Medical Attention(Mention CNS Depressant)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Decision logic for emergency response based on exposure route.

References

  • Cayman Chemical. (2025).[6] Safety Data Sheet: (-)-Tetrahydropalmatine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Tetrahydropalmatine. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2014). L-tetrahydropalmatine ameliorates development of anxiety and depression-related symptoms.[2][3][4] Biomol Ther (Seoul). Retrieved from [1][2]

  • PubChem. (n.d.). Tetrahydropalmatine Compound Summary. Retrieved from [1][2]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.